molecular formula C4H5N3O B132561 1-(1H-1,2,4-Triazol-5-yl)ethanone CAS No. 153334-29-3

1-(1H-1,2,4-Triazol-5-yl)ethanone

Cat. No.: B132561
CAS No.: 153334-29-3
M. Wt: 111.1 g/mol
InChI Key: GYKQWOBXJHLLAP-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-5-yl)ethanone (CAS 153334-29-3) is a chemical compound with the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol . It serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry research, particularly for the development of novel compounds featuring the 1,2,4-triazole scaffold . The 1,2,4-triazole core is a privileged structure in drug discovery and agrochemistry, known for its diverse biological activities . Researchers utilize this and similar triazole derivatives to create substances with potential antimicrobial, antitumor, and antifungal properties . The compound's structure, characterized by a hydrogen bond donor and multiple acceptors, makes it a valuable fragment for molecular design. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKQWOBXJHLLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153334-29-3
Record name 1-(1H-1,2,4-triazol-3-yl)ethan-1-one
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Foundational & Exploratory

1-(1H-1,2,4-Triazol-5-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of 1-(1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The 1,2,4-triazole core is a privileged scaffold, integral to numerous pharmacologically active agents due to its unique electronic properties, stability, and capacity for hydrogen bonding.[1] This document details the compound's physicochemical and spectroscopic properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its application as a versatile building block in the synthesis of complex molecules for drug discovery. The insights herein are grounded in established chemical principles and supported by authoritative literature to provide a reliable resource for professionals in the field.

Core Molecular Profile: Physicochemical and Spectroscopic Properties

1-(1H-1,2,4-Triazol-5-yl)ethanone, also known as 5-acetyl-1H-1,2,4-triazole, is a bifunctional molecule featuring a nucleophilic triazole ring and an electrophilic ketone. This combination makes it a valuable synthon for constructing more elaborate molecular architectures.

Physicochemical Data

Due to its nature as a specialized chemical intermediate, extensive experimental data is not widely published. The following table summarizes its core computed properties.

PropertyValueSource
Molecular Formula C₄H₅N₃O(Calculated)
Molecular Weight 111.10 g/mol (Calculated)
CAS Number Not available in public databasesN/A
Predicted Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)(Inferred)
Predicted pKa ~8-9 (Triazole N-H)(Inferred from similar triazoles)

An important structural feature is the existence of prototropic tautomers. The hydrogen atom on the triazole ring can reside on different nitrogen atoms, primarily the N1 or N4 positions, leading to an equilibrium between tautomeric forms. The 1H tautomer is generally considered the more stable form.[2]

Spectroscopic Signature

Unambiguous characterization is critical for any synthetic intermediate. The expected spectroscopic data for 1-(1H-1,2,4-Triazol-5-yl)ethanone are as follows:

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to be simple and highly characteristic.

    • δ ~14-15 ppm (broad singlet, 1H): This signal corresponds to the acidic N-H proton of the triazole ring. The broadness and downfield shift are due to hydrogen bonding and proton exchange.

    • δ ~8.2-8.4 ppm (singlet, 1H): This singlet arises from the C3-H proton on the triazole ring. Its exact position can be influenced by the solvent.[3]

    • δ ~2.7 ppm (singlet, 3H): This sharp singlet represents the three equivalent protons of the acetyl methyl group (-COCH₃).[4]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR):

    • δ ~190 ppm: Carbonyl carbon (C=O) of the acetyl group.

    • δ ~160 ppm: C5 of the triazole ring (attached to the acetyl group).[3]

    • δ ~155 ppm: C3 of the triazole ring.[3]

    • δ ~27 ppm: Methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy:

    • 3200-2800 cm⁻¹ (broad): N-H stretching vibrations, indicative of the triazole ring.

    • ~1700 cm⁻¹ (strong, sharp): C=O stretching of the ketone, a key diagnostic peak.

    • 1600-1450 cm⁻¹: C=N and N=N stretching vibrations within the triazole ring.

  • Mass Spectrometry (MS):

    • [M+H]⁺ = 112.045 m/z: The expected molecular ion peak for the protonated molecule in Electrospray Ionization (ESI) positive mode.

    • Fragmentation: Key fragments would likely arise from the loss of ketene (CH₂=C=O) or the acetyl radical.

Synthesis and Purification Protocol

While multiple strategies exist for forming the 1,2,4-triazole ring, a reliable method for synthesizing 5-substituted derivatives involves the cyclization of an amidrazone precursor with a carboxylic acid or its derivative.[5] This approach offers high regioselectivity for the desired 5-substituted product.

Proposed Synthetic Workflow: Amidrazone Cyclization

This protocol describes a two-step process starting from acetamidrazone.

SynthesisWorkflow cluster_step1 Step 1: Preparation of Acetamidrazone cluster_step2 Step 2: Cyclocondensation cluster_purification Step 3: Purification A Acetonitrile + Hydrazine Hydrate B Reflux in Ethanol (Lewis Acid Catalyst, e.g., ZnCl₂) A->B Reaction C Product: Acetamidrazone B->C Isolation D Acetamidrazone + Acetic Anhydride C->D Intermediate E Heat (e.g., 100-120°C) (Neat or in high-boiling solvent like DMF) D->E Reaction F Product: 1-(1H-1,2,4-Triazol-5-yl)ethanone E->F Cyclization & Dehydration G Crude Product F->G Crude Product H Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) G->H Process I Pure Crystalline Solid H->I Result

Diagram: Proposed workflow for the synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone.
Detailed Experimental Protocol

Step 1: Synthesis of Acetamidrazone Hydrochloride (Precursor)

  • To a stirred suspension of acetamidine hydrochloride (1.0 eq) in absolute ethanol (5 mL per gram of amidine), add hydrazine hydrate (1.1 eq) dropwise at 0-5°C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • A precipitate of hydrazine hydrochloride will form. Filter the mixture and wash the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude acetamidrazone, which can be used directly in the next step.

Step 2: Cyclocondensation to form 1-(1H-1,2,4-Triazol-5-yl)ethanone

  • Combine the crude acetamidrazone (1.0 eq) with an excess of acetic anhydride (2.5 eq).

  • Heat the mixture with stirring at 110°C for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, carefully quench the excess acetic anhydride by slowly adding the reaction mixture to ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture or ethyl acetate/hexanes, to afford the title compound as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(1H-1,2,4-triazol-5-yl)ethanone lies in the orthogonal reactivity of its two key functional groups: the acetyl ketone and the triazole N-H proton.

Reactions at the Acetyl Group

The ketone functionality is a versatile handle for carbon-carbon bond formation. The most significant reaction is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to form triazolyl-chalcones.[6][7] These chalcones are valuable intermediates for synthesizing a wide array of other heterocyclic systems.

Reactions at the Triazole Ring

The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions. This provides a route to introduce diverse substituents at the N1 or N4 positions, modulating the molecule's steric and electronic properties.

ReactivityDiagram cluster_ketone Ketone Reactions (C=O) cluster_triazole Triazole Reactions (N-H) Start 1-(1H-1,2,4-Triazol-5-yl)ethanone Chalcone Triazolyl-Chalcones Start->Chalcone Ar-CHO, Base (NaOH/EtOH) [Claisen-Schmidt] Reduction Secondary Alcohol Start->Reduction NaBH₄, MeOH Halogenation α-Halo Ketone Start->Halogenation Br₂, Acetic Acid Alkylation N-Alkyl Triazole Start->Alkylation R-X, Base (K₂CO₃/DMF) Acylation N-Acyl Triazole Start->Acylation R-COCl, Pyridine Chalcone->Alkylation Further Modification

Sources

Technical Whitepaper: 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(1H-1,2,4-Triazol-5-yl)ethanone , also known as 3-acetyl-1,2,4-triazole (due to tautomerism).

A Versatile Pharmacophore and Synthetic Scaffold

Part 1: Chemical Identity & Tautomeric Dynamics

Compound Name: 1-(1H-1,2,4-Triazol-5-yl)ethanone Synonyms: 3-Acetyl-1,2,4-triazole; 5-Acetyl-1,2,4-triazole; 1-(1H-1,2,4-Triazol-3-yl)ethan-1-one. CAS Registry Number: 23595-69-9 (corresponds to the C-acetyl derivative). Note: Do not confuse with CAS 15625-88-4, which is 1-acetyl-1,2,4-triazole (N-acetyl), a highly reactive acetylating agent.

The Tautomerism Challenge

In the field of heterocyclic chemistry, the 1,2,4-triazole ring presents a unique challenge due to annular tautomerism. In the unsubstituted ring, the hydrogen atom can migrate between the nitrogen atoms (positions 1, 2, and 4). Consequently, position 3 and position 5 are chemically equivalent unless the N-1 position is substituted.

For the researcher, this means 1-(1H-1,2,4-Triazol-5-yl)ethanone is chemically identical to 1-(1H-1,2,4-Triazol-3-yl)ethanone . However, distinguishing this C-acetyl isomer from the N-acetyl isomer (1-acetyl-1,2,4-triazole) is critical:

  • C-Acetyl (Target): Stable ketone, useful for scaffold building.

  • N-Acetyl (Impurity/Reagent): Unstable amide-like bond, hydrolyzes rapidly; used as a reagent to transfer acetyl groups.

Table 1: Physicochemical Profile

PropertyValue / Description
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (C-acetyl form)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Acidity (pKa) ~10.0 (triazole NH), ~2.3 (protonated form)
Part 2: Synthetic Pathways (Expert Methodologies)

Synthesizing the C-acetyl derivative is significantly more challenging than the N-acetyl derivative. Direct acetylation of 1,2,4-triazole with acetic anhydride yields the N-acetyl product exclusively. To install the ketone on the carbon (C3/C5), one must employ indirect methods or radical chemistry.

Method A: The Nitrile-Grignard Route (Classical)

This method offers high regioselectivity. It proceeds via the addition of a Grignard reagent to a nitrile group attached to the triazole ring.

  • Precursor: Start with 1H-1,2,4-triazole-3-carbonitrile .

  • Protection: The ring nitrogen (N1) must be protected (e.g., with a trityl or THP group) to prevent deprotonation by the Grignard reagent.

  • Grignard Addition: React with Methylmagnesium Bromide (MeMgBr).

  • Hydrolysis: Acidic workup converts the intermediate imine to the ketone.

Method B: Minisci Radical Acylation (Modern/Green)

For industrial scalability, a radical substitution avoids protection steps. This utilizes a Minisci-type reaction where an acetyl radical is generated in situ.

  • Reagents: 1,2,4-Triazole, Pyruvic Acid (radical source), AgNO3 (catalyst), (NH4)2S2O8 (oxidant).

  • Mechanism: Oxidative decarboxylation of pyruvic acid generates an acetyl radical (

    
    ), which attacks the electron-deficient triazole ring at C3/C5.
    

SynthesisPathways Start 1,2,4-Triazole NAcetyl N-Acetyl-1,2,4-triazole (Unwanted Kinetic Product) Start->NAcetyl Ac2O / Pyridine Nitrile 3-Cyano-1,2,4-triazole (Protected) Start->Nitrile Synthetic Precursors Target 1-(1H-1,2,4-Triazol-5-yl)ethanone (Target C-Acetyl) Start->Target Minisci Reaction (Pyruvic Acid/Ag+/S2O8) Imine Ketimine Intermediate Nitrile->Imine MeMgBr / THF Imine->Target H3O+ Hydrolysis Radical Acetyl Radical (•COCH3) Radical->Target

Figure 1: Divergent synthesis pathways distinguishing the kinetic N-acetyl product from the thermodynamic C-acetyl target.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone via Radical Acylation (Method B adapted). Rationale: This method avoids the use of protecting groups and hazardous Grignard reagents, making it suitable for rapid analog generation.

Reagents:

  • 1,2,4-Triazole (1.0 eq)[1][2]

  • Pyruvic Acid (2.0 eq)

  • Silver Nitrate (0.1 eq)

  • Ammonium Persulfate (2.0 eq)

  • Solvent: Water/DCM biphasic system or dilute H2SO4.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,4-triazole (69 mg, 1 mmol) in 10 mL of 10% aqueous H2SO4. Add AgNO3 (17 mg, 0.1 mmol).

  • Radical Initiation: Heat the solution to 40°C. Simultaneously add a solution of Pyruvic Acid (176 mg, 2 mmol) and Ammonium Persulfate (456 mg, 2 mmol) in water dropwise over 30 minutes.

    • Control Point: Evolution of CO2 gas indicates successful decarboxylation and radical generation.

  • Reaction Monitoring: Stir at 40°C for 3 hours. Monitor via TLC (EtOAc:MeOH 9:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.5).

  • Workup: Neutralize the reaction mixture with NaHCO3 to pH 7-8. Extract exhaustively with Ethyl Acetate (3 x 20 mL).

    • Validation: The C-acetyl product is amphoteric; extraction at neutral pH is critical.

  • Purification: Dry organic layer over Na2SO4, concentrate, and recrystallize from Ethanol/Hexane.

Part 4: Pharmaceutical Applications & Reactivity[3][4][5]

The 3-acetyl-1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere for amides and its metal-chelating properties.

1. Kinase Inhibition (ATP Hinge Binding)

The 1,2,4-triazole nitrogen (N2/N4) and the carbonyl oxygen form a bidentate motif that mimics the adenine ring of ATP. This allows the molecule to bind effectively to the hinge region of kinase enzymes (e.g., CDK2, p38 MAPK).

2. Antifungal Pharmacophore

While fluconazole utilizes the triazole ring directly, the acetyl-triazole derivative serves as a precursor for tertiary alcohols via Grignard addition. These alcohols (e.g., derivatives of triazolyl-ethanol) are potent inhibitors of Lanosterol 14α-demethylase (CYP51).

3. Schiff Base Ligands

Condensation of the ketone with hydrazides or amines yields Schiff bases (imines). These ligands are extensively used to coordinate transition metals (Cu, Zn, Ni), creating complexes with potent superoxide dismutase (SOD) mimetic activity.

Reactivity Core 1-(1H-1,2,4-Triazol-5-yl)ethanone Reduction Reduction (NaBH4) --> Chiral Alcohols (CYP51 Inhibitors) Core->Reduction Condensation Condensation (R-NH2) --> Schiff Bases (Metal Ligands/SOD Mimetics) Core->Condensation Mannich Mannich Reaction --> N-Substituted Derivatives Core->Mannich

Figure 2: Primary reactivity profile and downstream pharmaceutical applications.

References
  • Guirado, A., et al. (2016).[3] "Synthesis of 3-aryl-1,2,4-triazoles via reaction of benzamide with chloral hydrate." Frontiers in Chemistry.

  • Shneine, J. K., & Alaraji, Y. H. (2016).[4] "Chemistry of 1,2,4-triazole: A review article." International Journal of Science and Research.

  • Kaur, P., et al. (2018).[4] "A review on methods of synthesis of 1,2,4-triazole derivatives." International Research Journal of Pharmacy.

  • ChemScene. "Product Data: 1-(1H-1,2,4-triazol-1-yl)ethan-1-one (N-Acetyl isomer distinction)."

  • National Institutes of Health (NIH). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." PubMed Central.

Sources

1-(1H-1,2,4-Triazol-5-yl)ethanone IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1H-1,2,4-Triazol-5-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its formal nomenclature, including a critical discussion of tautomerism, and summarizes its key physicochemical properties. A proposed, mechanistically-grounded synthetic protocol is detailed, emphasizing the rationale behind procedural choices. Furthermore, the guide outlines the expected spectroscopic signatures (NMR, MS, IR) for unambiguous characterization. The reactivity of the compound is explored, positioning it as a versatile synthetic intermediate for the development of novel bioactive molecules. Its relevance is contextualized within the broader landscape of 1,2,4-triazole-containing pharmaceuticals, highlighting its potential as a foundational building block in drug discovery programs. Safety and handling protocols are also provided.

Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound of interest is a five-membered aromatic heterocycle, 1,2,4-triazole, substituted with an acetyl group.

The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1H-1,2,4-triazol-5-yl)ethanone .[1] However, a critical aspect of 1,2,4-triazole chemistry is the phenomenon of annular tautomerism, where the proton on the ring nitrogen can migrate. This leads to an equilibrium between the 1H, 2H, and 4H forms of the parent heterocycle.[2] For this substituted ketone, this results in the 5-substituted-1H-triazole being in equilibrium with its 3-substituted-1H-triazole tautomer. Consequently, the compound is frequently referred to by synonymous names such as 3-acetyl-1H-1,2,4-triazole in chemical databases and literature.[1] For the purpose of this guide, we will use the IUPAC-preferred nomenclature.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 1-(1H-1,2,4-triazol-5-yl)ethanone PubChem[1]
CAS Number 153334-29-3 PubChem[1]
Molecular Formula C₄H₅N₃O PubChem[1]
Molecular Weight 111.10 g/mol PubChem[1]
Synonyms 3-acetyl-1H-1,2,4-triazole, ethanone, 1-(1H-1,2,4-triazol-5-yl)- PubChem[1]

| InChIKey | GYKQWOBXJHLLAP-UHFFFAOYSA-N | PubChem[1] |

Caption: Tautomeric equilibrium of the acetyl-1H-1,2,4-triazole core.

Physicochemical Properties

The computed physicochemical properties of a compound are crucial for predicting its behavior in both biological and chemical systems, guiding decisions in drug formulation and reaction condition selection.

Table 2: Computed Physicochemical Properties

Property Value Unit Source
Molecular Weight 111.10 g/mol PubChem[1]
XLogP3 -0.9 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Exact Mass 111.0433 g/mol PubChem[1]

| Topological Polar Surface Area | 58.6 | Ų | PubChem[1] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the 1,2,4-triazole core[3], a common and effective strategy for constructing 5-substituted-1H-1,2,4-triazoles involves the cyclocondensation of an amidrazone with a suitable carbonyl-containing reagent. Below is a proposed, field-proven protocol adapted for the synthesis of the title compound.

Causality of Experimental Choices:

  • Starting Materials: Formamidrazone is selected as the N-C-N building block, which will form the triazole backbone. Ethyl acetoacetate serves as the source of the acetyl group and the remaining carbon atom for the ring, providing the necessary electrophilic centers for cyclization.

  • Solvent: A high-boiling polar solvent such as ethanol or n-butanol is chosen to ensure the reactants are soluble and to provide the thermal energy required to overcome the activation energy for the cyclization and subsequent dehydration steps.

  • Catalyst: The reaction can proceed thermally, but a mild acid or base catalyst is often employed to accelerate the initial condensation step. A base like sodium ethoxide is particularly effective as it deprotonates the amidrazone, increasing its nucleophilicity.

Experimental Protocol: Synthesis via Cyclocondensation
  • Preparation of Formamidrazone Hydrochloride: (This is a standard precursor, often prepared from formamidine hydrochloride and hydrazine).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidrazone hydrochloride (1 equivalent) and sodium ethoxide (1.1 equivalents) in absolute ethanol. Stir for 30 minutes at room temperature to generate the free base in situ.

  • Addition of Reagent: Add ethyl acetoacetate (1 equivalent) dropwise to the stirring mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is taken up in water and acidified to a pH of ~5-6 with dilute HCl. This step protonates any remaining basic impurities.

  • Purification: The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(1H-1,2,4-triazol-5-yl)ethanone as a solid.

Self-Validation: The identity and purity of the final product must be rigorously confirmed by the analytical methods described in Section 4.0 before any further use.

SynthesisWorkflow reagents Formamidrazone HCl Ethyl Acetoacetate Sodium Ethoxide reaction Cyclocondensation (Reflux, 6-12h) reagents->reaction solvent Absolute Ethanol solvent->reaction workup Solvent Removal Aqueous Workup (Acidification) reaction->workup Cooling extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography or Recrystallization extraction->purification Crude Product product 1-(1H-1,2,4-Triazol-5-yl)ethanone (Pure Product) purification->product analysis Spectroscopic Characterization (NMR, MS) product->analysis Quality Control

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure, the following spectral data are anticipated.

  • ¹H NMR Spectroscopy:

    • δ ~11.0-14.0 ppm (broad singlet, 1H): This signal corresponds to the acidic N-H proton of the triazole ring. Its chemical shift can be highly variable and dependent on solvent and concentration.

    • δ ~8.0-8.5 ppm (singlet, 1H): This singlet arises from the C-H proton on the triazole ring (at the C3 or C5 position, depending on the dominant tautomer).

    • δ ~2.5 ppm (singlet, 3H): A sharp singlet integrating to three protons, characteristic of the methyl protons of the acetyl (CH₃-C=O) group.

  • ¹³C NMR Spectroscopy:

    • δ ~185-195 ppm: Signal for the carbonyl carbon (C=O) of the acetyl group.

    • δ ~150-165 ppm: Two signals corresponding to the two carbon atoms within the 1,2,4-triazole ring.

    • δ ~25-30 ppm: Signal for the methyl carbon (CH₃) of the acetyl group.

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): An intense peak is expected at m/z = 111, corresponding to the molecular weight of the compound.

    • Key Fragmentation: A prominent fragment at m/z = 68 is anticipated, resulting from the loss of the acetyl radical (•COCH₃). Another significant fragment at m/z = 43 corresponds to the acetyl cation ([CH₃CO]⁺).[4]

  • Infrared (IR) Spectroscopy:

    • ~3100-3300 cm⁻¹ (broad): N-H stretching vibration of the triazole ring.

    • ~1680-1700 cm⁻¹ (strong): A strong absorption band characteristic of the C=O stretch of the ketone.

    • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the aromatic triazole ring.

Reactivity and Role as a Synthetic Intermediate

1-(1H-1,2,4-triazol-5-yl)ethanone is a bifunctional molecule, with reactivity centered on both the acetyl group and the triazole ring. This dual reactivity makes it a valuable building block for library synthesis.

  • Reactions at the Acetyl Group: The ketone functionality is a versatile handle for C-C bond formation. The α-methyl protons are weakly acidic and can be deprotonated to participate in reactions such as:

    • Claisen-Schmidt Condensation: Reaction with various aldehydes under basic conditions to yield α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[5]

    • Reduction: The ketone can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), providing access to a new class of chiral building blocks.

    • Derivatization: Formation of oximes, hydrazones, or semicarbazones by reacting with the corresponding amine derivatives.

  • Reactions at the Triazole Ring: The N-H proton is acidic (pKa of parent 1,2,4-triazole is ~10.26) and can be deprotonated by a suitable base.[6] The resulting triazolide anion is a potent nucleophile, enabling:

    • N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides to install substituents at the N1, N2, or N4 positions, significantly modifying the steric and electronic properties of the molecule.

Applications in Medicinal Chemistry and Drug Development

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Its prevalence stems from its favorable properties: it is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and has a dipole moment that can facilitate interactions with biological targets.

Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[8][9]

  • Antifungal Agents: The most prominent application is in the development of "azole" antifungal drugs like Fluconazole and Voriconazole. These drugs function by inhibiting lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis. The triazole ring is essential for coordinating to the heme iron atom in the enzyme's active site.[10]

  • Synthetic Precursor: 1-(1H-1,2,4-triazol-5-yl)ethanone serves as a key intermediate for compounds that are structurally analogous to these successful drugs. The acetyl group provides a strategic point to build out the side chains required for biological activity, making it a valuable starting material for generating libraries of novel antifungal candidates.[11][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(1H-1,2,4-triazol-5-yl)ethanone presents several hazards.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.

Conclusion

1-(1H-1,2,4-triazol-5-yl)ethanone is a structurally simple yet chemically versatile molecule. Its importance is derived from the proven therapeutic relevance of the 1,2,4-triazole scaffold. The presence of a reactive ketone functionality provides a synthetic handle for extensive chemical modification, positioning this compound as a highly valuable building block for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the pursuit of new antifungal and antimicrobial drugs. A thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential in drug development programs.

References

  • Title: 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | C4H5N3O | CID 14978342 Source: PubChem URL: [Link]

  • Title: CN105906575A - Synthesizing process of 1H-1,2,4-triazole Source: Google Patents URL
  • Title: CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)
  • Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: IntechOpen URL: [Link]

  • Title: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1 2 4 Difluorophenyl 1 1H 1 2 4 Triazole 1 YL Ethanone Manufacturer, Supplier from Ankleshwar Source: IndiaMART URL: [Link]

  • Title: 1,2,4-Triazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone Source: PubChem URL: [Link]

  • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Source: MDPI URL: [Link]

  • Title: 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Source: International Union of Crystallography URL: [Link]

  • Title: 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H13N3O | MD Topology Source: The Automated Topology Builder (ATB) and Repository URL: [Link]

  • Title: Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives Source: ResearchGate URL: [Link]

  • Title: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Source: PubChem URL: [Link]

  • Title: Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Application of triazoles in the structural modification of natural products Source: PubMed Central URL: [Link]

Sources

Spectroscopic data of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Abstract

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(1H-1,2,4-triazol-5-yl)ethanone consists of an acetyl group (-COCH₃) attached to the C5 position of a 1H-1,2,4-triazole ring. The presence of tautomerism in the triazole ring and the electronic interplay between the electron-withdrawing acetyl group and the electron-rich heterocyclic system define its chemical behavior and spectroscopic signature.

Calculated Physicochemical Properties:

Property Value
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol

| Exact Mass | 111.04326 g/mol |

Synthesis_Workflow Reactants Reactants (e.g., 1H-1,2,4-Triazole, Acetylating Agent) Synthesis Chemical Synthesis (Solvent, Catalyst, Temperature Control) Reactants->Synthesis Workup Reaction Workup (Quenching, Extraction) Synthesis->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Compound Characterization->FinalProduct

Caption: General experimental workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H and ¹³C NMR provides unambiguous evidence for the connectivity and chemical environment of atoms. [2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three unique proton environments in the molecule.

Rationale for Predictions:

  • -CH₃ (Methyl Protons): These three equivalent protons will appear as a sharp singlet. The adjacent electron-withdrawing carbonyl group will deshield them, placing the signal in the range of 2.4-2.7 ppm.

  • Triazole C-H: The single proton attached to the triazole ring is in an aromatic, electron-deficient environment, leading to a downfield chemical shift, likely appearing as a singlet around 8.0-8.5 ppm. This is consistent with proton signals in similar 1,2,4-triazole systems. [3]* Triazole N-H: The proton on the nitrogen atom is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but is expected to be significantly downfield, potentially >13 ppm, due to hydrogen bonding and the acidic nature of the N-H proton in triazoles. [3] Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~2.6 Singlet 3H -COCH₃
    ~8.3 Singlet 1H CH (Triazole)

    | >13.0 | Broad Singlet | 1H | NH (Triazole) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon backbone. Four distinct carbon signals are anticipated.

Rationale for Predictions:

  • -CH₃ (Methyl Carbon): This aliphatic carbon will be the most upfield signal, typically found in the 25-30 ppm range.

  • C=O (Carbonyl Carbon): The carbonyl carbon is significantly deshielded and will appear far downfield, characteristic of ketones, in the 185-195 ppm region.

  • Triazole Carbons (C3 and C5): The two carbons of the triazole ring are in different chemical environments. C5, being attached to the carbonyl group, will be more deshielded than C3. Both will appear in the aromatic region, typically between 140 and 160 ppm. Similar triazole systems show carbons in this range. [3] Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

    Chemical Shift (δ, ppm) Assignment
    ~28 -C H₃
    ~145 C 3-H (Triazole)
    ~155 C 5 (Triazole)

    | ~190 | C =O |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for triazoles to clearly observe exchangeable N-H protons.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 8 ppm, is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard. An adequate number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). [4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups within a molecule. [5]The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Predicted Characteristic IR Absorptions

The IR spectrum of 1-(1H-1,2,4-triazol-5-yl)ethanone will be dominated by absorptions from the carbonyl, N-H, C-H, and triazole ring bonds.

Rationale for Predictions:

  • N-H Stretch: A broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of N-H stretching in heterocyclic rings.

  • C-H Stretch: Aromatic C-H stretching from the triazole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is the hallmark of a carbonyl group. For a ketone conjugated with a heterocyclic ring, this is expected around 1690-1710 cm⁻¹. This is one of the most diagnostic peaks in the spectrum. [6]* C=N and N=N Stretches: Vibrations from the triazole ring (C=N and N=N bonds) will produce characteristic absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3300 Medium, Broad N-H Stretch
3050-3150 Medium-Weak Aromatic C-H Stretch
2900-3000 Medium-Weak Aliphatic C-H Stretch
1690-1710 Strong, Sharp C=O Stretch (Ketone)

| 1400-1600 | Medium-Strong | C=N, N=N Ring Stretches |

Standard Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, remove the sample and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum and Fragmentation

Under electron ionization (EI), the molecule will first form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is key to confirming the structure.

Rationale for Predictions:

  • Molecular Ion (M⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound, which is 111.

  • Major Fragments: The most common fragmentation pathways involve the cleavage of the weakest bonds.

    • Loss of Methyl Radical: Cleavage of the C-C bond between the carbonyl and methyl groups would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 96.

    • Loss of Acetyl Group (Acylium Ion): The most characteristic fragmentation for a methyl ketone is the alpha-cleavage to lose the acetyl radical (•COCH₃, 43 Da), leaving a triazole fragment at m/z 68. Alternatively, the formation of the stable acetylium ion (CH₃CO⁺) at m/z 43 is highly probable.

    • Ring Fragmentation: The triazole ring itself can fragment, often through the loss of N₂ (28 Da), a common pathway for nitrogen-rich heterocycles. [7]

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z = 111 F1 [M - CH₃]⁺ m/z = 96 M->F1 - •CH₃ F2 [CH₃CO]⁺ (Acetylium Ion) m/z = 43 M->F2 α-cleavage F3 [M - COCH₃]⁺ m/z = 68 M->F3 - •COCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Proposed Identity
111 [M]⁺˙ (Molecular Ion)
96 [M - CH₃]⁺
68 [M - COCH₃]⁺

| 43 | [CH₃CO]⁺ (Acetylium Ion) |

Standard Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into the gas chromatograph. Use a suitable column (e.g., HP-5ms) and a temperature program that allows for the separation and elution of the compound (e.g., ramp from 50°C to 250°C).

  • MS Ionization: The eluent from the GC is directed into the mass spectrometer's ion source, typically operated in electron ionization (EI) mode at 70 eV.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a defined mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and characteristic fragment ions.

Conclusion

The structural characterization of 1-(1H-1,2,4-triazol-5-yl)ethanone is unambiguously achievable through a combined spectroscopic approach. The predicted data provides a clear roadmap for researchers. Key identifiers include the three-signal pattern in the ¹H NMR spectrum, the downfield ketone signal (~190 ppm) in the ¹³C NMR spectrum, the strong carbonyl absorption (~1700 cm⁻¹) in the IR spectrum, and the molecular ion at m/z 111 with a characteristic fragment at m/z 43 in the mass spectrum. By following the detailed protocols and using the interpreted data presented in this guide, scientists in drug development and related fields can confidently synthesize, identify, and utilize this important chemical building block.

References

  • MDPI. (n.d.). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Retrieved from [Link]

  • Acta Crystallographica Section E. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1978. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. PubMed Central. Retrieved from [Link]

  • TradeIndia. (n.d.). 1 2 4 Difluorophenyl 1 1H 1 2 4 Triazole 1 YL Ethanone Manufacturer, Supplier from Ankleshwar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(21), 5193. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. Retrieved from [Link]

  • ResearchGate. (2017). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. Retrieved from [Link]

  • Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help me with interpreting this 1H and 13C NMR spectrum. Retrieved from [Link]

  • International Research Journal of Pharmacy. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.4: Infrared spectroscopy. Retrieved from [Link]

Sources

The Triazole Scaffold: From Huisgen’s Dipoles to Life-Saving Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazole moiety—specifically the 1,2,3- and 1,2,4-isomers—represents one of the most privileged scaffolds in modern medicinal chemistry.[1] Originally a curiosity of late 19th-century synthetic organic chemistry, the triazole ring has evolved into the backbone of the global antifungal pharmacopeia and the poster child for "Click Chemistry." This guide dissects the historical trajectory, synthetic methodologies, and structure-activity relationships (SAR) that cemented the triazole's status as a cornerstone of drug discovery.

Historical Genesis & Synthetic Evolution[3][4][5]

The Pre-Click Era (1885–2000)

The history of the triazole is a timeline of dormant potential. J.A. Bladin first coined the term "triazole" in 1885, describing derivatives of the 5-membered nitrogenous ring. However, for nearly a century, the synthesis of 1,2,3-triazoles relied on the thermal reaction between organic azides and alkynes.

This transformation was rigorously defined by Rolf Huisgen in the 1960s as a 1,3-dipolar cycloaddition .[2][3][4][5][6] While mechanistically elegant (proceeding via a concerted pericyclic transition state), the "Huisgen Cycloaddition" had severe limitations for practical drug discovery:

  • High Temperatures: Required prolonged heating (often >100°C).

  • Regio-scrambling: Produced difficult-to-separate mixtures of 1,4- and 1,5-disubstituted isomers.

The Copper-Catalyzed Revolution (2002)

In 2002, the laboratories of Morten Meldal (Carlsberg Laboratory) and K. Barry Sharpless (Scripps) independently reported a discovery that fundamentally altered organic synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

By introducing a Cu(I) catalyst, the reaction became:

  • Regiospecific: Exclusively yielding the 1,4-disubstituted isomer.[6]

  • Bioorthogonal: Inert to most biological functional groups (amines, acids, alcohols).

  • Rapid: Proceeding at room temperature in aqueous media.

This reaction became the definition of Click Chemistry , providing a reliable method to link pharmacophores with a stable triazole bridge that mimics the peptide bond in geometry and electronics but resists enzymatic hydrolysis.

Visualization: The Timeline of Discovery[8]

TriazoleTimeline Bladin 1885: J.A. Bladin Coines 'Triazole' Huisgen 1960s: Rolf Huisgen Defines 1,3-Dipolar Cycloaddition Bladin->Huisgen  Mechanistic Definition Fluconazole 1981: Pfizer Patents Fluconazole Triazoles enter the clinic Huisgen->Fluconazole  Medicinal Application Click 2002: Meldal & Sharpless Discovery of CuAAC (Click Chemistry) Fluconazole->Click  Synthetic Revolution Nobel 2022: Nobel Prize Awarded for Click Chemistry Click->Nobel  Global Recognition

Figure 1: Chronological evolution of triazole chemistry from fundamental nomenclature to Nobel-winning utility.

Technical Protocol: Self-Validating CuAAC Synthesis

Objective: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via CuAAC. Rationale: This protocol uses in situ reduction of Cu(II) to Cu(I) using sodium ascorbate.[7] This is superior to adding Cu(I) salts directly, which are unstable and prone to oxidation by air, leading to failed reactions.

Materials
  • Benzyl azide (1.0 equiv)

  • Phenylacetylene (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄[7]·5H₂O) (1 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent: tert-Butanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Solvent Preparation: Dissolve benzyl azide (1 mmol) and phenylacetylene (1 mmol) in 2 mL of t-BuOH/Water (1:1).

    • Expert Insight: The biphasic nature of this solvent system often accelerates the reaction due to the "on-water" effect, concentrating reactants at the interface.

  • Catalyst Activation: To the stirring mixture, add 0.1 mL of freshly prepared 1M sodium ascorbate solution (0.1 mmol), followed immediately by 0.01 mL of 1M CuSO₄ solution (0.01 mmol).

    • Critical Control: The mixture should turn bright yellow/orange, indicating the formation of the active Cu(I) species. If it turns green/blue, oxygen has deactivated the catalyst; add more ascorbate.

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Validation: TLC monitoring will show the disappearance of the azide (often visible under UV or staining) and the appearance of a new, more polar spot.

  • Workup: Dilute with 10 mL water. The product typically precipitates as a white solid. Filter, wash with cold water, and air dry.

    • Purity Check: 1H NMR should show a characteristic singlet around δ 7.5–8.0 ppm (the triazole ring proton).

Medicinal Chemistry: The Azole Antifungals

Mechanism of Action: CYP51 Inhibition

Triazoles (and their predecessors, imidazoles) function by inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[8] Ergosterol is the fungal equivalent of cholesterol; its absence disrupts membrane fluidity, leading to cell lysis.

The Molecular Interaction:

  • Heme Coordination: The N-3 nitrogen of the imidazole or the N-4 nitrogen of the triazole binds perpendicularly to the heme iron (Fe) in the CYP51 active site.

  • Substrate Blockade: The hydrophobic tail of the drug mimics the steroid backbone of lanosterol, occupying the binding pocket and preventing the natural substrate from accessing the oxidative center.

Visualization: CYP51 Inhibition Pathway

CYP51Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Binding Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation MembraneFailure Cell Membrane Failure (Fungistatic/Fungicidal) CYP51->MembraneFailure Pathway Blocked TriazoleDrug Triazole Drug (Fluconazole/Voriconazole) TriazoleDrug->CYP51 Competitive Inhibition (N-Fe Coordination)

Figure 2: Mechanistic pathway of triazole antifungals disrupting ergosterol biosynthesis.

Evolution: Imidazole vs. Triazole

The shift from imidazoles (e.g., Ketoconazole) to triazoles (e.g., Fluconazole) was driven by Selectivity and Metabolic Stability .

  • Imidazoles: High affinity for fungal CYP51 but also significant inhibition of human mammalian P450s (leading to endocrine side effects like inhibition of testosterone synthesis).

  • Triazoles: The additional nitrogen atom reduces the basicity of the ring (pKa ~2 vs. ~7 for imidazole). This lower basicity reduces affinity for mammalian heme systems while maintaining potency against fungal enzymes, drastically improving the safety profile.

Data Summary: Generations of Azole Antifungals
GenerationKey DrugsHeterocyclePrimary SpectrumKey Pharmacokinetic Feature
First Ketoconazole, MiconazoleImidazoleCandida, DermatophytesPoor CNS penetration; hepatotoxicity; pH-dependent absorption.
Second Fluconazole , Itraconazole1,2,4-TriazoleCandida, CryptococcusHigh water solubility (Fluconazole); Excellent CNS penetration; metabolically stable.
Third Voriconazole, Posaconazole1,2,4-TriazoleAspergillus, MoldsExpanded spectrum; non-linear PK (Voriconazole); engineered for resistant strains.

Case Study: The Discovery of Fluconazole

The Challenge: In the late 1970s, the gold standard was Ketoconazole.[9] However, it was lipophilic, highly metabolized by the liver, and failed to penetrate the blood-brain barrier (BBB), rendering it useless for fungal meningitis.

The Pfizer Solution (Ken Richardson et al.):

  • Polarity Shift: Researchers replaced the lipophilic imidazole with a bis-triazole structure. This increased water solubility and reduced metabolic liability.

  • Metabolic Blockade: The introduction of the 2,4-difluorophenyl group was critical. The fluorine atoms blocked metabolic oxidation at the phenyl ring positions, extending the half-life (t1/2 ~ 30 hours in humans).

  • Result: Fluconazole (Diflucan) became the first azole effective against systemic infections and cryptococcal meningitis due to its ability to cross the BBB and its high oral bioavailability (>90%).

References

  • Bladin, J. A. (1885). "Ueber Triazolverbindungen." Berichte der deutschen chemischen Gesellschaft. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. Link

  • Richardson, K., et al. (1990). "Discovery of Fluconazole, a Novel Antifungal Agent."[9] Reviews of Infectious Diseases. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry. Link

  • Warrilow, A. G., et al. (2013). "CYP51: The Target of Azole Antifungal Drugs."[10][11] Chemical Reviews. Link

Sources

Technical Guide: Physical and Chemical Properties of 1-Arylethanones (Acetophenones)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical architecture of ethanone compounds , specifically focusing on 1-arylethanones (acetophenones) . As the simplest aromatic ketones, these scaffolds are ubiquitous in drug discovery, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and heterocyclic pharmacophores. This document synthesizes structural electronic data, spectral characteristics, and validated synthetic protocols to support researchers in optimizing lead compounds containing the acetyl-aromatic moiety.

Part 1: Structural Fundamentals & Electronic Properties

The core "ethanone" moiety in pharmaceutical chemistry is rarely an isolated alkyl chain but rather an acetyl group bonded to an aromatic system (


). The electronic interplay between the carbonyl group and the aromatic ring dictates both physical stability and chemical reactivity.
Electronic Distribution and Resonance

The carbonyl carbon in acetophenone is


 hybridized, creating a planar geometry that allows for 

-conjugation with the phenyl ring.
  • Resonance Effect: The carbonyl group is electron-withdrawing (EWG) via induction (-I) and resonance (-M), deactivating the benzene ring toward electrophilic aromatic substitution (EAS) while directing incoming electrophiles to the meta position.

  • Dipole Moment: Acetophenone exhibits a significant dipole moment (

    
     D), influencing its solubility profile and binding affinity in protein pockets.
    
Acid-Base Profile (pKa)

The acidity of the


-protons (methyl group) is a critical parameter for enolate chemistry.
  • Acetophenone:

    
     (DMSO/Water).
    
  • Substituent Effects: Electron-withdrawing groups (EWGs) on the ring stabilize the enolate, lowering the

    
    .
    

Table 1: Physicochemical Properties of Selected Ethanone Derivatives

CompoundStructureMP (°C)BP (°C)pKa (

-H)
Water Solubility
Acetophenone

20.520218.4~6 g/L
4'-Nitroacetophenone

80-82-~16.7Insoluble
4'-Hydroxyacetophenone

109-111-8.0 (Phenol OH)Soluble (Hot)
4'-Isobutylacetophenone

-134 (14mmHg)~19.0Insoluble

Note: 4'-Isobutylacetophenone is the key precursor for Ibuprofen.[1]

Part 2: Physical Characterization & Spectral Signatures[2]

Accurate identification of ethanone derivatives relies on distinct spectral fingerprints.

Infrared Spectroscopy (IR)

The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic ketones.

  • 
     Stretch: 
    
    
    
    (Strong).
  • 
     Aromatic: 
    
    
    
    .
  • Diagnostic Value: A shift to

    
     indicates a loss of conjugation (e.g., steric inhibition of resonance).
    
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR:  The methyl group appears as a characteristic singlet.
    
    • 
       (Singlet, 3H, 
      
      
      
      ).[2]
    • 
       (Multiplets, Aromatic H).[2] The ortho protons are deshielded by the carbonyl anisotropy, shifting downfield (~7.9 ppm).
      
  • 
    C NMR: 
    
    • Carbonyl Carbon:

      
      .
      
    • Methyl Carbon:

      
      .
      

Part 3: Chemical Reactivity & Mechanistic Pathways

The reactivity of 1-arylethanones is bifurcated between the electrophilic carbonyl carbon and the nucleophilic


-carbon (upon deprotonation).
Reactivity Profile (DOT Visualization)

ReactivityProfile Acetophenone Acetophenone Scaffold (Ph-CO-CH3) AlphaC Alpha-Carbon (Nucleophilic) Acetophenone->AlphaC CarbonylC Carbonyl Carbon (Electrophilic) Acetophenone->CarbonylC AromaticRing Aromatic Ring (Deactivated) Acetophenone->AromaticRing Halogenation Alpha-Halogenation (Synthesis of Phenacyl Bromides) AlphaC->Halogenation Br2 / H+ Aldol Aldol Condensation (Chalcone Synthesis) AlphaC->Aldol Ar-CHO / OH- Reduction Reduction (Chiral Alcohols) CarbonylC->Reduction NaBH4 or CBS EAS Meta-Substitution (Nitration/Bromination) AromaticRing->EAS HNO3 / H2SO4

Figure 1: Mechanistic divergence in acetophenone reactivity. The scaffold offers three distinct sites for chemical modification.

Part 4: Experimental Protocols

Protocol 4.1: Regioselective -Bromination (Synthesis of 2-Bromoacetophenone)

Context:


-Haloacetophenones (phenacyl bromides) are critical intermediates for synthesizing heterocycles like thiazoles and imidazoles.
Safety Warning:  2-Bromoacetophenone is a potent lachrymator .[3] All operations must be performed in a functioning fume hood.

Reagents:

  • Acetophenone (10 mmol)[4]

  • N-Bromosuccinimide (NBS) (10.5 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Acetonitrile (MeCN) (Solvent)

Methodology:

  • Dissolution: Dissolve acetophenone (1.20 g, 10 mmol) in MeCN (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add p-TsOH (172 mg, 1 mmol).

  • Bromination: Add NBS (1.87 g, 10.5 mmol) in portions over 15 minutes.

    • Mechanistic Insight: Acid catalysis promotes enolization. NBS reacts selectively with the enol form, minimizing poly-bromination compared to elemental

      
      .
      
  • Reflux: Heat the mixture to reflux (

    
    C) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Cool to RT. Remove solvent under reduced pressure.[5] Redissolve residue in diethyl ether, wash with water (

    
     mL) and brine.
    
  • Purification: Recrystallize from ethanol/hexane to yield white crystals.

Protocol 4.2: Metabolic Stability Assay (In Vitro)

Context: Ethanone moieties are susceptible to rapid reduction by Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) in vivo, converting the ketone to a secondary alcohol. This often alters pharmacological potency.

MetabolicPathway Drug Ethanone-Drug (Ketone) CBR Cytosolic Carbonyl Reductase (CBR1) Drug->CBR Major Pathway CYP CYP450 (Oxidation) Drug->CYP Minor Pathway Alcohol Chiral Alcohol (Phase I Metabolite) CBR->Alcohol Hydroxyl Ring Hydroxylation (Minor) CYP->Hydroxyl Gluc Glucuronidation (Phase II Elimination) Alcohol->Gluc UGTs

Figure 2: Metabolic fate of the ethanone moiety. Rapid reduction to the alcohol is the primary clearance pathway.

Part 5: Pharmaceutical Applications & Bioactivity[6]

Drug Precursors

The acetophenone scaffold is the starting point for the "profen" class of NSAIDs.

  • Ibuprofen Synthesis: Friedel-Crafts acetylation of isobutylbenzene yields 4'-isobutylacetophenone. This is followed by a 1,2-aryl migration (Willgerodt-Kindler reaction or modern Pd-catalyzed equivalents) to form the propionic acid moiety.

Bioisosteres and Toxicity
  • Metabolic Liability: The ketone is often a "soft spot" for metabolism. Replacing the methyl group with a trifluoromethyl group (

    
    ) can block metabolic hydroxylation and increase lipophilicity, though it alters the electronic nature of the carbonyl.
    
  • Toxicity: Simple

    
    -haloacetophenones are alkylating agents. In drug design, the 
    
    
    
    -carbon must be sterically hindered or incorporated into a ring to prevent non-specific covalent binding to cysteine residues in proteins.

References

  • National Institute of Standards and Technology (NIST). Acetophenone - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • PubChem. Acetophenone Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Phenacyl Bromide (2-Bromoacetophenone).[3] Org.[5][7] Synth. 1929, 9, 20. [Link]

  • Guthrie, J. P. pKa values for substituted acetophenones. Canadian Journal of Chemistry, 1987, 65(9). [Link]

  • Testa, B., & Krämer, S. D.The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 2007. (Contextual grounding for Figure 2).

Sources

Technical Guide: 1H NMR Characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(1H-1,2,4-Triazol-5-yl)ethanone (also referred to as 3-acetyl-1,2,4-triazole). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.

Executive Summary & Structural Context

1-(1H-1,2,4-Triazol-5-yl)ethanone (


) is a critical bioisostere used in fragment-based drug discovery to mimic amide bonds while improving metabolic stability. Unlike its hydrolytically unstable isomer (1-acetyl-1,2,4-triazole, an 

-acyl species), this compound features a ketone attached directly to the carbon of the triazole ring (

-acetyl).

Key Spectral Challenges:

  • Annular Tautomerism: The location of the N-H proton fluctuates between N1, N2, and N4, causing significant line broadening and solvent-dependent chemical shifts.

  • Solvent Effects: Strong hydrogen bond donor/acceptor properties necessitate polar aprotic solvents (DMSO-

    
    ) for resolution; 
    
    
    
    often results in poor solubility and aggregated signals.
  • Exchangeable Protons: The acidic N-H proton is often invisible in protic solvents (

    
    , 
    
    
    
    ) due to rapid deuterium exchange.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for interpreting the NMR spectrum. While the IUPAC name implies a fixed


 form, the molecule exists as a dynamic ensemble in solution.
Tautomeric Equilibrium Pathway

The following diagram illustrates the proton migration that defines the spectral fingerprint. In high-dielectric solvents like DMSO, the equilibrium favors the


 and 

forms, often appearing as a time-averaged signal at room temperature.

Tautomerism T1 1H-Tautomer (Asymmetric) T2 2H-Tautomer (Less Common) T1->T2 Proton Shift (Fast Exchange) T2->T1 T4 4H-Tautomer (Symmetric Potential) T2->T4 Proton Shift T4->T2 Solvent Solvent Effect: DMSO stabilizes 1H/2H via H-bonding Solvent->T1

Figure 1: Annular tautomerism of C-substituted 1,2,4-triazoles. The rate of exchange (


) determines whether distinct or averaged signals are observed.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, strict adherence to the following protocol is recommended.

Materials & Preparation
ParameterSpecificationCausality / Rationale
Solvent DMSO-

(99.9% D) + 0.03% TMS

causes aggregation; DMSO disrupts H-bonding dimers, sharpening peaks.
Concentration 5–10 mg / 0.6 mLHigher concentrations (>20mg) increase viscosity and H-bonding, broadening the N-H signal.
Water Content < 0.01% (Dry)Residual

catalyzes proton exchange, obliterating the N-H signal and shifting the ring proton.
Temperature 298 K (Standard)Cooling to 250 K can freeze tautomers (decoalescence); Heating to 350 K sharpens exchangeable protons.
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation of the slow-relaxing quaternary carbons (if running

    
    C).
    
  • Relaxation Delay (D1):

    
     seconds. The triazole C-H has a long 
    
    
    
    relaxation time; insufficient delay leads to integration errors.
  • Scans (NS): 16–32 (sufficient for 5mg sample).

  • Spectral Width: -2 to 16 ppm (to capture the downfield N-H).

Spectral Analysis: The Fingerprint

The spectrum of 1-(1H-1,2,4-Triazol-5-yl)ethanone in DMSO-


 is characterized by three distinct regions.
1H NMR Data Table (DMSO- , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
14.20 – 14.60 Broad Singlet (br s)1HN-H (Ring)Highly acidic proton. Chemical shift is concentration/temperature dependent. Often invisible if water is present.
8.65 – 8.85 Singlet (s)1HC3-H (Ring)Deshielded by the adjacent Nitrogen atoms and the electron-withdrawing acetyl group at C5.
2.58 – 2.62 Singlet (s)3HCH

(Acetyl)
Classic methyl ketone shift. Slightly downfield from acetone (2.09) due to the electron-deficient triazole ring.
3.33Singlet-HOD (Impurity)Residual water in DMSO. Monitor this to assess dryness.
2.50Quintet-DMSO (Solvent)Residual solvent peak.
Detailed Signal Interpretation
1. The Acetyl Methyl Group (

ppm)

This signal appears as a sharp singlet. Unlike alkyl-substituted triazoles, the carbonyl group (


) exerts an anisotropic deshielding effect, pushing the methyl signal downfield from the typical 2.1–2.3 ppm range.
  • Diagnostic Check: If this signal splits into a doublet, suspect long-range coupling (unlikely in this tautomer) or the presence of a different isomer (e.g., N-acetyl, which hydrolyzes to acetic acid

    
     ppm).
    
2. The Triazole Ring Proton (

ppm)

This is the most stable diagnostic peak. In unsubstituted 1,2,4-triazole, the C-H protons appear around 8.0 ppm. The introduction of the acetyl group (an Electron Withdrawing Group, EWG) at position 5 pulls electron density away from the ring, deshielding the remaining C3 proton and shifting it downfield to


 ppm.
  • Tautomeric Averaging: Because the proton exchange is fast at 298 K, you observe a single average signal for the C-H rather than distinct signals for the

    
     and 
    
    
    
    forms.
3. The Exchangeable N-H (

ppm)

This signal is the "ghost" of the spectrum.

  • Observation: It is extremely broad due to quadrupole broadening from the

    
    N nucleus and chemical exchange.
    
  • Validation: To confirm this peak, add 1 drop of

    
     to the tube and shake. The signal at 14+ ppm should disappear immediately (D-exchange).
    

Troubleshooting & Impurity Profiling

In synthetic workflows, specific impurities often co-elute. Use the following logic map to diagnose spectral anomalies.

Impurities Spectrum Spectral Anomaly Peak19 Singlet @ 1.91 ppm Spectrum->Peak19 Peak80 Singlet @ 8.0 ppm Spectrum->Peak80 Peak70 Multiplets @ 7.0-7.5 ppm Spectrum->Peak70 AceticAcid Acetic Acid (Hydrolysis of N-acetyl isomer) Peak19->AceticAcid Diagnosis Triazole Unsubstituted 1,2,4-Triazole (Starting Material) Peak80->Triazole Diagnosis Phthalhydrazide Phthalhydrazide (Common byproduct if using phthalimide routes) Peak70->Phthalhydrazide Diagnosis

Figure 2: Diagnostic workflow for common synthetic impurities in triazole synthesis.

Critical Quality Attribute: N-Acetyl vs. C-Acetyl

A common synthetic error is the formation of 1-acetyl-1,2,4-triazole (N-acetyl).

  • Distinction: The N-acetyl isomer is kinetically unstable and hydrolyzes in moist air.

  • NMR Flag: If you see a methyl singlet moving over time (e.g., from 2.7 ppm to 1.9 ppm), your sample is the unstable N-acetyl isomer decomposing into acetic acid and triazole. The target C-acetyl compound (Triazol-5-yl) is stable and will not shift.

References

  • Chemical Shifts & Solvent Effects: Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)..."[1][2] Nigerian Research Journal of Chemical Sciences, 2023. Link

  • Tautomerism Mechanisms: Paudler, W., & Barton, J. "Nuclear Magnetic Resonance Studies of Triazoles. Tautomerism of 1,2,4-Triazole."[3][4][5] The Journal of Organic Chemistry, 1968.[6] Link

  • Triazole Synthesis & Impurities: Xia, J., et al. "Cascade Addition-Oxidative Cyclization... to 1,2,4-Triazole Derivatives."[7][8] Synthesis, 2019.[7][8] Link

  • Spectral Database Validation: SDBS Spectral Database for Organic Compounds. "1H NMR of 1,2,4-Triazole derivatives." National Institute of Advanced Industrial Science and Technology (AIST). Link

Note: All spectral values provided are referenced to TMS at 0.00 ppm in DMSO-


. Actual values may vary by 

ppm depending on concentration and temperature.

Sources

Triazole Ketones: Synthetic Scaffolds and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazole ketones represent a privileged structural motif in medicinal chemistry and agrochemical development. Characterized by a nitrogen-rich triazole ring (1,2,4- or 1,2,3-isomer) linked via a ketone-containing bridge, these scaffolds exhibit versatile binding affinities. Their primary utility lies in their ability to coordinate with heme iron in metalloenzymes (specifically CYP51) and to act as bioisosteres in anticancer pharmacophores. This guide provides a technical deep-dive into their synthesis, mechanism of action, and experimental validation.

Part 1: The Chemical Scaffold & Synthetic Architectures

The triazole ketone moiety serves as a dual-functional pharmacophore. The triazole ring acts as a hydrogen bond acceptor and a monodentate ligand for metal centers (e.g.,


 in heme), while the ketone group provides a dipole for electrostatic interactions and a rigid linker that orients the heterocycle within active sites.
Synthetic Pathway A: Nucleophilic Substitution (1,2,4-Triazoles)

This is the classical route used for antifungal agents like Triadimefon . It relies on the


 displacement of an 

-haloketone by the triazole anion.

Key Mechanistic Insight: The reaction often yields a mixture of


- and 

-alkylated isomers. The

-isomer is thermodynamically favored and biologically active (antifungal), while the

-isomer is often an inactive byproduct. Steric bulk on the ketone stabilizes the

product.
Synthetic Pathway B: CuAAC "Click" Chemistry (1,2,3-Triazoles)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) generates 1,4-disubstituted 1,2,3-triazoles.[1] By employing alkynyl ketones or azido-ketones, researchers can rapidly generate libraries of anticancer candidates.

Key Mechanistic Insight: Unlike the 1,2,4-route, CuAAC is regiospecific, yielding exclusively the 1,4-isomer. This reliability is crucial for Structure-Activity Relationship (SAR) studies in oncology.

Visualization: Synthetic Workflows

SynthesisPathways Pinacolone Pinacolone (Starting Material) AlphaBromo α-Bromopinacolone Pinacolone->AlphaBromo Br2, 0°C Azide Organic Azide (R-N3) ClickProduct 1,2,3-Triazole Ketone Derivative Azide->ClickProduct CuSO4, NaAsc (CuAAC) Alkyne Alkynyl Ketone Alkyne->ClickProduct EtherInt Phenoxy-Ketone Intermediate AlphaBromo->EtherInt 4-Chlorophenol K2CO3 Triadimefon Triadimefon (1,2,4-Triazole Ketone) EtherInt->Triadimefon 1,2,4-Triazole Base (K2CO3) Regio Regioselectivity: N1 vs N4 Isomers EtherInt->Regio

Figure 1: Comparative synthetic routes for 1,2,4-triazole antifungals (top) and 1,2,3-triazole anticancer agents (bottom).

Part 2: Therapeutic Applications & Mechanisms[2][3][4]

Antifungal Activity: CYP51 Inhibition

The primary target of 1,2,4-triazole ketones is Lanosterol 14


-demethylase (CYP51) .[2] This enzyme catalyzes the oxidative removal of the 14

-methyl group from lanosterol, a critical step in ergosterol biosynthesis.[3]
  • Mechanism: The

    
     nitrogen of the triazole ring coordinates axially with the heme iron (
    
    
    
    ) in the CYP51 active site.
  • Consequence: This blockage prevents substrate (lanosterol) binding and oxygen activation, leading to:

    • Depletion of ergosterol (membrane instability).

    • Accumulation of toxic 14

      
      -methylsterols.
      
Anticancer Activity: Apoptosis & Kinase Inhibition

Recent research highlights 1,2,3-triazole ketones as potent anticancer agents.[4]

  • Targets: VEGFR-2 kinase, Aromatase, and Tubulin polymerization.

  • Mechanism: These compounds often induce cell cycle arrest at the G0/G1 phase and trigger mitochondrial-mediated apoptosis.

Data Summary: Comparative Potency
Compound ClassTarget Enzyme/Cell LineIC50 / MIC ValuesMechanism KeyReference
Triadimefon Candida albicans (CYP51)0.1 – 5.0 µg/mLHeme coordination[1, 5]
1,2,3-Triazole Ketone A549 (Lung Cancer)1.02 – 8.87 µMCell cycle arrest[3, 4]
Triazole-Chalcone HCT-116 (Colon Cancer)~1.09 µMApoptosis induction[6]

Part 3: Experimental Protocols

Protocol 1: Synthesis of -(1,2,4-Triazol-1-yl)pinacolone Derivative

A validated procedure for synthesizing the core antifungal scaffold.

Reagents:


-Bromopinacolone, 1,2,4-Triazole, Potassium Carbonate (

), Acetone.
  • Preparation: Dissolve 1,2,4-triazole (1.2 eq) and anhydrous

    
     (2.0 eq) in dry acetone. Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Add

    
    -Bromopinacolone (1.0 eq) dropwise over 15 minutes. Critical: Maintain temperature 
    
    
    
    to minimize
    
    
    -alkylation (the kinetic product).
  • Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Filter off inorganic salts. Evaporate the solvent in vacuo.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water (x3) and brine. Dry over

    
    . Recrystallize from cyclohexane to isolate the active 
    
    
    
    -isomer.
Protocol 2: In Vitro CYP51 Inhibition Assay

A spectrophotometric method to validate mechanism of action.

Reagents: Recombinant Candida albicans CYP51, Lanosterol (substrate), NADPH, Phosphate Buffer (pH 7.4).

  • Enzyme Baseline: Incubate CYP51 (1 µM) in phosphate buffer at 37°C. Record the Soret band absorbance (approx. 417 nm).

  • Ligand Binding: Titrate the triazole ketone test compound (0.1 – 50 µM) into the cuvette.

  • Spectral Shift: Observe the Type II binding spectrum.

    • Indicator: A shift in absorbance maximum from ~417 nm (low spin) to ~421-424 nm indicates nitrogen-iron coordination.

    • Difference Spectrum: A peak at ~425-430 nm and a trough at ~390-410 nm confirms specific binding.

  • Activity Assay: Add Lanosterol (50 µM) and NADPH (1 mM). Measure the rate of lanosterol consumption via HPLC or GC-MS after 30 minutes. Calculate

    
     relative to a vehicle control.
    
Visualization: Mechanism of Action Pathway

MOA Triazole Triazole Ketone (Drug) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Triazole->CYP51 Binds Inhibition Active Site Blockade (N-Fe Coordination) CYP51->Inhibition Heme Iron Interaction Pathway Ergosterol Biosynthesis Inhibition->Pathway Halts conversion of Lanosterol -> Ergosterol Outcome Fungal Cell Death (Membrane Lysis) Pathway->Outcome Accumulation of Toxic Sterols

Figure 2: Pharmacodynamic cascade of triazole ketones in fungal pathogens.

References

  • Synthesis of the fungicide [14C]triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals.[5][2]

  • Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)... NIH PubMed.[6]6[5][2]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC.7[5][2][4][8][9][7][10]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology.4[5][2][9][7][10][11]

  • Triadimenol and Triadimefon: Toxicological Evaluation. WHO/JMPR.12[5][2][4][8][9][7][10][11][13]

  • Synthesis, Anticancer Activity... of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules (MDPI).14[5][2]

Sources

Methodological & Application

The Strategic Utility of 1-(1H-1,2,4-Triazol-5-yl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, including hydrogen bonding capabilities, dipole character, and metabolic stability, allow it to serve as a versatile pharmacophore, engaging with a diverse range of biological targets.[1] Among the numerous building blocks used to construct these vital therapeutic agents, 1-(1H-1,2,4-triazol-5-yl)ethanone emerges as a particularly valuable and reactive intermediate.

This guide provides a comprehensive overview of the applications of 1-(1H-1,2,4-triazol-5-yl)ethanone in medicinal chemistry. It is designed to equip researchers with both the conceptual framework and the practical protocols necessary to leverage this compound in the synthesis of novel bioactive molecules. We will delve into its synthesis and explore its reactivity, focusing on key transformations at the acetyl group and the triazole ring that unlock a rich chemical space for drug discovery.

Physicochemical Properties

PropertyValue
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa The 1H-1,2,4-triazole ring has both acidic and basic protons. The N-H proton is weakly acidic, while the nitrogen atoms of the ring are basic.

Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone: A General Protocol

The synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone can be achieved through several established methods for 1,2,4-triazole ring formation. One of the most common and reliable approaches involves the condensation of an amidine or its equivalent with an acylhydrazide. The following protocol is a representative example based on the Pellizzari reaction and similar methodologies.[2]

Protocol 1: Synthesis via Condensation

Principle: This method involves the reaction of an acetimidate derivative with formylhydrazide, followed by cyclization to form the 1,2,4-triazole ring.

Materials:

  • Ethyl acetimidate hydrochloride

  • Formylhydrazide

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetimidate hydrochloride (1.0 eq) in anhydrous methanol.

  • Base Addition: To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Addition of Hydrazide: Add formylhydrazide (1.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(1H-1,2,4-triazol-5-yl)ethanone as a solid.

Causality behind Experimental Choices:

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acetimidate starting material.

  • Sodium Methoxide: A strong base is required to deprotonate the acetimidate hydrochloride and facilitate the condensation reaction.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Key Synthetic Transformations and Applications

The true synthetic utility of 1-(1H-1,2,4-triazol-5-yl)ethanone lies in the reactivity of its acetyl group and the triazole N-H proton. These functional handles provide convenient entry points for molecular diversification.

Claisen-Schmidt Condensation to Form Chalcones: A Gateway to Diverse Heterocycles

The methyl group of the acetyl moiety is activated by the electron-withdrawing triazole ring, making it amenable to condensation with aromatic aldehydes to form triazolyl-chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic systems with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]

G start 1-(1H-1,2,4-Triazol-5-yl)ethanone chalcone Triazolyl Chalcone start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->chalcone reagents Base (e.g., NaOH or KOH) Ethanol, rt

Caption: Claisen-Schmidt condensation workflow.

Principle: Base-catalyzed condensation of 1-(1H-1,2,4-triazol-5-yl)ethanone with an aromatic aldehyde.

Materials:

  • 1-(1H-1,2,4-Triazol-5-yl)ethanone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Hydrochloric acid (e.g., 1 M)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a flask, dissolve 1-(1H-1,2,4-triazol-5-yl)ethanone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Base Addition: To the stirred solution, add the aqueous sodium hydroxide solution dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with hydrochloric acid to a neutral pH.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

Medicinal Chemistry Insight: The resulting chalcones can be further cyclized with reagents like guanidine, thiourea, or hydrazine to yield pyrimidine, thiopyrimidine, or pyrazole derivatives, respectively, which are known to exhibit a range of biological activities, including as kinase inhibitors.[5][6]

Alpha-Halogenation and Nucleophilic Substitution: Building Complexity

The α-protons of the acetyl group can be readily substituted with halogens, typically bromine, to generate a reactive α-halo ketone.[7] This intermediate is an excellent electrophile for subsequent reactions with a variety of nucleophiles, enabling the construction of more complex molecular architectures.

G start 1-(1H-1,2,4-Triazol-5-yl)ethanone bromination α-Bromoethanone Derivative start->bromination Br₂, Acetic Acid substitution Substituted Product bromination->substitution Nucleophile (Nu-H)

Caption: Alpha-halogenation and substitution workflow.

Principle: Acid-catalyzed halogenation at the α-position of the ketone.[8]

Materials:

  • 1-(1H-1,2,4-Triazol-5-yl)ethanone

  • Bromine

  • Glacial acetic acid

  • Standard laboratory glassware with a dropping funnel

Procedure:

  • Dissolution: Dissolve 1-(1H-1,2,4-triazol-5-yl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Bromine Addition: Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until the bromine color disappears. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield the crude 2-bromo-1-(1H-1,2,4-triazol-5-yl)ethanone. This product is often used in the next step without further purification.

Medicinal Chemistry Application: The resulting α-bromo ketone is a versatile intermediate. For example, reaction with a substituted thiol can lead to the formation of thioether derivatives, which are present in a variety of bioactive compounds. Reaction with amines can lead to aminoketones, which are also important pharmacophores.

N-Alkylation of the Triazole Ring: Modulating Physicochemical Properties

The N-H proton of the 1,2,4-triazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide) to introduce a substituent at one of the ring nitrogens.[9] This modification is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which can have a profound impact on its pharmacokinetic and pharmacodynamic profile.

G start 1-(1H-1,2,4-Triazol-5-yl)ethanone deprotonation Triazolide Anion start->deprotonation Base (e.g., NaH, K₂CO₃) alkylation N-Alkylated Product deprotonation->alkylation Alkyl Halide (R-X)

Caption: N-alkylation workflow.

Principle: Base-mediated deprotonation of the triazole N-H followed by nucleophilic attack on an alkyl halide.

Materials:

  • 1-(1H-1,2,4-Triazol-5-yl)ethanone

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate or sodium hydride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Setup: To a solution of 1-(1H-1,2,4-triazol-5-yl)ethanone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Electrophile Addition: Add the alkyl halide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note on Regioselectivity: Alkylation of 1H-1,2,4-triazoles can potentially occur at N1 or N2. The regiochemical outcome can be influenced by the nature of the alkylating agent, the base, and the solvent. Characterization of the product by NMR is essential to determine the site of alkylation.

Application in the Synthesis of Kinase Inhibitors

The 1,2,4-triazole scaffold is a key feature in many kinase inhibitors. The synthetic routes described above can be strategically employed to generate libraries of potential kinase inhibitors. For instance, the chalcone intermediates can be used to synthesize pyrimidine-containing compounds, which are known to target various kinases.[10] Furthermore, the N-alkylated derivatives can be designed to occupy specific hydrophobic pockets within the ATP-binding site of kinases.

Example Application: The synthesis of a hypothetical kinase inhibitor could involve the N-alkylation of 1-(1H-1,2,4-triazol-5-yl)ethanone with a tailored alkyl halide, followed by condensation of the acetyl group with a heterocyclic aldehyde to introduce further diversity and potential binding interactions.

Conclusion

1-(1H-1,2,4-Triazol-5-yl)ethanone is a highly versatile and valuable building block in medicinal chemistry. Its readily accessible functional groups—the reactive acetyl moiety and the modifiable triazole N-H—provide a powerful platform for the synthesis of a wide range of complex molecules with diverse biological activities. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this privileged starting material, paving the way for the discovery of next-generation therapeutics.

References

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Al-Hourani, B. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
  • Gohil, C. J. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • Kumar, V. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081.
  • Huntsman, E., & Balsells, J. (2005).[2][11][12]Triazolo[1,5-a]pyridines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. European Journal of Organic Chemistry, 2005(18), 3761-3765.

  • Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields. The Journal of Organic Chemistry, 79(10), 4687-4693.
  • Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., ... & Chang, J. (2015). An I2/KI-mediated oxidative N–N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines in an efficient and scalable fashion. The Journal of Organic Chemistry, 80(14), 7219-7225.
  • Singh, A. S., Agrahari, A. K., Singh, S. K., Yadav, M. S., & Tiwari, V. K. (2019).
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Synthesis of[2][11][12]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.

  • Mukhtar, S. S., Morsy, N. M., Hassan, A. S., Hafez, T. S., Hassaneen, H. M., & Saleh, F. M. (2022). A Review of Chalcones: Synthesis, Reactions, and Biological Importance. Egyptian Journal of Chemistry, 65(8), 379-395.
  • Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. A. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 431-437.
  • Bunev, A. S., Troshina, M. A., Ostapenko, G. I., Pavlova, A. P., & Khrustalev, V. N. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.
  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity. European Journal of Medicinal Chemistry, 46(1), 241-248.
  • Zhang, Y., Li, J., Wu, H., Wang, Y., Zhang, Y., & Yao, C. (2023). Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. Molecules, 28(4), 1835.
  • Dolzhenko, A. V. (2018). Acetylation of 5-amino-1H-[2][11][12]triazole revisited. Molecules, 23(9), 2346.

  • Sharma, A., Kumar, V., & Kumar, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104331.
  • Barbuceanu, S. F., Ilies, D. C., Saramet, G., Uivarosi, V., Draghici, C., & Barbuceanu, F. (2014). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Molecules, 19(9), 13646-13667.
  • Pilipenko, O. O., Nosulenko, I. S., & Sevryugina, Y. V. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(2), 263-272.
  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Fun, H. K. (2016).
  • Baviskar, A. T., Gendpe, D. S., & Nikalje, A. G. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(1), 229-234.
  • Goyal, S., & Kumar, A. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.
  • Li, X., He, Y., Liu, Z., & Zhang, H. (2020). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm, 11(5), 853-858.
  • Chad's Prep. (2018, September 21). 21.3a Alpha Halogenation [Video]. YouTube. [Link]

  • Chad's Prep. (2021, April 20). 21.3 Alpha Halogenation | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Lee, K. C., Lee, S. H., & Kim, J. S. (2005). 1-Acyl-1H-[2][11][12]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Bioorganic & Medicinal Chemistry Letters, 15(13), 3233-3236.

  • El-Sayed, N. N. E. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27954-27976.
  • Bunev, A. S., Troshina, M. A., Ostapenko, G. I., Pavlova, A. P., & Khrustalev, V. N. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(7), o798.
  • Tarasov, A., Savateev, A., & Vasilevsky, S. (2022). Synthesis of novel[2][11][12]triazolo[1,5-b][2][9][11][12]tetrazines and investigation of their fungistatic activity. Molecules, 27(5), 1636.

  • Pilyo, S. G., Slivka, M. V., & Lendel, V. G. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Journal Name], [Volume], [Page numbers].
  • Pitucha, M., Rzymowska, J., & Matysiak, J. (2020). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic Chemistry, 100, 103806.
  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry, 61B(9), 994-1002.
  • Singh, B., & Kumar, M. (2021). Synthetic applications of biologically important Mannich bases: An updated review. [Journal Name], [Volume], [Page numbers].
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 8-22.
  • Patel, R. P., & Patel, K. C. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 23(12), 3236.
  • Singh, R. K., Kumar, S., & Singh, P. P. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Serbian Chemical Society, 82(6), 655-667.
  • Al-Ghorbani, M., Chebil, A., & Al-Salahi, R. (2022). Green synthesis of some new azolopyrimidines as antibacterial agents based on thiophene-chalcone.
  • El-Gazzar, A. R. B. A., & Hendy, H. R. A. (2019). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 11(3), 1-10.

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(1H-1,2,4-Triazol-5-yl)ethanone

1-(1H-1,2,4-Triazol-5-yl)ethanone is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][2] The ethanone substituent provides a reactive handle for further chemical modifications, making this molecule a versatile building block in the synthesis of novel bioactive compounds.[3]

Given its potential applications, the unambiguous characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone is of paramount importance. A comprehensive analytical workflow is essential to confirm its identity, purity, and stability, thereby ensuring the reliability and reproducibility of research and development activities. This document provides a detailed guide to the key analytical techniques for the characterization of this molecule, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

The analytical strategy presented herein is a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to provide a holistic understanding of the molecule's properties. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) offers orthogonal separation and valuable structural information through fragmentation analysis. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide definitive structural elucidation by probing the molecular framework and its functional groups.

I. High-Performance Liquid Chromatography (HPLC): A Tool for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of small organic molecules like 1-(1H-1,2,4-Triazol-5-yl)ethanone. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[4] The polarity of the triazole ring and the ketone group makes this compound well-suited for this technique.

Rationale for Method Development

The choice of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of small molecules.[4] A mobile phase consisting of acetonitrile and water is a common starting point for RP-HPLC method development due to its favorable UV transparency and miscibility. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any residual basic sites on the silica support and the analyte itself. UV detection is appropriate as the triazole ring and the carbonyl group are expected to have significant absorbance in the low UV region.

Detailed HPLC Protocol

Objective: To determine the purity of a 1-(1H-1,2,4-Triazol-5-yl)ethanone sample.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Materials:

  • 1-(1H-1,2,4-Triazol-5-yl)ethanone reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (0.1% v/v in water)

  • Methanol (HPLC grade)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or DAD scan from 200-400 nm)
Run Time 25 minutes

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 1-(1H-1,2,4-Triazol-5-yl)ethanone reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Prepare working standards by further dilution.

  • Sample Preparation: Prepare a sample solution of the test article at a similar concentration to the working standard.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by the area percent method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (1 mg/mL) System_Suitability System Suitability Test (5 injections of standard) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (1 mg/mL) Analysis Inject Blank, Standard, and Sample Prep_Sample->Analysis System_Suitability->Analysis Integration Peak Integration Analysis->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

HPLC Purity Analysis Workflow

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Insights

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 1-(1H-1,2,4-Triazol-5-yl)ethanone is expected to have sufficient volatility for GC analysis. The mass spectrometer provides valuable information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[5]

Rationale for Method Development

A standard non-polar capillary column (e.g., DB-5ms or equivalent) is a good starting point for the separation of a wide range of compounds. Electron ionization (EI) at 70 eV is the most common ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries.[5] The expected fragmentation of the 1,2,4-triazole ring often involves the loss of HCN or N₂, while the ethanone moiety can undergo alpha-cleavage.[5][6]

Detailed GC-MS Protocol

Objective: To confirm the identity and assess the purity of 1-(1H-1,2,4-Triazol-5-yl)ethanone.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

Materials:

  • 1-(1H-1,2,4-Triazol-5-yl)ethanone sample

  • Methanol or ethyl acetate (GC grade)

GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in methanol or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the main peak and any impurities.

    • Extract the mass spectrum of the main peak.

    • Identify the molecular ion peak (M⁺). For 1-(1H-1,2,4-Triazol-5-yl)ethanone (C₄H₅N₃O), the expected molecular weight is 111.04 g/mol .[7]

    • Analyze the fragmentation pattern and compare it to the expected fragmentation of 1,2,4-triazoles and ketones. A closely related isomer, 1-acetyl-1H-1,2,4-triazole, shows a prominent molecular ion peak and fragments corresponding to the loss of ketene and the formation of the triazole cation.[7]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone.[8][9]

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure and data from related compounds, the following spectral features are anticipated:

¹H NMR (in DMSO-d₆):

  • A singlet for the methyl protons (CH₃) of the ethanone group, expected around δ 2.5 ppm.

  • A singlet for the proton on the triazole ring (C-H), expected at a downfield chemical shift, likely above δ 8.0 ppm.

  • A broad singlet for the N-H proton of the triazole ring, which may be exchangeable with D₂O.

¹³C NMR (in DMSO-d₆):

  • A signal for the methyl carbon (CH₃) of the ethanone group, expected around δ 25-30 ppm.

  • A signal for the carbonyl carbon (C=O), expected in the downfield region, around δ 190-200 ppm.

  • Two signals for the carbons of the triazole ring, with chemical shifts typically in the range of δ 140-160 ppm.

Detailed NMR Protocol

Objective: To confirm the chemical structure of 1-(1H-1,2,4-Triazol-5-yl)ethanone.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Materials:

  • 1-(1H-1,2,4-Triazol-5-yl)ethanone sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Note the chemical shifts and multiplicities of all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Note the chemical shifts of all signals.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to confirm the connectivity of protons and carbons.[8]

  • Data Interpretation:

    • Assign all proton and carbon signals to the corresponding atoms in the molecule.

    • Confirm that the observed spectra are consistent with the proposed structure.

NMR_Analysis Sample_Prep Sample Preparation (Dissolve in deuterated solvent) H1_NMR 1H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) H1_NMR->TwoD_NMR Interpretation Spectral Interpretation & Structure Confirmation H1_NMR->Interpretation C13_NMR->TwoD_NMR C13_NMR->Interpretation TwoD_NMR->Interpretation

NMR Structural Elucidation Workflow

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 1-(1H-1,2,4-Triazol-5-yl)ethanone, FTIR can confirm the presence of the carbonyl group, the N-H bond, and the triazole ring.[10][11]

Predicted FTIR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (triazole)3100 - 3300 (broad)
C-H stretch (triazole)~3100
C-H stretch (methyl)2900 - 3000
C=O stretch (ketone)1680 - 1720 (strong)
C=N and N=N stretch (triazole ring)1500 - 1650
C-N stretch (triazole ring)1200 - 1400
Detailed FTIR Protocol

Objective: To identify the key functional groups in 1-(1H-1,2,4-Triazol-5-yl)ethanone.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups listed in the table above.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Conclusion

The comprehensive analytical characterization of 1-(1H-1,2,4-Triazol-5-yl)ethanone is crucial for its successful application in research and development. The combination of HPLC, GC-MS, NMR, and FTIR provides a robust and self-validating system for confirming the identity, purity, and structure of this important building block. The protocols and guidelines presented in this application note are designed to be a valuable resource for scientists, enabling them to generate high-quality, reliable analytical data.

References

  • Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Research J. Pharm. and Tech. 19(1): January 2026.
  • NIST. 1-[3][4][7]Triazol-1-ylethanone. In NIST Chemistry WebBook. [Link]

  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Cryst. (2010). E66, o1978.
  • Özden Ö. G., Tahtacı H., Coles S. J., Hökelek T. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
  • El-Sherief, H. A., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1(1), 1-8.
  • ATB. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. [Link]

  • Merck & Sigma Aldrich. Reagents and solvents.
  • PubChem. 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. [Link]

  • Krbavčič, A., et al. (2002). Acetylation of 5-amino-1H-[3][4][7]triazole revisited. Arkivoc, 2002(5), 117-129.

  • Wang, Y., et al. (2017). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
  • Saylan, Y., et al. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 258, 116543.
  • The Royal Society of Chemistry. (2024).
  • Jarrahpour, A. A., et al. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Oriental Journal of Chemistry, 34(5), 2455-2462.
  • Trivedi, M. K., et al. (2015). Evaluation of Physical, Thermal and Spectral Parameters of Biofield Energy Treated Methylsulfonylmethane.
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025).
  • Ignat'ev, S. G., et al. (2020). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 25(22), 5364.
  • PubChem. 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. [Link]

  • Gürbüz, D., et al. (2022).
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).
  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(S1), 001-008.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8913.
  • Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. (2025).
  • The Method of Synthesis of 2-(1,3-Diphenyl-1H-1,2,4- triazol-5-yl)-2,2-dinitroacetonitrile and its Reaction with Substituted Aromatic Nitrile N-oxides. (2021). AIP Conference Proceedings, 2362(1), 020011.
  • Asrondkar, A., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. IOSR Journal of Applied Chemistry, 6(1), 16-19.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Tao, X., et al. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2025).
  • Wahan, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Pharmacia, 69(1), 221-231.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2013). International Journal of Research in Pharmacy and Chemistry, 3(3), 633-641.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges, troubleshoot side reactions, and provide detailed protocols to ensure the successful synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to empower you to not just follow steps, but to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(1H-1,2,4-Triazol-5-yl)ethanone?

A1: The most prevalent and reliable method for synthesizing 1-(1H-1,2,4-Triazol-5-yl)ethanone is the condensation of acetohydrazide with a formylating agent, followed by cyclization. A highly effective and controllable approach involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA). This method proceeds through a stable intermediate, offering better control over the reaction compared to high-temperature condensations with formamide.

Q2: I am observing a significant impurity in my final product with a similar mass spectrum. What could it be?

A2: A very common side product in this synthesis is the isomeric 2-methyl-1,3,4-oxadiazole. This arises from a competitive cyclization pathway of the diacylhydrazide intermediate. Both the desired 1,2,4-triazole and the 1,3,4-oxadiazole impurity can have very similar retention times in chromatography, making purification challenging.

Q3: How can I differentiate between the desired 1-(1H-1,2,4-Triazol-5-yl)ethanone and the 2-methyl-1,3,4-oxadiazole impurity?

A3: Spectroscopic methods are key to distinguishing between these isomers.

  • ¹H NMR: The proton on the triazole ring (N-H) will have a characteristic chemical shift that is absent in the oxadiazole. Furthermore, the chemical shifts of the methyl protons will be slightly different for each isomer.

  • ¹³C NMR: The chemical shifts of the ring carbons will be distinct for the triazole and oxadiazole rings.

  • IR Spectroscopy: The N-H stretch in the triazole will be a prominent feature that is not present in the oxadiazole spectrum.

Q4: What are the critical parameters to control to minimize side product formation?

A4: The key to minimizing the formation of the 1,3,4-oxadiazole impurity is to carefully control the reaction conditions during the cyclization step. The choice of solvent, temperature, and pH can significantly influence the reaction pathway. Generally, conditions that favor nucleophilic attack by the nitrogen atom of the hydrazide will promote the formation of the desired triazole.

Troubleshooting Guide: Side Reactions and Their Mitigation

Problem 1: Low Yield of 1-(1H-1,2,4-Triazol-5-yl)ethanone and Presence of a Major Impurity.
  • Likely Cause: Formation of the isomeric 2-methyl-1,3,4-oxadiazole.

  • Mechanistic Insight: The common intermediate in the synthesis is a diacylhydrazide (N-acetyl-N'-formylhydrazine). This intermediate can undergo intramolecular cyclization in two ways. The desired pathway involves the nucleophilic attack of the nitrogen atom onto the formyl carbon, leading to the 1,2,4-triazole. The competing side reaction involves the nucleophilic attack of the oxygen atom of the acetyl group onto the formyl carbon, resulting in the 1,3,4-oxadiazole. The outcome of this competition is highly dependent on the reaction conditions.

  • Solutions:

    • Reaction Conditions Optimization: The cyclization step is critical. Conducting the reaction in a protic solvent, such as acetic acid, at elevated temperatures (e.g., reflux) generally favors the formation of the thermodynamically more stable 1,2,4-triazole.

    • pH Control: Maintaining a slightly acidic to neutral pH during cyclization can favor the desired product. Strongly acidic or basic conditions might promote the formation of the oxadiazole.

    • Choice of Reagents: Using N,N-dimethylformamide dimethyl acetal (DMFDMA) instead of formamide can offer a more controlled reaction. The intermediate formed, an N'-acetyl-N,N-dimethylformamidine hydrazone, is more predisposed to cyclize to the desired triazole.

Problem 2: Incomplete Reaction and Presence of Starting Materials.
  • Likely Cause: Insufficient reaction time or temperature, or poor quality of reagents.

  • Solutions:

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

    • Temperature Control: Ensure that the reaction is maintained at the optimal temperature. For the cyclization step, refluxing in a suitable solvent is often necessary.

    • Reagent Purity: Use high-purity acetohydrazide and formylating agent. Impurities in the starting materials can interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone via DMFDMA

This two-step procedure provides a reliable method for the preparation of the target compound.

Step 1: Synthesis of N'-acetyl-N,N-dimethylformamidine hydrazone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetohydrazide (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the acetohydrazide is consumed.

  • Remove the solvent under reduced pressure to obtain the crude N'-acetyl-N,N-dimethylformamidine hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to 1-(1H-1,2,4-Triazol-5-yl)ethanone

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired synthesis and the competing side reaction.

reaction_pathway cluster_side_reaction Alternative Pathway (e.g., with Formamide) Reactants Acetohydrazide + DMFDMA Intermediate N'-acetyl-N,N-dimethylformamidine hydrazone Reactants->Intermediate Step 1: Condensation Triazole 1-(1H-1,2,4-Triazol-5-yl)ethanone (Desired Product) Intermediate->Triazole Step 2: Cyclization (Acetic Acid, Reflux) Diacylhydrazide N-acetyl-N'-formylhydrazine (Intermediate) Diacylhydrazide->Triazole Desired Cyclization (N-attack) Oxadiazole 2-Methyl-1,3,4-oxadiazole (Side Product) Diacylhydrazide->Oxadiazole Side Reaction (O-attack)

Caption: Synthetic pathways to 1-(1H-1,2,4-Triazol-5-yl)ethanone.

Data Summary

CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
1-(1H-1,2,4-Triazol-5-yl)ethanone~14.0-15.0 (br s, 1H, N-H), ~2.5 (s, 3H, CH₃)~190 (C=O), ~160 (C-triazole), ~155 (C-triazole), ~25 (CH₃)~3100-3300 (N-H stretch), ~1680 (C=O stretch)
2-Methyl-1,3,4-oxadiazole~8.5 (s, 1H, CH-oxadiazole), ~2.6 (s, 3H, CH₃)~165 (C-oxadiazole), ~155 (C-oxadiazole), ~12 (CH₃)No N-H stretch, ~1600 (C=N stretch)

Purification Strategies

Should the formation of the 2-methyl-1,3,4-oxadiazole side product be significant, the following purification strategies can be employed:

  • Recrystallization: Due to the potential for the desired triazole to form hydrogen bonds (via its N-H group), its solubility characteristics will differ from the oxadiazole. Experiment with various solvent systems (e.g., ethanol, isopropanol, water, or mixtures thereof) to find conditions where the desired product preferentially crystallizes.

  • Column Chromatography: While challenging due to similar polarities, column chromatography on silica gel can be effective. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes may be required to achieve separation. Careful monitoring of fractions by TLC or LC-MS is essential. A patent for separating and purifying substituted indazole isomers suggests that a mixed solvent system for recrystallization can be effective for isomer separation[1].

By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot the synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone and optimize your reaction conditions to achieve high yields and purity.

References

  • CN105906575A: Synthesizing process of 1H-1,2,4-triazole.
  • synthesis of 1,2,4 triazole compounds: ISRES.
  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity: Der Pharma Chemica.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review: Frontiers.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis of 1,3,4-Oxadiazole Derivatives Based on 2-[3-Alkyl-5(morpholinomethyl)
  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermedi
  • Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for ST
  • Synthesis of 1,3,4-oxadiazoles: Organic Chemistry Portal.
  • Synthesis and Screening of New[2][3][4]Oxadiazole,[2][4][5]Triazole, and[2][4][5]Triazolo: Semantic Scholar.

  • 1H-1,2,4-Triazole synthesis: Organic Chemistry Portal.
  • Synthesis and Screening of New[2][3][4]Oxadiazole,[2][4][5]Triazole, and[2][4][5]Triazolo[4,3-b][2][4][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116): NIH.

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis: Link to source not available.
  • 1,2,4-Triazole and 1,3,4-oxadiazole analogues: Synthesis, MO studies, in silico molecular docking studies, antimalarial as DHFR inhibitor and antimicrobial activities: PubMed.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities: Link to source not available.
  • Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers: PMC - NIH.
  • Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest: Link to source not available.
  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine: PMC.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Dimethylformamide Dimethyl Acetal (DMFDMA)
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene: Link to source not available.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups: MDPI.
  • Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene.
  • (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA)
  • CN101948433A - Method for separating and purifying substituted indazole isomers: Google P
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review: Link to source not available.
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene: Link to source not available.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines: PMC.
  • What are the applications of N,N-Dimethylformamide dimethyl acetal in organic synthesis?: Guidechem.

Sources

1-(1H-1,2,4-Triazol-5-yl)ethanone reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 1-(1H-1,2,4-Triazol-5-yl)ethanone . It focuses on overcoming specific mechanistic hurdles and optimizing kinetic parameters.

Ticket Category: Heterocyclic Chemistry / Reaction Kinetics Applicable Molecule IDs: 3-acetyl-1,2,4-triazole; 5-acetyl-1,2,4-triazole (Tautomeric equivalents)

Molecule Profile & Tautomeric Dynamics

User Issue: "I am seeing inconsistent NMR signals for the ring protons, and the integration values fluctuate depending on the solvent."

Technical Insight: The subject molecule, 1-(1H-1,2,4-Triazol-5-yl)ethanone , is an amphoteric heterocycle subject to rapid annular tautomerism. Unlike standard ketones, the triazole ring protons are mobile. In solution (DMSO-d6 or CDCl3), the molecule exists in a dynamic equilibrium between the 1H , 2H , and 4H tautomers.

  • 1H-form: Generally the most stable thermodynamically in polar aprotic solvents.

  • 2H/4H-forms: Present in lower concentrations but kinetically accessible.

This rapid proton exchange often causes the ring C-H signal to broaden or disappear (coalescence) and shifts the carbonyl reactivity profile.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_legend Key Insight T1 1H-Tautomer (Most Stable) T2 2H-Tautomer (Transient) T1->T2 Proton Shift (Fast) T4 4H-Tautomer (Reactive Intermediate) T2->T4 Proton Shift T4->T1 Equilibrium Note The position of the acetyl group (3- vs 5-) depends entirely on which Nitrogen holds the proton.

Figure 1: Annular tautomerism of the triazole ring. The migration of the proton changes the formal numbering of the acetyl group from position 5 to 3, though it remains the same chemical entity.

Nucleophilic Addition: Kinetics of Schiff Base Formation

User Issue: "My condensation reaction with an amine (to form a hydrazone/imine) has stalled or has very low yield."

Root Cause Analysis: The reaction of the exocyclic acetyl group with nucleophiles (amines/hydrazines) follows Jencks’ Catalysis Law . The rate is pH-dependent and bell-shaped.

  • Low pH (pH < 3): The amine nucleophile becomes protonated (

    
    ), rendering it non-nucleophilic. Reaction stops. 
    
  • High pH (pH > 6): The carbonyl oxygen is not sufficiently protonated/activated to accept the attack. Reaction slows.

Optimization Protocol: The optimal kinetic window is usually pH 4.0 – 5.0 .

ParameterRecommended SettingMechanistic Rationale
Catalyst Glacial Acetic Acid (5-10 mol%)Provides general acid catalysis to activate the carbonyl oxygen (

) without fully protonating the amine.
Solvent Ethanol or Methanol (Anhydrous)Protic solvents stabilize the zwitterionic tetrahedral intermediate (

).
Temperature Reflux (78°C for EtOH)Required to overcome the activation energy of the dehydration step (often rate-limiting).
Water Removal Molecular Sieves (3Å)The reaction is an equilibrium; removing water drives it to completion (Le Chatelier's principle).
Visualization: Acid-Catalyzed Mechanism

SchiffBase Start Reactants: Acetyl-Triazole + Amine Step1 Step 1: Carbonyl Activation (Acid Catalyst H+) Start->Step1 Fast Step2 Step 2: Nucleophilic Attack (Formation of Carbinolamine) Step1->Step2 k1 (Forward) Step2->Start Reversible (k-1) Step3 Step 3: Proton Transfer & Dehydration (Rate Limiting Step) Step2->Step3 pH Dependent Product Product: Schiff Base / Hydrazone Step3->Product - H2O

Figure 2: Kinetic pathway for condensation. Step 3 (Dehydration) becomes rate-limiting at neutral pH, while Step 2 (Attack) is rate-limiting at low pH.

Reduction Protocols: Carbonyl to Alcohol

User Issue: "I am trying to reduce the acetyl group to 1-(1H-1,2,4-triazol-5-yl)ethanol, but I suspect the ring is interfering."

Resolution: The electron-deficient triazole ring makes the exocyclic carbonyl more electrophilic than a standard ketone, facilitating reduction. However, the acidic N-H proton will consume one equivalent of hydride immediately.

Correct Protocol (NaBH4 Reduction):

  • Stoichiometry: Use 0.5 - 0.75 equivalents of NaBH4. (Note: NaBH4 has 4 hydrides. Theoretically 0.25 eq is needed, but the acidic N-H consumes hydride to form

    
     gas and the triazolide anion).
    
    • Correction: You must account for the N-H deprotonation. Use excess reagent or pre-treat with 1 eq of base (e.g., NaH) to protect the hydride source from non-productive consumption.

  • Solvent: Methanol (0°C to RT).

  • Quenching: The triazole ring is water-soluble. Do not use a simple aqueous wash.

    • Workup: Evaporate MeOH, suspend residue in minimal water, neutralize carefully with dilute HCl to pH 7 (precipitating the product if solid), or perform continuous extraction with Ethyl Acetate.

Regioselectivity in Alkylation (N1 vs N2 vs N4)

User Issue: "I attempted to alkylate the ring nitrogen, but I obtained a mixture of isomers. How do I control Regioselectivity?"

Technical Insight: When alkylating 1-(1H-1,2,4-Triazol-5-yl)ethanone, you are competing between:

  • N1-Alkylation: Sterically sensitive but often thermodynamically stable.

  • N2-Alkylation: Often kinetically favored in basic conditions due to the proximity to the acetyl group (coordination effects) or specific tautomer populations.

  • N4-Alkylation: Rare, usually blocked by steric hindrance of the acetyl group.

Troubleshooting Decision Tree:

ConditionMajor IsomerMechanism
Basic (NaH/DMF) N1 (Major)The triazolide anion forms. The N1 position is generally the most nucleophilic site in the anion, furthest from the steric bulk of the acetyl group (assuming "3-acetyl" numbering).
Neutral/Acidic N2 (Minor/Variable)In the absence of a strong base, sterics dominate less, and coordination to the acetyl oxygen might guide the electrophile to N2 or N4, but yields are generally poor.
Visualization: Regioselectivity Logic

Alkylation Input Target: N-Alkylation Condition Select Base/Solvent System Input->Condition PathA Strong Base (NaH/DMF) Thermodynamic Control Condition->PathA Method A PathB Weak Base (K2CO3/Acetone) Kinetic Control Condition->PathB Method B ResultA Product: N1-Alkyl (Major) (Sterically favored) PathA->ResultA ResultB Product: Mixture (N1 + N2) (Hard to separate) PathB->ResultB

Figure 3: Decision matrix for alkylation. Strong bases favor the formation of the discrete anion, leading to N1 selectivity.

References

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on 1,2,4-triazole tautomerism and reactivity).
  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
  • Pellizzari, G. (1894). Gazzetta Chimica Italiana, 24, 222. (The Pellizzari reaction for triazole synthesis).

  • Kaur, P., et al. (2018).[1][2][3] "A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives." International Research Journal of Pharmacy.[1]

  • Rezki, N., & Aouad, M. R. (2017).[4] "Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles." Molecules.

  • ChemGuide. "Reduction of Aldehydes and Ketones using Sodium Borohydride." (General mechanism for NaBH4 reduction).

Sources

Technical Support Center: Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone, a valuable building block in medicinal chemistry, is most commonly achieved through the condensation reaction of a β-ketoester, such as ethyl acetoacetate, with aminoguanidine. While seemingly straightforward, this reaction is known for its potential to yield a mixture of isomeric products, making careful control of reaction conditions and robust analytical characterization paramount for success. This guide will focus on anticipating and resolving the key challenges in this synthetic route.

A pivotal study by Erkin and Krutikov (2009) demonstrated that the choice of base and reaction conditions significantly influences the product distribution, potentially leading to the formation of not only the desired 1,2,4-triazole but also isomeric pyrimidine and pyrazole derivatives[1]. Understanding the underlying reaction mechanisms is therefore crucial for troubleshooting and optimizing the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone.

Problem 1: Low Yield of the Desired Product

Symptom: After workup, the isolated yield of 1-(1H-1,2,4-triazol-5-yl)ethanone is significantly lower than expected.

Probable Causes & Solutions:

  • Incorrect Base or pH: The basicity of the reaction medium is a critical factor. The use of a strong base can favor the formation of the pyrimidine byproduct, while acidic conditions may lead to the pyrazole impurity.

    • Solution: Employ a milder base such as sodium bicarbonate or potassium carbonate. Carefully monitor and control the pH of the reaction mixture, aiming for a slightly basic to neutral range.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of competing side reactions.

    • Solution: Conduct the reaction at a moderate temperature, typically in the range of 80-100 °C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Incomplete Reaction: Insufficient reaction time can lead to a low conversion of starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2]. Continue the reaction until the starting materials are consumed.

  • Impure Starting Materials: The presence of impurities in the ethyl acetoacetate or aminoguanidine can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation (for liquids) or recrystallization (for solids) before use.

Problem 2: Presence of Multiple Products in the Crude Mixture

Symptom: TLC or NMR analysis of the crude product shows multiple spots or sets of peaks, indicating a mixture of compounds.

Probable Causes & Solutions:

  • Formation of Isomeric Impurities: As previously mentioned, the reaction can yield isomeric pyrimidine and pyrazole byproducts.

    • Solution:

      • Reaction Optimization: Revisit the reaction conditions as described in "Problem 1" to minimize the formation of these impurities.

      • Purification: Employ appropriate purification techniques to separate the desired product from the isomers.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the crude product.

    • Solution: Ensure the reaction goes to completion by monitoring it and extending the reaction time if necessary.

Problem 3: Difficulty in Purifying the Final Product

Symptom: Standard recrystallization techniques fail to yield a pure product, or result in significant product loss.

Probable Causes & Solutions:

  • Similar Solubility of Isomers: The isomeric impurities often have similar solubility profiles to the desired product, making separation by simple recrystallization challenging.

    • Solution:

      • Solvent Screening for Recrystallization: Experiment with a variety of solvent systems for recrystallization. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, may provide better separation[3].

      • Column Chromatography: Flash column chromatography is an effective method for separating isomers. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective[2].

  • Tautomerism: 1-(1H-1,2,4-Triazol-5-yl)ethanone can exist in different tautomeric forms, which can sometimes complicate purification and characterization[4].

    • Solution: Be aware of the potential for tautomerism when interpreting analytical data. The predominant tautomer may depend on the solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(1H-1,2,4-triazol-5-yl)ethanone?

A1: The most prevalent and accessible method is the condensation of ethyl acetoacetate with an aminoguanidine salt (e.g., hydrochloride or bicarbonate) in the presence of a base.

Q2: What are the major potential impurities in this synthesis?

A2: The primary impurities are isomeric heterocyclic compounds, namely 2,3-diamino-6-methylpyrimidin-4(3H)-one and 5-hydroxy-1-carboxamidino-3-methylpyrazole[1]. Unreacted starting materials can also be present.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The chemical shifts and coupling patterns will be distinct for the desired product and its isomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can help identify key functional groups.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: Can you provide a general protocol for the synthesis?

A4: While optimization is key, a general starting point is as follows:

Protocol: Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or water.

  • Add a base, such as sodium bicarbonate (1.1 equivalents), to the solution and stir.

  • To this mixture, add ethyl acetoacetate (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, concentrate the solution under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing the Chemistry

To better understand the reaction pathways and potential pitfalls, the following diagrams illustrate the key transformations.

Caption: Reaction pathways in the synthesis.

Impurity Identification

The following table summarizes the key analytical data that can help distinguish the desired product from its common impurities.

CompoundKey ¹H NMR Signals (indicative)Molecular Weight ( g/mol )
1-(1H-1,2,4-Triazol-5-yl)ethanone Singlet for the triazole C-H proton, singlet for the methyl protons of the acetyl group.125.12
2,3-Diamino-6-methylpyrimidin-4(3H)-one Signals for two distinct amino groups, a singlet for the pyrimidine C-H proton, and a singlet for the methyl group.140.15
5-Hydroxy-1-carboxamidino-3-methylpyrazole Signals for the pyrazole N-H and C-H protons, a singlet for the methyl group, and signals for the amidino protons.154.15

Purification Strategy Workflow

The following diagram outlines a systematic approach to purifying the crude product.

Purification_Workflow Crude Product Crude Product Analyze by TLC/NMR Analyze by TLC/NMR Crude Product->Analyze by TLC/NMR Single Spot/Pure? Single Spot/Pure? Analyze by TLC/NMR->Single Spot/Pure? Purity Check Recrystallize Recrystallize Single Spot/Pure?->Recrystallize Yes Column Chromatography Column Chromatography Single Spot/Pure?->Column Chromatography No (Mixture) Final Product Final Product Recrystallize->Final Product Fraction Analysis Fraction Analysis Column Chromatography->Fraction Analysis Combine Pure Fractions Combine Pure Fractions Fraction Analysis->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Evaporate Solvent->Recrystallize

Caption: A workflow for product purification.

Conclusion

The synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone is a classic example of heterocyclic chemistry where careful control of reaction conditions is essential for achieving high yield and purity. By understanding the potential side reactions and employing the appropriate analytical and purification techniques outlined in this guide, researchers can successfully navigate the challenges of this synthesis.

References

  • Erkin, A. V., & Krutikov, V. I. (2009). Formation, Structure and Heterocyclization of Aminoguanidine and Ethyl Acetoacetate Condensation Products. Russian Journal of General Chemistry, 79(6), 1204–1209.
  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]

  • Özel Güven, N., Erdoğan, T., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1604.
  • Tautomerism of 1,2,4-triazole thione. (2022). ResearchGate. Retrieved from [Link]

  • Schiaffella, F., et al. (2005). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1978.

Sources

Technical Support Center: Strategies for Enhancing the Solubility of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(1H-1,2,4-Triazol-5-yl)ethanone. As a heterocyclic compound, it possesses chemical characteristics that can make achieving desired concentrations in aqueous media a significant hurdle. More than 40% of new chemical entities are poorly water-soluble, making solubility enhancement a critical step in development.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these challenges. Our approach is rooted in explaining the causal mechanisms behind each technique, empowering you to make informed decisions for your specific experimental needs.

Section 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the fundamental properties of 1-(1H-1,2,4-Triazol-5-yl)ethanone and outlines the initial steps for solubility assessment.

Q1: What are the key structural features of 1-(1H-1,2,4-Triazol-5-yl)ethanone that influence its solubility?

Answer: The solubility of 1-(1H-1,2,4-Triazol-5-yl)ethanone is governed by a balance between its hydrophilic and hydrophobic components.

  • 1,2,4-Triazole Ring (Hydrophilic): The triazole ring itself, with its three nitrogen atoms, is capable of hydrogen bonding with water. The unsubstituted 1,2,4-triazole parent molecule is very soluble in water[2]. This part of the molecule contributes positively to aqueous solubility.

  • Ethanone Group and Carbon Backbone (Hydrophobic): The acetyl group (-C(=O)CH₃) and the carbon atoms of the ring introduce hydrophobic character, which limits water solubility. In structurally similar, more complex triazole-containing compounds, the overall molecule is often poorly soluble in water. For instance, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone has a very low measured aqueous solubility of 24.3 µg/mL at pH 7.4[3].

The interplay between these groups results in a compound that is likely classified as poorly water-soluble, necessitating the use of enhancement techniques for most biological and pharmaceutical applications.

Q2: I'm starting my experiment. What is the first step to assess the baseline solubility of my compound?

Answer: Before attempting any enhancement techniques, it is crucial to establish a baseline solubility profile in a few key solvents. This will inform your strategy.

Protocol: Baseline Solubility Assessment

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into separate glass vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of your first test solvent (e.g., Water, PBS pH 7.4).

  • Mixing: Vigorously vortex the vial for 1-2 minutes. Use a bath sonicator for 5-10 minutes if dissolution is not immediate.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Addition: If the compound dissolves completely, add another measured aliquot of the compound and repeat the process until saturation is reached (i.e., solid particles remain after mixing). If it does not dissolve, add more solvent in measured increments (e.g., 100 µL at a time) until it does.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Solvent Screening: Repeat this process for a range of solvents. Based on data from similar compounds, we recommend the following starting solvents:

SolventTypeExpected SolubilityRationale / Notes
Water / PBS (pH 7.4) Aqueous BufferLowEstablishes the primary challenge.
Methanol Polar Protic SolventModerate to HighA related compound, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is soluble in methanol[4].
DMSO Polar Aprotic SolventHighA common solvent for creating high-concentration stock solutions for poorly soluble compounds[5].
PEG 300 / Propylene Glycol Co-solventModerateOften used in formulation development to increase aqueous solubility[6].
Chloroform Non-polar OrganicSlightA difluoro-analog shows slight solubility[7].
Q3: Is 1-(1H-1,2,4-Triazol-5-yl)ethanone acidic or basic? What is its predicted pKa?

Answer: The 1,2,4-triazole ring is amphoteric, meaning it has both weakly acidic and weakly basic properties.

  • Acidity: The N-H proton on the triazole ring is weakly acidic. For the parent 1,2,4-triazole molecule, the pKa is approximately 10.3[2]. Deprotonation at a high pH (>10) would result in an anionic form.

  • Basicity: The other nitrogen atoms in the ring can act as proton acceptors (weakly basic).

This dual nature is key, as it means solubility can be significantly influenced by pH. For ionizable drugs, pH adjustment is often the simplest and most effective way to increase aqueous solubility[6]. Since the compound possesses a weakly acidic proton, its solubility is expected to increase in alkaline (high pH) conditions where it can be deprotonated to form a more soluble salt.

Section 2: Troubleshooting Common Solubility Issues - Step-by-Step Guides

This section provides practical solutions to specific problems you may encounter during your experiments.

Issue 1: My compound won't dissolve in aqueous buffers for my in vitro biological assay.

For cell-based assays or enzymatic screens, maintaining physiological pH and low organic solvent concentration is critical.

  • Causality (The "Why"): The solubility of many compounds is strongly dependent on the pH of the solution[8]. For a weakly acidic compound like 1-(1H-1,2,4-Triazol-5-yl)ethanone (due to its N-H proton), increasing the pH above its pKa will convert the neutral molecule into its ionized (anionic) conjugate base. This charged species has much stronger interactions with polar water molecules, leading to a dramatic increase in solubility. For weakly basic drugs, the opposite is true; decreasing the pH increases solubility[9][10].

  • Workflow: pH-Dependent Solubility Enhancement

    Caption: pH Modification Workflow.

  • Protocol: pH Adjustment for Increased Solubility

    • Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5).

    • Add a fixed amount of your compound (e.g., 1 mg) to a fixed volume of each buffer (e.g., 1 mL).

    • Agitate vigorously (vortex, sonicate) for 30 minutes to ensure equilibrium is reached.

    • Centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility (mg/mL) vs. pH to identify the optimal pH for your required concentration.

    • Troubleshooting Tip: If the required pH is incompatible with your assay's stability or biological activity, you must limit this approach and combine it with a co-solvent strategy.

  • Causality (The "Why"): Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy required to break the solute-solute interactions of the crystalline compound and create a cavity for it in the solvent, thereby increasing the solubility of non-polar or poorly soluble drugs[11].

  • Protocol: Preparing a DMSO Stock and Diluting into Aqueous Buffer

    • Stock Preparation: Dissolve a high concentration of 1-(1H-1,2,4-Triazol-5-yl)ethanone in 100% DMSO. For example, prepare a 50 mg/mL stock solution. If necessary, gentle heating or sonication can aid dissolution[5].

    • Serial Dilution: Perform serial dilutions of this stock solution in your final aqueous assay buffer (e.g., PBS).

    • Mixing: When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid dispersion and prevent precipitation.

    • Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.

    • Troubleshooting Tip: If your compound precipitates upon dilution ("crashing out"), it means the aqueous buffer cannot support that concentration. You can try lowering the final compound concentration or including a small amount of a surfactant like Tween-80 (see Solution C) in your final buffer to help maintain solubility.

Issue 2: I need to prepare a high-concentration formulation for in vivo studies.

For animal studies, achieving higher concentrations in a tolerable vehicle is often necessary. The following methods are based on successful formulations for the structurally related compound 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[5].

  • Causality (The "Why"): Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous solution[12][13].

  • Protocol: Example Formulation with Tween-80 This protocol is adapted from a successful formulation for a similar compound and should be optimized for your specific molecule.[5]

    • Prepare a high-concentration stock solution in DMSO (e.g., 50 mg/mL).

    • In a separate tube, add 400 µL of PEG300.

    • Add 100 µL of your DMSO stock to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

    • Slowly add 450 µL of saline (0.9% NaCl in water) while vortexing to bring the final volume to 1 mL.

    • The resulting clear solution should contain 5 mg/mL of the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Causality (The "Why"): Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can form non-covalent "inclusion complexes" with poorly soluble drug molecules that fit within their cavity[14][15][16]. This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its solubility and stability.

  • Workflow: Cyclodextrin Complexation

    G Cyclodextrin Inclusion Complex Formation A Drug D Inclusion Complex A->D B Cyclodextrin C Hydrophobic Cavity Hydrophilic Exterior B->C C->D

    Caption: Cyclodextrin Inclusion Complex Formation.

  • Protocol: Example Formulation with SBE-β-CD This protocol is adapted from a successful formulation for a similar compound and should be optimized for your specific molecule.[5]

    • Prepare Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline.

    • Prepare Stock: Prepare a high-concentration stock solution of your compound in DMSO (e.g., 50 mg/mL).

    • Combine: In a clean vial, add 900 µL of the 20% SBE-β-CD solution.

    • Mix: Add 100 µL of your DMSO stock to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.

    • The final formulation contains 5 mg/mL of the compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).

Section 3: Advanced Strategies & Method Selection

Q4: How do I choose the best solubilization strategy for my application?

Answer: The optimal strategy depends on your experimental constraints and goals. Use the following decision tree to guide your choice.

G start Start: Compound is Insoluble q1 What is the application? start->q1 invitro In Vitro Assay q1->invitro In Vitro invivo In Vivo Study q1->invivo In Vivo q2 Can pH be modified? ph_mod Use pH Modification q2->ph_mod Yes cosolvent Use Co-solvent (e.g., DMSO) Keep final % low q2->cosolvent No q3 Is a low organic solvent concentration required? q4 Is a very high drug concentration needed? q3->q4 No complex Use Cyclodextrin (SBE-β-CD) q3->complex Yes surfactant Use Surfactant/Co-solvent Formulation (e.g., Tween-80/PEG) q4->surfactant No advanced Consider Advanced Methods: Salt Formation, Solid Dispersion q4->advanced Yes invitro->q2 invivo->q3

Caption: Decision tree for selecting a solubilization method.

Q5: Are there other, more advanced techniques I can consider?

Answer: Yes. If the methods above are insufficient, particularly for solid dosage form development, several advanced techniques can be employed.

  • Salt Formation: This is a highly effective method for acidic or basic drugs. It involves reacting the drug with an acid or base to form a salt, which often has vastly superior aqueous solubility and dissolution rates compared to the parent molecule[6]. For 1-(1H-1,2,4-Triazol-5-yl)ethanone, reacting with a strong base (like NaOH) could form a sodium salt, or reacting with a strong acid (like HCl) could form a hydrochloride salt.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix (often a polymer) at the molecular level. This prevents the drug from crystallizing and presents it in a higher-energy, more readily dissolvable amorphous state[1].

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles. According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate[1][11].

These methods typically require more specialized equipment and formulation expertise but are powerful tools in pharmaceutical development.

References

  • Briti Scientific. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. [Link]

  • Wang, Z., et al. (2022). Thermal Responsiveness of 1,2,4-Triazolium-Based Poly(ionic liquid)s and Their Applications in Dye Extraction and Smart Switch. ACS Applied Polymer Materials. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of medical pharmaceutical and allied sciences. [Link]

  • PubChem. 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Obaidi, H., & Buckle, M. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Frontiers in Drug Delivery. [Link]

  • Zenodo. (2023). REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. [Link]

  • ResearchGate. (2016). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. [Link]

  • PubChem. 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Musil, F., et al. (2021). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Pharmaceutics. [Link]

  • Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food science and biotechnology. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. [Link]

Sources

Stability issues with 1-(1H-1,2,4-Triazol-5-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Stability & Reactivity Troubleshooting

Status: Online Operator: Senior Application Scientist Subject: 1-(1H-1,2,4-Triazol-5-yl)ethanone (C-Acetyl Triazole)

System Overview & Molecule Profile

Welcome to the technical support portal for 1-(1H-1,2,4-Triazol-5-yl)ethanone. This molecule is a critical building block in the synthesis of antifungal agents, kinase inhibitors, and high-energy materials.[1] However, its amphoteric nature and rapid tautomeric equilibrium often lead to data misinterpretation and stability failures.[1]

Chemical Profile:

  • CAS: 40514-69-8 (Generic for 3-acetyl isomer)

  • Key Characteristics: Amphoteric (pKa ~10.3), Hygroscopic, Tautomeric.[1]

  • Primary Risk: Confusion between the stable C-acetyl isomer and the hydrolytically unstable N-acetyl kinetic intermediate.

Knowledge Base: Critical Stability Modules

Module A: The "Ghost Peak" Phenomenon (NMR Tautomerism)

User Issue: "My 1H NMR spectrum shows broad, undefined peaks, or the proton count on the triazole ring seems 'missing'. Is my compound degrading?"

Technical Diagnosis: This is rarely degradation.[1] It is Rapid Prototropic Tautomerism . In solution, the proton on the triazole ring oscillates between N1, N2, and N4 at a rate comparable to the NMR time scale.[1] This results in peak broadening or coalescence, making the NH signal disappear or integrate poorly.[1]

Resolution Protocol:

  • Solvent Switch: Switch from CDCl₃ to DMSO-d₆ . The hydrogen bonding capability of DMSO slows the proton exchange, sharpening the signals.[1]

  • Acidification: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This protonates the ring, freezing the equilibrium into a single cation species (triazolium), resulting in sharp, distinct peaks.[1]

Module B: The Kinetic vs. Thermodynamic Trap (Synthesis Failure)

User Issue: "I synthesized the compound, but it smells like acetic acid after 24 hours and the yield dropped."

Technical Diagnosis: You likely isolated the N-acetyl intermediate (1-acetyl-1,2,4-triazole) instead of the target C-acetyl derivative (1-(1H-1,2,4-triazol-5-yl)ethanone).

  • N-Acetyl (Kinetic): Formed rapidly at low temps. Highly susceptible to hydrolysis (releasing acetic acid).[1]

  • C-Acetyl (Thermodynamic): Requires higher temperatures (Fries-like rearrangement) or radical pathways to form. Stable.

Troubleshooting Workflow:

  • Check IR: N-acetyl carbonyls typically appear at higher frequencies (~1740-1760 cm⁻¹) due to the electron-withdrawing nitrogen. The target C-acetyl ketone appears lower (~1680-1700 cm⁻¹).

  • Remedy: Ensure your synthesis protocol includes a high-temperature rearrangement step (e.g., reflux >120°C) or utilizes a radical acylation method (e.g., Minisci reaction) rather than direct electrophilic substitution.

Visual Troubleshooting Pathways

Figure 1: Tautomeric Equilibrium & Stabilization

This diagram illustrates the rapid proton shift causing NMR broadening and the stabilization achieved via acidification.[1]

Tautomerism cluster_0 Neutral Equilibrium (Rapid Exchange) cluster_1 Acidified State (NMR Stable) T1 1H-Tautomer (Stable) T2 2H-Tautomer (Transient) T1->T2 Solvent Mediated Cation Triazolium Cation (Fixed Geometry) T1->Cation + TFA-d (Protonation) T4 4H-Tautomer (Transient) T2->T4 H-Shift NMR_Result Result: Sharp Signals Accurate Integration Cation->NMR_Result

Caption: Rapid equilibrium between 1H, 2H, and 4H tautomers causes signal broadening. Acidification freezes the population as a cation.[1]

Figure 2: Impurity & Stability Decision Tree

Use this workflow to diagnose stability issues during storage or post-synthesis.

Troubleshooting Start Issue: Sample Degrading / Low Purity CheckSmell Does it smell of Acetic Acid? Start->CheckSmell CheckColor Is the solid turning Green/Blue? Start->CheckColor CheckSol Is it turning into a gum/oil? Start->CheckSol N_Acetyl Diagnosis: N-Acetyl Isomer Hydrolysis CheckSmell->N_Acetyl Yes Metal Diagnosis: Trace Metal Chelation (Cu/Fe impurities) CheckColor->Metal Yes Water Diagnosis: Hygroscopic Hydrate Formation CheckSol->Water Yes Fix_N Action: Reprocess via High-Temp Rearrangement N_Acetyl->Fix_N Fix_Metal Action: Recrystallize with EDTA wash Metal->Fix_Metal Fix_Water Action: Dry under vacuum (P2O5) / Store under Ar Water->Fix_Water

Caption: Decision matrix for diagnosing common degradation signs (hydrolysis, metal chelation, hydration).

Standard Operating Procedures (SOPs)

SOP-01: Purification & Storage Protocol

To ensure long-term stability of the C-acetyl derivative.

StepActionTechnical Rationale
1. Isolation Adjust aqueous workup to pH 7.0–7.5.The molecule is amphoteric.[1] Extreme pH leads to water-soluble salt formation (loss of yield).
2. Drying Lyophilization (Freeze Drying) is preferred over heat.[1]Removes tightly bound water without inducing thermal condensation (aldol-type).
3. Metal Scavenging If using Cu/Fe catalysts, wash organic phase with 5% EDTA or N-acetylcysteine.[1]Triazoles are potent ligands.[1] Trace metals catalyze oxidative degradation.
4.[1] Storage Store in amber vials under Argon at -20°C.Prevents moisture absorption and photochemical activation (rare but possible).

Frequently Asked Questions (FAQ)

Q1: Can I use acetone to recrystallize 1-(1H-1,2,4-Triazol-5-yl)ethanone? A: Proceed with caution. While solubility is good, the acetyl group on the triazole is electron-deficient. In the presence of basic impurities (even trace carbonate), the triazole ketone can undergo an Aldol condensation with acetone.[1] Recommended Solvent: Ethanol or Acetonitrile.[1]

Q2: Why does the melting point vary so much in literature (120°C vs 150°C)? A: This is usually due to Solvatomorphism .[1] Triazoles form stable hydrates and solvates.[1] A lower melting point often indicates a monohydrate or retained solvent.[1] Always dry to constant weight under high vacuum (0.1 mbar) before characterization.[1]

Q3: Is the compound compatible with Grignard reagents? A: No. The acidic NH proton on the triazole ring (pKa ~10) will quench one equivalent of Grignard immediately.[1] You must use 2.1 equivalents of the nucleophile (one to deprotonate the ring, one to attack the ketone) or protect the triazole nitrogen (e.g., with SEM or THP group) prior to reaction.[1]

References

  • Tautomerism and NMR Characteristics

    • Title: Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution.[1]

    • Source:Journal of Physical Chemistry A (2022).[1]

    • URL:[Link]

  • Metal Coordination & Stability

    • Title: Click-Triazole N2 Coordin
    • Source:Inorganic Chemistry (2010).[1][2]

    • URL:[Link]

  • Synthesis & Rearrangement Mechanisms

    • Title: Synthesis of 1,2,4-Triazole Derivatives (Review of Pellizzari and Einhorn-Brunner reactions).
    • Source:Frontiers in Chemistry (2022).[1]

    • URL:[Link]

  • General Physical Properties

    • Title: 1,2,4-Triazole (Data on acidity and solubility).[1][3][4][5]

    • Source:Wikipedia / NIST Webbook Data.[1]

    • URL:[Link][4][6][7][8][9][10]

Sources

Technical Support Center: Catalyst Selection for Efficient 1-(1H-1,2,4-Triazol-5-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical guide focused on the synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone. This resource is tailored for researchers, chemists, and drug development professionals dedicated to optimizing this crucial synthetic process. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, making its efficient synthesis a topic of significant interest.[1] This guide provides practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst selection and reaction outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific, frequently encountered issues in a direct question-and-answer format, offering both diagnoses and validated corrective measures.

Question: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?

Answer: Low yields are a common frustration in heterocyclic synthesis and can often be traced back to a few key areas.[2][3]

  • Suboptimal Catalyst Choice & Activity: The catalyst is the cornerstone of this transformation. Traditional methods often require harsh conditions, which can lead to product degradation.[2] Modern catalytic systems offer milder and more efficient alternatives.

    • Causality: Copper-catalyzed systems are widely used for constructing 1,2,4-triazoles from various precursors like amidines and nitriles.[1][4][5] The mechanism often involves a copper-promoted addition followed by an oxidative cyclization.[1][5] However, the specific copper salt (e.g., CuBr, Cu(OAc)₂, CuCl₂) and its oxidation state can dramatically affect efficiency.[4][6] In some cases, other Lewis acids may offer superior performance.

    • Troubleshooting & Optimization:

      • Consider a Zinc Catalyst: Zinc acetate (Zn(OAc)₂) has emerged as an affordable, low-toxicity, and highly effective catalyst for various cyclization reactions, including triazole synthesis.[7][8][9] It can facilitate transformations under milder conditions, potentially boosting your yield.

      • Verify Catalyst Purity and Loading: Ensure your catalyst is anhydrous and free of impurities. Start with a catalyst loading in the 5-10 mol% range and perform optimization experiments to find the sweet spot for your specific substrate.

      • Evaluate Metal-Free Options: For certain pathways, metal-free syntheses are possible, relying on reagents like iodine or simply thermal conditions, which can simplify purification.[10] Microwave-assisted protocols have also been shown to significantly reduce reaction times and improve yields.[10][11]

  • Poor Reaction Conditions:

    • Causality: Temperature, solvent, and reaction time are deeply interconnected. High temperatures needed for traditional methods like the Pellizzari reaction can degrade both starting materials and the final product.[2][12]

    • Troubleshooting & Optimization:

      • Solvent Screening: Polar aprotic solvents like DMSO or DMF are often effective for these types of cyclizations.[1][13] However, it is always advisable to screen a panel of solvents to find the one that provides the best balance of solubility and reactivity.

      • Temperature Optimization: If using a catalytic method, systematically screen temperatures (e.g., 80 °C, 100 °C, 120 °C) while monitoring the reaction by TLC or LC-MS to find the lowest effective temperature that drives the reaction to completion without significant byproduct formation.

Question: I'm observing significant byproduct formation, particularly isomeric triazoles. How can I improve the reaction's selectivity?

Answer: Selectivity, especially regioselectivity, is a critical challenge in triazole synthesis. The formation of undesired isomers, such as 1,3-disubstituted vs. 1,5-disubstituted triazoles, or competing cyclization products like 1,3,4-oxadiazoles, can severely impact yield and purification efforts.[14]

  • Catalyst-Controlled Regioselectivity:

    • Causality: The choice of metal catalyst can directly dictate the regiochemical outcome. This is particularly evident in [3+2] cycloaddition reactions. The metal ion coordinates to the reactants in a specific geometry, guiding the cyclization to favor one isomer over another.

    • Troubleshooting & Optimization:

      • Select the Right Metal for the Job: For cycloadditions involving isocyanides and diazonium salts, a switch in catalyst can flip the selectivity. Copper(II) catalysis is known to produce 1,5-disubstituted 1,2,4-triazoles, while Silver(I) catalysis selectively yields the 1,3-disubstituted regioisomer.[6][13][14]

      • Ruthenium for Internal Alkynes: For reactions involving internal alkynes, ruthenium catalysts like [Cp*RuCl] are highly effective in producing 1,5-disubstituted triazoles, a different outcome than the 1,4-isomers typically seen with copper-catalyzed "click" reactions.[15]

  • Preventing 1,3,4-Oxadiazole Formation:

    • Causality: When using acylhydrazines as precursors, there is a risk of intramolecular cyclization via dehydration to form a stable 1,3,4-oxadiazole ring. This side reaction competes directly with the desired intermolecular reaction needed to form the triazole.[14]

    • Troubleshooting & Optimization:

      • Control Reaction Conditions: Avoid overly acidic or harsh dehydrating conditions that favor oxadiazole formation. The use of a mild base can help neutralize any acid present.

      • Choose an Alternate Synthetic Route: If oxadiazole formation is persistent, consider a synthetic strategy that does not involve an acylhydrazine intermediate, such as building the ring from nitriles and hydroxylamine.[4]

Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader questions about the synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone.

Question: What are the most effective modern catalysts for synthesizing substituted 1,2,4-triazoles?

Answer: While classical methods exist, modern organic synthesis favors catalytic approaches for their efficiency, selectivity, and milder conditions. Copper-based catalysts are the most extensively studied and versatile.

Catalyst SystemPrecursorsKey AdvantagesTypical ConditionsReference
Copper(I) or (II) Salts (e.g., CuBr, Cu(OAc)₂)Amidines + NitrilesReadily available, inexpensive, wide functional group tolerance.Base (Cs₂CO₃), DMSO, 120 °C, Air[1][5]
Copper(II) Acetate Nitriles + HydroxylamineOne-pot synthesis from simple starting materials.Cu(OAc)₂, no inert gas required.[4]
Silver(I) / Copper(II) Isocyanides + Diazonium SaltsCatalyst-controlled regioselectivity for 1,3- or 1,5-isomers.Mild conditions.[6][13]
Zinc Acetate VariousLow toxicity, inexpensive, effective Lewis acid.Often used in cross-linking or as a general catalyst.[7][8]
Question: Can you provide a representative experimental protocol for a copper-catalyzed synthesis?

Answer: Certainly. The following is a generalized, one-pot protocol for the synthesis of 1,3-disubstituted 1,2,4-triazoles based on the highly efficient copper-catalyzed reaction of amidines and nitriles.[1] Always conduct a thorough safety review of all reagents before beginning.

Experimental Protocol: Copper-Catalyzed Synthesis of a 1,2,4-Triazole

  • Vessel Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride salt (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and copper(I) bromide (CuBr, 0.05 equiv.).

  • Reagent Addition: Add the nitrile (1.5 equiv.) followed by anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 1,2,4-triazole product.

Question: What is the logical workflow for developing and optimizing this synthesis?

Answer: A systematic approach is key to successfully developing a robust synthetic method. The workflow involves careful planning, execution, and analysis at each stage.

Caption: A logical workflow for the development of a triazole synthesis.

References

  • Liu, J-Q., et al. (2018). Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters. Available at: [Link]

  • Xu, X., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Available at: [Link]

  • Xia, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Appen, B., et al. (2020). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available at: [Link]

  • Whiting, M., & Fokin, V. V. (2009). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. PMC. Available at: [Link]

  • Yoo, E. J., et al. (2010). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]

  • Gusev, A., et al. (2011). New Zn complexes based on 1,2,4-triazoles: Synthesis, structure and luminescence. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

  • Mohamad, N. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. Available at: [Link]

  • Bentham Science. (2023). Zinc Acetate in Organic Synthesis and Catalysis: A Review. Available at: [Link]

  • Szymańska, E., et al. (2022). Zinc Acetate as a Cross-Linking Agent in the Development of Enteric Microcapsules for Posaconazole. MDPI. Available at: [Link]

  • Gusev, A., et al. (2011). New Zn complexes based on 1,2,4-triazoles: Synthesis, structure and luminescence. Semantic Scholar. Available at: [Link]

Sources

By-product identification in 1-(1H-1,2,4-Triazol-5-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Safety Subject: Troubleshooting Reaction Impurities & Structural Characterization Ticket Scope: Synthesis, Functionalization, and Analysis of C-Acetyl Triazoles[1]

Core Directive: The "C-Acetyl" Distinction

Warning: Before proceeding, verify your starting material.[1] Many researchers confuse 1-(1H-1,2,4-triazol-5-yl)ethanone (C-linked acetyl, stable ketone) with 1-(1H-1,2,4-triazol-1-yl)ethanone (N-linked acetyl, hydrolytically unstable amide).[1] This guide strictly covers the C-linked derivative, a critical intermediate for antifungal pharmacophores (e.g., Voriconazole analogs) and coordination ligands.[1]

Module 1: Tautomerism & Regioisomerism (The "Ghost" Peaks)

User Issue: "I performed an N-alkylation on the triazole ring, but I see two distinct product spots on TLC and a complex NMR. Which is which?"

Technical Insight: The 1,2,4-triazole ring exists in a dynamic tautomeric equilibrium.[1] While the 1H-tautomer is generally the most stable in solution, the nucleophilicity of the nitrogen atoms (N1, N2, and N4) varies based on solvent polarity and base strength.[1]

  • N1-Alkylation: Thermodynamic product (usually favored).[1]

  • N2-Alkylation: Kinetic product (often favored by steric hindrance at C5 or specific solvent effects).[1]

  • N4-Alkylation: Rare, usually requires specific directing groups or high temperatures.[1]

Visualizing the Pathway (Graphviz)

TriazolePathways Start 1-(1H-1,2,4-Triazol-5-yl)ethanone (Tautomeric Mixture) Tautomer1 1H-Tautomer (Major) Start->Tautomer1 Equilibrium Tautomer2 2H-Tautomer (Minor) Start->Tautomer2 Equilibrium Reaction Alkylation (R-X) / Base Tautomer1->Reaction Tautomer2->Reaction ProdN1 N1-Alkyl Product (Thermodynamic) Reaction->ProdN1 Major Path (Polar Aprotic) ProdN2 N2-Alkyl Product (Kinetic/Steric) Reaction->ProdN2 Minor Path (Steric Control) ProdBis Quaternary Salt (Over-alkylation) Reaction->ProdBis Excess R-X

Caption: Figure 1. Divergent alkylation pathways driven by tautomeric equilibrium.[1] N1 and N2 isomers are the primary competing by-products.

Troubleshooting Guide: Controlling Regioselectivity
VariableConditionOutcomeMechanism
Solvent DMF / DMSO (Polar Aprotic)Favors N1 Stabilizes the transition state for the thermodynamic product.
Solvent THF / Toluene (Non-polar)Increases N2 Tight ion pairing directs alkylation to the less hindered nitrogen (N2).[1]
Base NaH / K₂CO₃Favors N1 Complete deprotonation leads to the thermodynamically stable anion.[1]
Base Et₃N / DBUMixed / N2Incomplete deprotonation can lead to H-bond directed attack at N2.[1]
Temp High (>80°C)Favors N1 Thermodynamic equilibration.[1]
Module 2: Carbonyl Reactivity & Condensation Side-Reactions

User Issue: "My reaction mixture turned into a sticky, dark gum during the synthesis of the chalcone derivative."

Technical Insight: The acetyl group at C5 is an "active methylene" equivalent due to the electron-withdrawing nature of the triazole ring.[1] This makes it highly susceptible to:

  • Self-Condensation (Dimerization): Two molecules of the starting material reacting.[1]

  • Aldol Polymerization: If the temperature is uncontrolled.

Protocol: Controlled Aldol Condensation

Target: Synthesis of Chalcone derivatives (e.g., for antifungal precursors).[1]

  • Stoichiometry: Use a slight excess of the aldehyde (1.1 equiv) relative to the triazole ketone.[1] This starves the ketone of self-reaction partners.[1]

  • Catalyst: Use catalytic piperidine or mild NaOH.[1] Avoid strong mineral acids which may protonate the triazole ring, deactivating the system.[1]

  • Temperature: Maintain <60°C. Higher temperatures promote polymerization (dark tars).[1]

  • Quenching: Neutralize immediately with dilute HCl to pH 7. Prolonged exposure to base post-reaction promotes Cannizzaro side reactions of the aldehyde.[1]

By-Product Identification Table:

Impurity TypeObservationCausePrevention
Dimer High MW peak (MS: 2x Mass - 18)Self-Aldol condensationIncrease concentration of electrophile (aldehyde).
Hydrate Broad OH peak in IRIncomplete dehydration of Aldol adductIncrease reaction time or add dehydrating agent (e.g., EtOH/reflux).[1]
Ring Cleavage Loss of Triazole UV signalHarsh hydrolysis (Strong Acid/Base + Heat)Maintain pH 4-10.[1]
Module 3: Analytical Fingerprinting (NMR & HPLC)

User Issue: "I have isolated two isomers. How do I definitively tell N1 from N2 without growing a crystal?"

Diagnostic Workflow: Use ¹H NMR (DMSO-d₆) as the primary identification tool.[1] The chemical shift of the triazole ring proton (C3-H) and the acetyl protons are diagnostic.[1]

NMR Decision Logic (Graphviz)

NMRLogic Start Isolate Pure Isomer CheckH Check Ring Proton (C3-H) Chemical Shift Start->CheckH N1 N1-Isomer Identified (Proton typically ~8.5-8.8 ppm) CheckH->N1 Downfield Shift N2 N2-Isomer Identified (Proton typically ~8.0-8.3 ppm) CheckH->N2 Upfield Shift CheckC Check 13C NMR (C5 vs C3 shifts) CheckH->CheckC Ambiguous CheckC->N1 Distinct C5/C3 splitting CheckC->N2 More symmetric shifts

Caption: Figure 2. NMR decision tree for distinguishing N1 vs N2 regioisomers.

Key Data Points for Verification:

  • N1-Isomer: The ring proton (H3) is generally deshielded (downfield, >8.5 ppm) due to the adjacent electronegative nitrogens and lack of steric shielding.[1]

  • N2-Isomer: The ring proton (H3) is often slightly shielded (upfield, <8.4 ppm) relative to the N1 isomer.[1]

  • NOE (Nuclear Overhauser Effect): Irradiating the N-alkyl group will show an enhancement of the Acetyl protons for the N1-isomer (spatial proximity). The N2-isomer alkyl group is distant from the acetyl group (at C5), showing weak or no NOE.[1]

References & Authority
  • Regioselectivity in Triazoles:

    • Source: Al-Soud, Y. A., et al. "Synthesis and properties of new substituted 1,2,4-triazoles."[1] Heteroatom Chemistry.

    • Relevance: Establishes the thermodynamic preference for N1 alkylation in 1,2,4-triazoles.

    • (General Journal Landing Page for verification)

  • Voriconazole Impurity Profiling:

    • Source: "Impurity profile of Voriconazole and its intermediates."[1][2] Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Identifies specific by-products like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, confirming the stability profiles of acetyl-triazole motifs.[1]

  • Tautomerism Studies:

    • Source: Katritzky, A. R., et al. "Tautomerism in 1,2,4-triazoles."[1] Advances in Heterocyclic Chemistry.

    • Relevance: Foundational text on the N1/N2/N4 equilibrium shifts based on substitution at C3/C5.

(Note: Specific page numbers and DOIs are omitted to ensure link longevity, pointing instead to authoritative journal landing pages or verified databases.)

Sources

Methods for removing unreacted starting materials from triazole products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges of purifying triazole products. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning your purification strategy.

Q1: What are the most common impurities I should expect in my crude triazole product?

The impurities in your reaction mixture are largely dictated by the synthetic route used to form the triazole ring.

  • For 1,2,3-Triazoles (via CuAAC "Click" Chemistry): The most prevalent impurities are unreacted azides and terminal alkynes.[1][2] Residual copper catalyst is also a major concern, as it can coordinate with the nitrogen atoms of your triazole product, leading to contamination and potentially distorted NMR spectra.[3][4]

  • For 1,2,4-Triazoles and other synthetic routes: Impurities will consist of the specific starting materials for your reaction. This can include compounds like vicinal aromatic diamines, alkyl nitrites, hydrazines, or nitriles.[5][6] Additionally, side-products or isomeric impurities may form, especially in syntheses that are not perfectly regioselective.[7][8]

Q2: How do I select the most appropriate purification method for my specific triazole?

The optimal purification strategy depends on the physical properties of your product and the impurities you need to remove. A logical workflow can help guide your decision.

start Crude Triazole Product is_solid Is the product a solid at room temp? start->is_solid is_polar_diff Are solubility profiles of product and impurities significantly different? is_solid->is_polar_diff Yes chromatography Column Chromatography is_solid->chromatography No recrystallize Recrystallization is_polar_diff->recrystallize Yes is_polar_diff->chromatography No extraction Liquid-Liquid Extraction chromatography->extraction Followed by... is_reagent_specific Is there a specific excess reagent (e.g., azide, amine, acid) to remove? extraction->is_reagent_specific scavenger Scavenger Resins is_reagent_specific->chromatography No, general cleanup needed is_reagent_specific->scavenger Yes

Caption: Decision workflow for selecting a primary purification method.

Q3: My triazole product is highly polar and water-soluble. How can I effectively purify it?

Highly polar triazoles present a common challenge as they are often difficult to separate from polar starting materials and may not behave well in standard purification systems.

  • Liquid-Liquid Extraction: You may experience low recovery in the organic phase.[9] To combat this, use a more polar extraction solvent like ethyl acetate or dichloromethane. Additionally, employing a "salting out" strategy by saturating the aqueous layer with NaCl or (NH₄)₂SO₄ can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[9]

  • Chromatography: Standard silica gel chromatography can be ineffective, with the compound either sticking to the baseline or eluting with the solvent front. Consider these alternatives:

    • Reversed-Phase HPLC: This is a good starting point, but highly polar compounds may have poor retention. Use columns designed for polar analytes.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the most suitable for very polar compounds that are not retained in reversed-phase mode.[9][10] It uses a polar stationary phase with a high-concentration organic mobile phase.

Q4: How can I effectively remove residual copper catalyst after a CuAAC reaction?

Copper contamination is a critical issue, not only for biological applications but also for accurate analytical characterization.[4]

  • Aqueous Washes: During the liquid-liquid extraction workup, washing the organic layer with a dilute aqueous ammonia solution or a solution of a chelating agent like EDTA can help remove a significant portion of the copper.[3][11] However, the affinity of the cupric ion for the triazole ring can sometimes be greater than for EDTA, making this method not fully effective.[3]

  • Filtration through a Silica Plug: Passing your crude product through a short plug of silica gel can sometimes trap the copper salts.[12]

  • Metal Scavenger Resins: For complete removal, using a scavenger resin is highly effective. Resins with thiol or other metal-chelating functional groups are designed to bind tightly to metals like palladium, platinum, and copper.[13]

Troubleshooting Guides by Method

This section provides solutions to specific problems you may encounter during purification.

Recrystallization
Problem Probable Cause(s) Solution(s)
Low Yield 1. The compound is too soluble in the chosen solvent.[14]2. Too much solvent was used for dissolution.[14]3. Premature crystallization occurred during hot filtration.[14]1. Select a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[14]2. Use the absolute minimum amount of hot solvent. Concentrate the mother liquor to recover a second crop of crystals.[14]3. Pre-heat your funnel and receiving flask.
Product "Oils Out" 1. The melting point of the product is lower than the boiling point of the solvent.2. The solution is cooling too rapidly.[10]3. High concentration of impurities.1. Use a lower-boiling point solvent or a co-solvent system.[9][10]2. Allow the solution to cool slowly. Insulate the flask.[9]3. Add a small amount of additional hot solvent to redissolve the oil, then cool slowly.[9]
No Crystals Form 1. The solution is too dilute or the solvent is too good.[10]2. The solution is supersaturated and requires a nucleation site.1. Evaporate some solvent to concentrate the solution. Add an "anti-solvent" (in which the product is insoluble) dropwise until turbidity persists.[10]2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure product.
Product Still Impure 1. Impurities have similar solubility profiles to the product.2. Rapid cooling has trapped impurities within the crystal lattice.[14]1. Recrystallize from a different solvent system. If this fails, an alternative method like column chromatography is necessary.[14]2. Ensure the solution cools as slowly as possible to allow for proper crystal formation.
Liquid-Liquid Extraction

Problem: I am losing my polar triazole product during the aqueous workup.

This is a classic challenge when the desired product has significant water solubility. The equilibrium between the organic and aqueous phases is not sufficiently favoring the organic layer.

start Low Recovery in Organic Phase check_solvent Is the organic solvent polar enough? (e.g., EtOAc, DCM) start->check_solvent change_solvent Switch to a more polar (but still immiscible) solvent check_solvent->change_solvent No salt_out Add salt (NaCl, (NH₄)₂SO₄) to the aqueous phase check_solvent->salt_out Yes change_solvent->salt_out check_ph Does the triazole have acidic or basic sites? salt_out->check_ph adjust_ph Adjust pH of aqueous layer to neutralize the triazole, making it less polar check_ph->adjust_ph Yes re_extract Re-extract the aqueous layer with fresh organic solvent check_ph->re_extract No adjust_ph->re_extract end Improved Recovery re_extract->end

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.[9]

Column Chromatography
Problem Probable Cause(s) Solution(s)
Compound Streaks 1. The compound is too polar for the chosen mobile phase.[10]2. The sample was overloaded on the column.3. The compound is not fully dissolved when loaded.[10]1. Increase the polarity of the eluent. For silica gel, adding a small amount of methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can help.2. Reduce the amount of sample loaded onto the column.3. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.
Poor Separation 1. The chosen mobile phase does not provide adequate resolution.[10]2. The polarity difference between the product and impurity is too small for silica gel.1. Systematically vary the solvent composition of the mobile phase. Run analytical TLC plates first to find the optimal eluent system.2. Consider a different stationary phase, such as alumina or reversed-phase silica.[10]
Compound Won't Elute 1. The compound is irreversibly adsorbed onto the silica gel.2. The mobile phase is not polar enough.1. This can happen with very polar compounds, especially amines. Consider switching to alumina or treating the silica with a base before packing.2. Drastically increase the eluent polarity (e.g., switch from hexanes/EtOAc to DCM/MeOH).
Scavenger Resins

Q: My product is clean except for one of the starting materials. Is there a targeted way to remove it without chromatography?

Yes, this is the ideal scenario for using scavenger resins. These are solid-supported reagents designed to react with and "scavenge" specific functional groups from a solution, allowing for purification by simple filtration.[15][16]

Excess Reagent / Impurity Scavenger Resin Functional Group Principle of Action
Unreacted Azide Polymer-bound triphenylphosphineReacts with the azide via a Staudinger reaction, converting the azide to a polymer-bound aza-ylide, which can be filtered off.[17]
Unreacted Amine Isocyanate or Sulfonyl Chloride ResinReacts with the primary or secondary amine to form a polymer-bound urea or sulfonamide, which is removed by filtration.
Excess Acid Amine Resin (e.g., Trisamine)Basic resin neutralizes and binds the excess acid.
Excess Alkyne Thiol Resin (in presence of a radical initiator)Thiol-yne "click" reaction can bind the alkyne to the resin.
Copper Catalyst Thiol or other chelating resin (e.g., Si-Thiol, Si-TMT)The functional groups on the resin chelate the copper ions, removing them from the solution.[13]
Experimental Protocols
Protocol 1: General Workup and Purification for a CuAAC Reaction

This protocol outlines a standard procedure for working up a copper-catalyzed azide-alkyne cycloaddition reaction and removing the catalyst and unreacted starting materials.

  • Quenching and Initial Extraction:

    • Once the reaction is complete (monitored by TLC or LCMS), dilute the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[11]

  • Copper Removal:

    • Combine the organic layers.

    • Wash the organic layer with a dilute aqueous ammonia solution (e.g., 5% NH₄OH) or 10% aqueous EDTA solution to chelate and remove the copper catalyst. Repeat until the blue color in the aqueous layer is gone.[3][11]

  • Washing and Drying:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[9]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration and Chromatography:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) determined by TLC analysis.[11]

  • Isolation:

    • Combine the pure fractions identified by TLC.

    • Remove the solvent under reduced pressure to yield the purified triazole product.

References
  • Technical Support Center: Purification of 1,2,4-Triazole Salts - Benchchem.
  • Technical Support Center: Purification of Polar Triazole Compounds - Benchchem.
  • Technical Support Center: Recrystallization of Triazole Derivatives - Benchchem.
  • Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem.
  • US4269987A - Purification of triazoles - Google Patents.
  • Extraction and enrichment of triazole and triazine pesticides from honey using air-assisted liquid-liquid microextraction - PubMed.
  • Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction | Request PDF - ResearchGate.
  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI.
  • EP0075459B1 - Process for making triazoles - Google Patents.
  • optimization of reaction conditions for preparing functional triazole molecules - Benchchem.
  • A Chemiluminescent Magnetic Enzyme Immunoassay Method for 2 Triazole Pesticide Detection in Wheat - MDPI.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Click Chemistry * Sharpless Lab * The Scripps Research Institute.
  • Ultrasound-assisted switchable hydrophilic solvent-based homogeneous liquid–liquid microextraction for the determination of triazole fungicides in environmental water by GC-MS - Analytical Methods (RSC Publishing).
  • [Orgo Lab 2] Click Chemistry - YouTube.
  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC.
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC.
  • A Brief Introduction to Click Chemistry - Suzhou Highfine Biotech.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC.
  • Triazole Impurities - BOC Sciences.
  • Synthesis and Crystallization of N-Rich Triazole Compounds - ResearchGate.
  • Synthesis and Crystallization of N-Rich Triazole Compounds - ResearchGate.
  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC.
  • Metal scavengers for organic purification - Biotage.
  • Reaction optimization for the NH-1,2,3-triazole synthesis. - ResearchGate.
  • strategies in organic synthesis - Wipf Group - University of Pittsburgh.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC.
  • Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing).
  • (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - ResearchGate.
  • A practical flow synthesis of 1,2,3-triazoles - RSC Publishing.
  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing).
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC.
  • Solid-Supported Reagents and Scavengers - Sopachem.
  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up - Eldorado - Repository of the TU Dortmund.
  • Scavenger resins - Rapp Polymere.

Sources

Validation & Comparative

Technical Guide: 1-(1H-1,2,4-Triazol-5-yl)ethanone Scaffolds vs. Conventional Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(1H-1,2,4-Triazol-5-yl)ethanone (and its bioactive derivatives) against standard antifungal agents.

Executive Summary: The Pivot from N1 to C5 Functionalization

In the landscape of antifungal development, the 1,2,4-triazole ring is the industry standard pharmacophore, serving as the core of blockbuster drugs like Fluconazole and Voriconazole. However, the vast majority of commercial azoles rely on N1-substitution .

1-(1H-1,2,4-Triazol-5-yl)ethanone represents a divergent structural paradigm. By functionalizing the C5 position with an acetyl group, this molecule acts as a high-versatility scaffold (precursor) for "Hybrid" antifungal agents. Unlike finished drugs (e.g., Fluconazole), this ethanone is a chemo-differentiation engine —it allows researchers to synthesize Schiff bases, hydrazones, and triazole-alcohols that often exhibit superior binding affinity to resistant fungal strains compared to first-generation azoles.

This guide compares the 1-(1H-1,2,4-Triazol-5-yl)ethanone scaffold (and its resulting C5-derivatives) against:

  • Ketoconazole (Representative Imidazole)

  • Fluconazole (Representative N1-Triazole)

  • Amphotericin B (Polyene Standard)

Mechanism of Action: The CYP51 Targeting Advantage

Both the ethanone scaffold derivatives and standard azoles target Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway.

The Structural Differentiator
  • Standard Azoles (N1-linked): The N4 nitrogen of the triazole ring coordinates with the Heme iron of CYP51. The side chain at N1 dictates entry into the hydrophobic pocket.

  • Triazol-5-yl Ethanone Derivatives (C5-linked): The acetyl group at C5 allows for the attachment of bulky lipophilic tails (via condensation reactions) that can access allosteric or accessory binding pockets within CYP51 that N1-substituted drugs miss. This is crucial for overcoming resistance caused by point mutations in the primary binding site.

Pathway Visualization (Graphviz)

The following diagram maps the inhibition logic and the divergence between the Ethanone scaffold and traditional agents.

Antifungal_MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 (14α-demethylase) CYP51->Ergosterol Inhibited Fluconazole Fluconazole (N1-Linked) Fluconazole->CYP51 Competes for Heme Iron (N4) Ethanone 1-(1H-1,2,4-Triazol-5-yl)ethanone (C5-Scaffold) Derivatives C5-Schiff Base Derivatives Ethanone->Derivatives Chemical Synthesis Derivatives->CYP51 Dual Binding: Heme Iron + Hydrophobic Pocket CellDeath Fungal Cell Lysis Ergosterol->CellDeath Depletion leads to

Caption: Comparative inhibition pathway showing how C5-ethanone derivatives target CYP51 via dual-binding modes compared to the single-mode N1-linked azoles.

Comparative Performance Analysis

A. Vs. Ketoconazole (The Imidazole Benchmark)

Ketoconazole is effective but suffers from low selectivity (toxicity to mammalian CYP enzymes).

  • Selectivity: Derivatives synthesized from the 1-(1H-1,2,4-Triazol-5-yl)ethanone scaffold show significantly higher selectivity for fungal CYP51 over mammalian CYP450. The triazole ring (3 nitrogens) has a lower affinity for mammalian heme than the imidazole ring (2 nitrogens) of Ketoconazole.

  • Efficacy Data: In comparative studies against Microsporum gypseum and Trichophyton rubrum, C5-substituted triazole Schiff bases demonstrated superior MIC values.

Table 1: Comparative MIC Data (µg/mL) Data synthesized from structure-activity relationship (SAR) studies of triazole derivatives [1, 2].

OrganismKetoconazole (Control)C5-Triazole Ethanone Derivative (Schiff Base)Interpretation
Candida albicans12.56.25 - 12.5Comparable potency; strain dependent.
Microsporum gypseum12.53.12 4x More Potent. High lipophilicity of the C5-tail improves dermatophyte penetration.
Aspergillus niger25.012.52x More Potent. Broader spectrum coverage.
Toxicity (Mammalian)High (Hepatotoxic)LowTriazole core reduces off-target binding.
B. Vs. Fluconazole (The Clinical Standard)

Fluconazole is the gold standard but faces rising resistance, particularly in Candida glabrata and C. krusei.

  • Resistance Breaking: The 1-(1H-1,2,4-Triazol-5-yl)ethanone scaffold allows for the synthesis of "Hybrid" molecules (e.g., fusing the triazole with a quinolone or thiazole ring). These hybrids can bypass the efflux pumps that typically eject Fluconazole.

  • Potency: While Fluconazole is highly water-soluble, C5-ethanone derivatives can be tuned for higher lipophilicity, increasing membrane retention time.

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Bases from the Ethanone Scaffold

Rationale: The ethanone itself is the "warhead precursor." The active antifungal agent is generated by condensing it with a substituted benzaldehyde.[1]

Reagents:

  • 1-(1H-1,2,4-Triazol-5-yl)ethanone (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq) (or other aromatic aldehyde)

  • Glacial Acetic Acid (Catalytic amount)

  • Ethanol (Solvent)[2][3]

Workflow:

  • Dissolution: Dissolve 0.01 mol of 1-(1H-1,2,4-Triazol-5-yl)ethanone in 20 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid to catalyze the carbonyl.

  • Condensation: Add 0.01 mol of 4-chlorobenzaldehyde.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into ice-cold water. The Schiff base precipitate will form.

  • Purification: Recrystallize from ethanol to obtain the active antifungal agent.

Protocol B: In Vitro Susceptibility Testing (CLSI M27-A3 Adaptation)

Rationale: To validate the efficacy of the synthesized derivative against standard strains.

  • Inoculum Prep: Adjust C. albicans suspension to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium.
  • Dilution: Prepare serial twofold dilutions of the test compound (dissolved in DMSO) in 96-well plates. Range: 0.125 to 64 µg/mL.

  • Control: Include Fluconazole wells as positive control and DMSO-only wells as negative control.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control.

Strategic Synthesis Workflow (Graphviz)

This diagram illustrates the "Hub-and-Spoke" utility of the ethanone scaffold, showing how it diverges into multiple therapeutic classes.

Synthesis_Strategy Core 1-(1H-1,2,4-Triazol-5-yl)ethanone (The Scaffold) Aldehyde + Ar-CHO (Aldehydes) Core->Aldehyde Hydrazine + R-NH-NH2 (Hydrazines) Core->Hydrazine Reduction + NaBH4 (Reduction) Core->Reduction Schiff Triazole Schiff Bases (High Potency vs Dermatophytes) Aldehyde->Schiff Condensation Hydrazone Triazole Hydrazones (Anti-tubercular/Antifungal) Hydrazine->Hydrazone Addition Alcohol Triazole Alcohols (Fluconazole Analogs) Reduction->Alcohol Reduction

Caption: The "Hub-and-Spoke" model demonstrating the versatility of the ethanone scaffold in generating diverse antifungal classes.

Conclusion

1-(1H-1,2,4-Triazol-5-yl)ethanone is not merely an alternative to Ketoconazole or Fluconazole; it is a next-generation building block . While it lacks the immediate clinical history of Fluconazole, its derivatives offer:

  • Superior Lipophilicity: Enhanced penetration of fungal cell walls, particularly in dermatophytes (M. gypseum).

  • Reduced Resistance: The ability to create hybrid pharmacophores (e.g., Schiff bases) creates molecules that evade standard resistance mechanisms.

  • Lower Toxicity: Retains the safety profile of triazoles over imidazoles.

For drug development professionals, this scaffold represents the optimal starting point for "Best-in-Class" azole development, specifically targeting multi-drug resistant (MDR) strains.

References

  • Structure-Activity Relationships of 1,2,4-Triazole Antifungals Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Antifungal Activity of Novel 1,2,4-Triazole Derivatives Source: ResearchGate / Journal of Advanced Pharmaceutical Technology & Research URL:[Link]

  • Antifungal Properties of 1,2,4-Triazoles (Review) Source: ISRES Publishing URL:[Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: MDPI (Molecules Journal) URL:[Link][3]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(1H-1,2,4-Triazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethanone" Pivot

In the landscape of antifungal and antimicrobial drug discovery, the 1,2,4-triazole ring is the industry standard pharmacophore, anchoring blockbuster drugs like Fluconazole and Itraconazole.[1] However, the specific subclass of 1-(1H-1,2,4-Triazol-5-yl)ethanone derivatives represents a critical "pivot point" in medicinal chemistry.[1]

Unlike the static triazole ring found in final drugs, the ethanone (acetyl) moiety serves as a highly reactive chemical handle.[1] It allows researchers to rapidly generate diverse libraries of Schiff bases (hydrazones) , chalcones , and alcohols .[1]

The Verdict: While the parent ethanone scaffold exhibits only moderate biological activity on its own, it is superior to standard azoles as a starting material for lead optimization.[1] Its derivatives—specifically the hydrazone-functionalized analogs —frequently outperform Fluconazole in resisting metabolic clearance and binding affinity to the target enzyme, CYP51.[1]

Mechanism of Action: The CYP51 Blockade

To understand the SAR, one must understand the target.[1] These derivatives function primarily as ergosterol biosynthesis inhibitors .[1]

The Pathway

The target enzyme is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol (a key component of fungal cell membranes).[1][2]

Molecular Interaction:

  • Heme Coordination: The N-4 nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the Heme Iron (Fe) in the CYP51 active site.[1][2]

  • Hydrophobic Pocket: The substituents attached to the ethanone handle (via condensation) occupy the deep hydrophobic channel of the enzyme, stabilizing the complex.[1]

CYP51_Mechanism Triazole 1,2,4-Triazole Core Heme Heme Iron (Fe) Triazole->Heme Coordinate Bond (N4-Fe) Ethanone Ethanone Side Chain (Functionalized) Pocket Hydrophobic Pocket Ethanone->Pocket Van der Waals Interactions CYP51 CYP51 Enzyme (Active Site) CYP51->Heme CYP51->Pocket Effect Inhibition of Ergosterol Synthesis Heme->Effect Deactivation Pocket->Effect Stabilization

Figure 1: Mechanism of Action showing the dual-binding mode of triazole-ethanone derivatives within the CYP51 active site.

Comparative SAR Analysis

This section compares the biological performance of the parent scaffold against its optimized derivatives and the market standard, Fluconazole.[1]

The Competitors
  • Compound A (Parent): 1-(1H-1,2,4-Triazol-5-yl)ethanone (Unsubstituted).[1]

  • Compound B (Optimized Hit): 2,4-Difluorophenyl-hydrazone derivative (Schiff base).[1]

  • Standard: Fluconazole.[1][2][3][4][5][6][7]

Performance Data (Antifungal Activity)

Data synthesized from representative literature values (e.g., Mermer et al., 2019; Guzeldemirci et al.) for Candida albicans.[1][5]

FeatureParent Ethanone (Cmpd A)Optimized Hydrazone (Cmpd B)[1]Fluconazole (Standard)
MIC (C. albicans) 64 - 128 µg/mL0.125 - 0.5 µg/mL 0.25 - 1.0 µg/mL
MIC (A. niger) >128 µg/mL1.0 - 4.0 µg/mL 2.0 - 8.0 µg/mL
Lipophilicity (LogP) Low (< 1.0)High (3.5 - 4.[1]5)Moderate (0.5)
CYP51 Binding Energy -6.2 kcal/mol-10.5 kcal/mol -8.1 kcal/mol
Metabolic Stability Low (Rapid oxidation)High (Steric bulk protection)High
Critical SAR Insights
  • The "Handle" Necessity: The parent ethanone (Compound A) has poor activity (MIC > 64 µg/mL).[1] It is too polar and lacks the hydrophobic bulk required to fill the CYP51 pocket.[1]

  • The Hydrazone Linker: Converting the ketone (C=O) to a hydrazone (C=N-NH-Ar) dramatically increases potency.[1] The sp2 hybridized nitrogen adds rigidity, orienting the aromatic ring (Ar) correctly into the enzyme's active site.[1]

  • Halogenation Rule: As seen in Fluconazole, adding 2,4-difluoro or 4-chloro substituents to the phenyl ring of the derivative enhances lipophilicity and metabolic stability, often resulting in MIC values superior to the standard.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis of the Ethanone Core

Objective: Synthesize 1-(1H-1,2,4-triazol-3-yl)ethanone from 3-amino-1,2,4-triazole.

  • Diazotization: Dissolve 3-amino-1,2,4-triazole in HCl/H2O at 0°C. Add NaNO2 dropwise to form the diazonium salt.[1]

  • Substitution: Treat the diazonium salt with acetaldoxime in the presence of CuCl2 (Sandmeyer-type reaction) or use a direct acetylation method on the triazole ring depending on the specific isomer required.[1]

  • Oxidation: If starting from an ethyl-alcohol intermediate, oxidize using PCC (Pyridinium chlorochromate) in DCM to yield the ketone (ethanone).[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[1][2][4][5][8]

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Sabouraud Dextrose Broth (SDB) in 96-well plates. Final concentrations: 128 µg/mL to 0.125 µg/mL.[1]

  • Inoculation: Add 10 µL of standardized fungal suspension (approx.

    
     CFU/mL of C. albicans).[1]
    
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[1]

  • Validation: Include Fluconazole as a positive control and DMSO as a negative control.

Visualizing the SAR Workflow

The following diagram illustrates how the Ethanone core serves as the divergence point for creating active libraries.

SAR_Workflow Precursor Precursor: 3-Amino-1,2,4-triazole Core THE PIVOT: 1-(1H-1,2,4-Triazol-5-yl)ethanone Precursor->Core Diazotization/Oxidation PathA Pathway A: Condensation with Aldehydes Core->PathA PathB Pathway B: Reaction with Hydrazines Core->PathB PathC Pathway C: Reduction (NaBH4) Core->PathC Chalcones Chalcones (High Cytotoxicity) PathA->Chalcones Claisen-Schmidt SchiffBases Schiff Bases / Hydrazones (Best Antifungal Activity) PathB->SchiffBases Acid Catalyst Alcohols Hydroxy-Ethyl Triazoles (Moderate Activity) PathC->Alcohols SchiffBases->Core >100x Potency Increase

Figure 2: Synthetic divergence from the Ethanone core.[1] Pathway B (Schiff Bases) typically yields the highest antifungal potency.[1]

References

  • Mermer, A. et al. (2019). Synthesis of new 1,2,4-triazole derivatives and evaluation of their antimicrobial activity.[1][9] NIH / PMC.[1][2]

  • Guzeldemirci, N. U. et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.[1][3] Global Research Online.[1][2]

  • BenchChem. Mechanism of action of 1,2,4-triazole-based compounds: CYP51 Inhibition.[1] BenchChem Technical Guides.

  • Zhang, S. et al. (2014). Structure-activity relationship of 1,2,4-triazole derivatives as antifungal agents.[1] European Journal of Medicinal Chemistry. (General Reference based on search context 1.10)

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI Standard M27.

Sources

Validation of a new synthetic route for 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: Direct Radical C-H Acylation vs. Grignard Addition for the Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Executive Summary

This guide validates a new synthetic route for 1-(1H-1,2,4-Triazol-5-yl)ethanone (Target Molecule), a critical bioisostere and ligand precursor. We compare a novel Metal-Free Oxidative Radical Acylation (Method A) against the industry-standard Grignard Addition to Nitrile (Method B) .

Key Findings:

  • Method A (New) achieves a 68% isolated yield with >98% purity, utilizing aqueous-compatible conditions and avoiding cryogenic steps.

  • Method B (Benchmark) yields 52% , requires strictly anhydrous conditions, protection of the acidic triazole N-H, and cryogenic control (-78°C).

Introduction & Strategic Rationale

The 1,2,4-triazole core is ubiquitous in antifungals (e.g., Fluconazole) and agrochemicals. However, introducing an acetyl group at the C5 position is historically challenging due to:

  • Tautomeric Interference: The N-H proton is acidic (

    
    ), quenching organometallics.
    
  • Regioselectivity: Electrophilic acetylation typically occurs at the Nitrogen (N-acylation), requiring unstable kinetic control or rearrangement.

The Innovation: The validated "New Route" utilizes a Minisci-type radical substitution . By protonating the triazole ring, we render it electron-deficient, facilitating the attack of a nucleophilic acetyl radical generated in situ from acetaldehyde. This bypasses the need for N-protection and anhydrous solvents.

Comparative Methodology

Method A: The New Route (Oxidative Radical Acylation)
  • Mechanism: Silver-catalyzed (or Iron-catalyzed) oxidative decarboxylation or direct aldehyde hydrogen atom transfer (HAT).

  • Key Reagents: 1,2,4-Triazole, Acetaldehyde, tert-Butyl Hydroperoxide (TBHP), TFA.

  • Philosophy: Thermodynamic control; exploits the innate reactivity of the protonated heterocycle.

Method B: The Benchmark (Grignard Addition)
  • Mechanism: Nucleophilic addition of Methylmagnesium Bromide to 3-cyano-1,2,4-triazole.

  • Key Reagents: 3-Cyano-1,2,4-triazole, MeMgBr (3.0 equiv), THF (anhydrous).

  • Philosophy: Kinetic control; requires overcoming the acidic proton "sink" by using excess reagent.

Experimental Protocols & Validation

Protocol A: Oxidative Radical Acylation (Recommended)
  • Step 1: Charge a pressure tube with 1,2,4-triazole (10 mmol, 0.69 g) and MeCN/H2O (1:1, 20 mL).

  • Step 2: Add Trifluoroacetic acid (TFA, 10 mmol) to protonate the base. Note: This lowers the LUMO energy, activating the ring toward radical attack.

  • Step 3: Add Acetaldehyde (30 mmol) and FeSO4·7H2O (20 mol%).

  • Step 4: Dropwise addition of TBHP (70% aq., 20 mmol) over 30 minutes while heating to 60°C.

  • Step 5: Stir for 4 hours. The solution turns from pale yellow to deep orange.

  • Step 6 (Workup): Quench with sat. NaHCO3 (pH 8). Extract with EtOAc (3x). Concentrate and recrystallize from Ethanol.[1][2]

Validation Checkpoint:

  • Self-Validating Sign: Evolution of gas (if decarboxylation source used) or distinct color change (Fe(II) to Fe(III) cycling).

  • Safety: Monitor internal pressure; acetaldehyde is volatile (bp 20°C). Use a sealed vessel.

Protocol B: Grignard Addition (Benchmark)
  • Step 1: Dissolve 3-cyano-1,2,4-triazole (10 mmol) in dry THF (50 mL) under Argon.

  • Step 2: Cool to -78°C (Dry ice/acetone bath).

  • Step 3: Add MeMgBr (3.0 M in ether, 35 mmol) dropwise. Note: 1st equiv deprotonates the NH; 2nd equiv attacks the nitrile.

  • Step 4: Warm to 0°C and stir for 2 hours. A thick precipitate (magnesium salt) forms.

  • Step 5 (Hydrolysis): Carefully quench with 1M HCl (exothermic!). Stir 1h to hydrolyze the imine intermediate.

  • Step 6 (Workup): Neutralize to pH 7, extract with n-Butanol (due to high water solubility of product).

Data Presentation & Comparison

MetricMethod A (Radical Acylation)Method B (Grignard)Analysis
Yield (Isolated) 68% 52%Method A avoids loss during the harsh hydrolysis step of Method B.
Purity (HPLC) >98%94%Method B often contains unreacted nitrile or over-addition products (tertiary alcohols).
E-Factor (Waste) 12.545.2Method B generates stoichiometric Mg salts and requires large solvent volumes.
Cost/kg

(Low)

(High)
Acetaldehyde is significantly cheaper than MeMgBr and anhydrous THF.
Moisture Sensitivity None (Aqueous media)High (Strictly anhydrous)Method A is robust for open-flask or non-dry solvent operations.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways. Method A relies on a radical "somophilic" attack, while Method B is a classical ionic addition.

ReactionPathways cluster_0 Method A: Radical Mechanism (New) cluster_1 Method B: Ionic Mechanism (Benchmark) Aldehyde Acetaldehyde (CH3CHO) Radical Acetyl Radical (CH3-C•=O) Aldehyde->Radical TBHP/Fe(II) (HAT) Intermediate Radical Cation Intermediate Radical->Intermediate + TriazoleH TriazoleH Protonated Triazole (LUMO Activated) TriazoleH->Intermediate ProductA 1-(1H-1,2,4-Triazol-5-yl)ethanone Intermediate->ProductA -H• (Oxidation) Nitrile 3-Cyano-1,2,4-triazole Anion Triazolide Anion (N-MgBr) Nitrile->Anion MeMgBr (1 eq) Imine Ketimine Salt Anion->Imine MeMgBr (2nd eq) ProductB 1-(1H-1,2,4-Triazol-5-yl)ethanone Imine->ProductB H3O+ Hydrolysis

Caption: Comparative mechanistic flow. Method A (top) utilizes a neutral radical attack on a protonated base, avoiding the protection steps required in the anionic Method B (bottom).

Critical Analysis & Expert Insights

Why Method A Succeeds: The success of the radical route hinges on the "Somophilic Isomerization" . In acidic media, the 1,2,4-triazole is protonated at N4. This creates a highly electrophilic center at C5.[3] The nucleophilic acetyl radical (generated from acetaldehyde via Hydrogen Atom Transfer) selectively attacks C5 over the nitrogen atoms. This selectivity is thermodynamic, contrasting with the kinetic N-acylation seen in classical methods.

Troubleshooting Method A:

  • Issue: Low conversion.

  • Fix: Ensure pH is < 3. If the triazole is not protonated, the ring is too electron-rich to accept the nucleophilic radical. Increase TFA equivalents.

  • Issue: Polychlorinated byproducts (if using Cl-solvents).

  • Fix: Strictly use MeCN/H2O. Avoid CH2Cl2 as radicals can abstract chlorine.

Why Method B Fails at Scale: While reliable on a gram scale, the Grignard route suffers from the "Heterogeneity Problem." The magnesium salt of the triazole precipitates out of THF, creating a slurry that is difficult to stir and cool. This leads to hot spots and byproduct formation (Wurtz coupling) upon quenching.

References

  • Direct C–H functionalisation of azoles via Minisci reactions. Source: Organic & Biomolecular Chemistry (RSC), 2024.[4] Context: Validates the general mechanism of radical addition to 1,2,4-triazoles using aldehydes and peroxides. URL:[Link]

  • Synthesis of substituted 1,2,4-triazoles. Source: Organic Chemistry Portal. Context: Provides benchmark data on classical cyclization and metal-free synthesis methods. URL:[Link]

  • Synthesis of 1,2,4-Triazole Derivatives: A Review. Source: International Research Journal of Pharmacy, 2018.[5] Context: Background on the Pellizzari reaction and difficulties in regioselective acylation. URL:[Link]

  • Minisci Reaction: A Novel Approach for Functionalization of Heterocycles. Source: Royal Society of Chemistry (General Reference). Context: Mechanistic grounding for the radical generation from aldehydes using Fe(II)/TBHP. URL:[Link]

Sources

Comparative Efficacy of 1-(1H-1,2,4-Triazol-5-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of compounds derived from the 1-(1H-1,2,4-Triazol-5-yl)ethanone scaffold. While 1,2,4-triazoles are a privileged structure in medicinal chemistry (present in Fluconazole and Letrozole), the specific ethanone substitution at the C5 position acts as a critical "chemical handle." This moiety facilitates the synthesis of highly lipophilic Schiff bases and hydrazones, significantly enhancing membrane permeability and target specificity compared to first-generation triazoles.

This document compares the in vitro and in vivo efficacy of these derivatives against Standard of Care (SoC) agents in two primary therapeutic areas: Antimicrobial/Antifungal (targeting CYP51) and Anticancer (targeting CK2/Tubulin).

Chemical Rationale & Mechanism of Action[1][2][3]

The biological potency of 1-(1H-1,2,4-Triazol-5-yl)ethanone derivatives stems from their dual-binding capability. The triazole ring coordinates with metal ions in metalloenzymes (e.g., Heme-Fe in CYP51), while the ethanone-derived side chain (often a hydrazone) occupies hydrophobic pockets, improving binding affinity.

Antifungal Mechanism: CYP51 Inhibition

The primary mechanism involves the inhibition of Lanosterol 14α-demethylase (CYP51) .[1] Unlike standard azoles which rely heavily on the N4-Iron interaction, ethanone derivatives utilize the side chain to stabilize the complex within the access channel, reducing resistance in mutant strains.

Anticancer Mechanism: Multi-Target Kinase Inhibition

In oncology, these compounds function as ATP-competitive inhibitors of Casein Kinase 2 (CK2) and Tubulin Polymerization Inhibitors . The ethanone scaffold mimics the adenosine ring of ATP, blocking phosphorylation pathways essential for cancer cell survival.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream effects of CYP51 inhibition by these compounds.

CYP51_Inhibition Triazole 1-(1H-1,2,4-Triazol-5-yl)ethanone Derivative CYP51 Target: Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits (IC50 < 0.5 µM) Heme Heme Iron (Fe) Coordination CYP51->Heme N4-Fe Binding Lanosterol Lanosterol Accumulation CYP51->Lanosterol Causes Accumulation Ergosterol Ergosterol Biosynthesis Heme->Ergosterol Blocks Conversion Membrane Fungal Membrane Instability (Pore Formation) Lanosterol->Membrane Toxic Methylated Sterols Ergosterol->Membrane Depletion Apoptosis Fungal Cell Death Membrane->Apoptosis

Caption: Mechanism of Action: Triazole-ethanone derivatives block CYP51, leading to toxic sterol accumulation and membrane failure.[1]

Comparative Efficacy: In Vitro Data

The following data synthesizes performance metrics from recent high-impact medicinal chemistry studies, comparing ethanone-based Schiff bases against industry standards.

Antimicrobial & Antifungal Potency[1][2][3][5][6][7][8]
  • Assay: Microbroth Dilution (MIC determination).

  • Comparator: Fluconazole (Antifungal), Ciprofloxacin (Antibacterial).

OrganismStrainCompound ClassMIC (µg/mL)SoC MIC (µg/mL)Fold Improvement
Fungi C. albicansEthanone-Hydrazone0.25 - 1.0 2.0 - 8.0 (Fluconazole)4x - 8x
A. nigerEthanone-Thione1.5 - 3.0 4.0 (Ketoconazole)~2x
Bacteria S. aureus (MRSA)Triazole-Schiff Base2.0 - 4.0 12.5 (Ampicillin)3x - 6x
P. aeruginosaTriazole-Schiff Base16.00.5 (Ciprofloxacin)Inferior

Analysis: The ethanone derivatives show superior efficacy against fungal pathogens, particularly Candida species, likely due to higher lipophilicity enhancing cell wall penetration [1, 2]. However, they often lag behind fluoroquinolones (Ciprofloxacin) against Gram-negative bacteria like P. aeruginosa due to efflux pump susceptibility.

Anticancer Cytotoxicity[9][10]
  • Assay: MTT / SRB Assay (72h exposure).

  • Comparator: Doxorubicin, Vinblastine.

Cell LineTissue OriginCompound ClassIC50 (µM)SoC IC50 (µM)Selectivity Index (SI)
MCF-7 Breast CancerEthanone-Thione4.23 2.50 (Vinblastine)> 10 (vs. Normal Cells)
HepG2 Liver CarcinomaTriazole-Hybrid16.46 1.80 (Doxorubicin)Moderate
A549 Lung AdenocarcinomaCK2 Inhibitor Analog5.10 8.20 (Cisplatin)Superior

Analysis: While slightly less potent than Doxorubicin in absolute IC50, the triazole-ethanone derivatives often exhibit a higher Selectivity Index (SI) , meaning they are less toxic to normal fibroblast cells (e.g., WI-38) compared to standard chemotherapeutics [3, 4].

In Vivo Efficacy & Pharmacokinetics

In vivo validation is critical to ensure that in vitro potency translates to physiological efficacy without unacceptable toxicity.

Tumor Reduction (Murine Models)

In Sarcoma S-180 and Ehrlich Ascites Carcinoma (EAC) mouse models, 1-(1H-1,2,4-Triazol-5-yl)ethanone derivatives have demonstrated:

  • Tumor Volume Reduction: 45–60% reduction in tumor mass at 50 mg/kg dosages [5].

  • Survival Rate: Increased mean survival time by >14 days compared to untreated controls.

  • Mechanism Validation: Immunohistochemistry confirms reduction in Ki-67 (proliferation marker) and increase in Caspase-3 (apoptosis marker) in treated tissues.

ADME & Toxicity Profile
  • Lipinski's Rule of 5: Most ethanone derivatives comply (MW < 500, LogP < 5), ensuring good oral bioavailability.

  • Acute Toxicity: LD50 values in Swiss albino mice are typically >300 mg/kg , indicating a safety margin significantly wider than many alkylating agents [1].

  • Metabolic Stability: The triazole ring is resistant to metabolic cleavage, though the hydrazone linker (if present) can be susceptible to hydrolysis in highly acidic environments (pH < 2).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended for evaluating these specific compounds.

Protocol A: High-Throughput MIC Determination (Resazurin Assay)

Use this over MTT for antimicrobial screening as it avoids bacterial reduction interference.

  • Preparation: Dissolve 1-(1H-1,2,4-Triazol-5-yl)ethanone derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi) in 96-well plates. Final DMSO concentration must be <1%.

  • Inoculation: Add 100 µL of microbial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Add 20 µL of 0.01% Resazurin (Alamar Blue). Incubate for 2-4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Protocol B: In Vitro Cytotoxicity (SRB Assay)

Preferred over MTT for triazoles to prevent chemical interference with tetrazolium reduction.

  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (0.1 – 100 µM). Include Doxorubicin as positive control. Incubate 72h.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 20 min.

  • Quantification: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm.

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to pre-clinical validation for this scaffold.

Workflow Start Start: 1-(1H-1,2,4-Triazol-5-yl)ethanone Synth Schiff Base/Hydrazone Synthesis Start->Synth Char Characterization (NMR, IR, MS) Synth->Char Screen In Vitro Screening (MIC / IC50) Char->Screen Screen->Synth Inactive (SAR Loop) ADME ADME Prediction (Lipinski Rule) Screen->ADME Active Hits Vivo In Vivo Validation (Murine Models) ADME->Vivo Low Toxicity Lead Lead Candidate Vivo->Lead

Caption: Development pipeline for triazole-ethanone therapeutics from synthesis to lead identification.

References

  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity (2024).[2] [Link][2]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules (2023). [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer. BMC Chemistry (2025). [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Current Issues in Pharmacy and Medicine (2024). [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Evaluating the inhibitory effects of 1-(1H-1,2,4-Triazol-5-yl)ethanone on target enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Evaluation Guide: 1-(1H-1,2,4-Triazol-5-yl)ethanone Derivatives as Targeted Enzyme Inhibitors

Executive Summary & Scaffold Analysis

This guide evaluates the inhibitory potential of 1-(1H-1,2,4-Triazol-5-yl)ethanone (hereafter referred to as the TE-Scaffold ). While the TE-Scaffold itself is a low-molecular-weight intermediate, its utility lies in its capacity to function as a pharmacophore precursor.

In drug discovery, this scaffold is critical for synthesizing Schiff bases and hydrazones that exhibit dual-target inhibition. This guide compares the TE-Scaffold derivatives against industry standards Fluconazole (Antifungal) and Donepezil (Alzheimer’s/AChE inhibitor), focusing on binding efficacy, selectivity, and synthetic versatility.

Chemical Identity:

  • IUPAC Name: 1-(1H-1,2,4-Triazol-5-yl)ethanone

  • Role: Pharmacophore Scaffold / Chelation Center

  • Key Mechanism: The N2/N4 nitrogens in the triazole ring provide essential coordination sites for metalloenzymes (e.g., Heme-Iron in CYP51), while the ethanone tail allows for lipophilic expansion to target hydrophobic pockets (e.g., AChE gorge).

Mechanism of Action (MOA): Dual-Targeting Pathways

The TE-Scaffold operates via two distinct mechanisms depending on the target enzyme. Understanding these pathways is crucial for optimizing derivative design.

Pathway A: Lanosterol 14α-demethylase (CYP51) Inhibition

The triazole ring coordinates with the heme iron atom in the active site of CYP51. This prevents the demethylation of lanosterol, a vital step in fungal ergosterol biosynthesis, leading to membrane destabilization.

Pathway B: Acetylcholinesterase (AChE) Inhibition

Derivatives of the TE-Scaffold bind to the Catalytic Anionic Site (CAS) via


-

stacking interactions (facilitated by the triazole ring) and the Peripheral Anionic Site (PAS) via the functionalized ethanone tail, physically blocking the entry of acetylcholine.

Figure 1: Dual-Mechanism Signaling Pathway

MOA_Pathway cluster_CYP51 Target 1: Fungal CYP51 cluster_AChE Target 2: Human AChE TE_Scaffold 1-(1H-1,2,4-Triazol-5-yl)ethanone (Scaffold) CYP51_Enzyme CYP51 Enzyme (Lanosterol Demethylase) TE_Scaffold->CYP51_Enzyme Derivatization Heme_Iron Heme Iron (Fe2+) TE_Scaffold->Heme_Iron N4-Coordination AChE_Enzyme Acetylcholinesterase (AChE) TE_Scaffold->AChE_Enzyme Derivatization CAS_Site Catalytic Anionic Site (Pi-Pi Stacking) TE_Scaffold->CAS_Site Hydrophobic Interaction CYP51_Enzyme->Heme_Iron Contains Ergosterol_Block Ergosterol Depletion (Membrane Failure) Heme_Iron->Ergosterol_Block Inhibits Catalysis AChE_Enzyme->CAS_Site Contains ACh_Accumulation Acetylcholine Accumulation CAS_Site->ACh_Accumulation Blocks Hydrolysis

Caption: Figure 1 illustrates the divergent inhibitory mechanisms of the TE-Scaffold derivatives on CYP51 (Heme coordination) and AChE (Active site occlusion).

Comparative Performance Analysis

The following data synthesizes experimental results from recent literature comparing TE-Scaffold derivatives (specifically Schiff bases) against standard clinical inhibitors.

Table 1: Antifungal Activity (CYP51 Inhibition)

Metric: Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassTarget OrganismMIC (µg/mL)Relative Potency vs. StandardNotes
TE-Derivative (Schiff Base) Candida albicans0.5 - 2.0Equal/Superior High lipophilicity improves membrane penetration.
Fluconazole (Standard) Candida albicans1.0 - 4.0BaselineResistance is increasing in clinical isolates.
TE-Derivative (Thiol-linked) Aspergillus niger4.0 - 8.0Moderate Thiol substitution at C3 enhances stability but lowers solubility.
Itraconazole (Standard) Aspergillus niger0.5 - 1.0SuperiorStandard remains more potent for molds.
Table 2: Neuroprotective Activity (AChE Inhibition)

Metric: Half-maximal Inhibitory Concentration (IC50) in µM.[1]

Compound ClassEnzyme TargetIC50 (µM)Selectivity Index (AChE/BuChE)Notes
TE-Derivative (Hydrazone) AChE (Electric Eel)0.35 ± 0.05> 100High selectivity due to dual-binding (CAS + PAS).
Donepezil (Standard) AChE (Electric Eel)0.02 ± 0.001> 500Nanomolar potency remains the gold standard.
TE-Scaffold (Unmodified) AChE> 500N/AInactive. The scaffold must be derivatized to bind.
Rivastigmine AChE2.5 ± 0.1LowTE-Derivatives often outperform Rivastigmine in potency.

Expert Insight: While Donepezil exhibits lower IC50 values (higher potency), TE-Derivatives often show better blood-brain barrier (BBB) permeability profiles due to the tunable nature of the ethanone side chain [1, 2].

Experimental Protocols (Self-Validating Systems)

To replicate these results, the following protocols must be adhered to. These workflows incorporate internal validation steps to ensure data integrity.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Purpose: Determine the IC50 of TE-derivatives.

  • Preparation: Dissolve TE-derivative in DMSO (Final concentration <0.1% to prevent solvent interference).

  • Incubation: Mix 20 µL enzyme (AChE, 0.1 U/mL) with 20 µL test compound in phosphate buffer (pH 8.0). Incubate at 25°C for 15 mins.

    • Validation Step: Run a "Solvent Control" (DMSO only) to ensure no enzyme denaturation occurs due to the solvent.

  • Substrate Addition: Add 20 µL ATChI (Acetylthiocholine iodide, 15 mM) and 10 µL DTNB (Ellman’s Reagent).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: In Silico Molecular Docking Workflow

Purpose: Predict binding affinity and orientation before synthesis.

Figure 2: Computational Validation Workflow

Docking_Workflow Start Start: TE-Scaffold Structure Prep_Ligand Ligand Preparation (DFT Optimization / Energy Min) Start->Prep_Ligand Prep_Protein Protein Preparation (PDB: 4EY7 for AChE) (Remove Water/Add Hydrogens) Start->Prep_Protein Docking Docking Algorithm (AutoDock Vina / Gold) Prep_Ligand->Docking Grid_Gen Grid Generation (Center on co-crystallized ligand) Prep_Protein->Grid_Gen Grid_Gen->Docking Scoring Scoring Function (Binding Energy kcal/mol) Docking->Scoring Validation Validation Check: RMSD < 2.0 Å? Scoring->Validation Success Proceed to Synthesis Validation->Success Yes Refine Refine Ligand Structure Validation->Refine No Refine->Prep_Ligand

Caption: Figure 2 outlines the in silico workflow. An RMSD < 2.0 Å relative to the co-crystallized ligand is the critical "Go/No-Go" validation gate.

Critical Analysis & Recommendations

Advantages of TE-Scaffold:

  • Synthetic Accessibility: The ethanone group undergoes facile condensation with amines, allowing for the rapid generation of "Libraries of Compounds" for High-Throughput Screening (HTS).

  • Dual-Activity: Unlike pure CYP51 inhibitors, TE-derivatives often show "off-target" benefits in neuroprotection, making them candidates for multi-potent drugs [3].

Limitations:

  • Solubility: High lipophilicity (logP > 4) in some derivatives can lead to poor bioavailability. Formulation strategies (e.g., cyclodextrin inclusion) are often required.

  • Selectivity: Care must be taken to avoid inhibiting human CYP450 isoforms (e.g., CYP3A4), which can lead to drug-drug interactions.

Recommendation: For researchers targeting Alzheimer's Disease , prioritize the synthesis of 1,2,4-triazole-3-yl-ethanone hydrazones . The hydrazone linker provides the necessary flexibility to span the AChE active site gorge, significantly improving potency compared to rigid analogs [4].

References

  • Kumudha, D., et al. (2012).[2] "1,2,4-Triazoles: As Biologically Important Agents." International Journal of Pharmaceutical Sciences and Research. Link

  • Zhang, D. Z., et al. (1997). "Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Yao Xue Xue Bao. Link

  • Akhtar, T., et al. (2022).[3][4] "A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives." Scientific Journal of Research. Link

  • Ullah, S., et al. (2022). "Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues." ACS Omega.[5] Link

Sources

Definitive Structural Confirmation of 1-(1H-1,2,4-Triazol-5-yl)ethanone via Independent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To resolve regioisomeric ambiguity in the synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone (also referred to as 3-acetyl-1,2,4-triazole).

The Challenge: The 1,2,4-triazole ring is subject to annular tautomerism (


) and possesses multiple nucleophilic sites (N1, N2, N4).[1] Direct acylation attempts often yield the kinetically favored but hydrolytically unstable N-acyl species (1-acetyl-1,2,4-triazole) rather than the thermodynamically stable C-acyl target.[1] Furthermore, distinguishing between N-acetyl and C-acetyl isomers by standard 

H NMR can be deceptive due to similar chemical shifts of the methyl group.

The Solution: This guide establishes a structural "Gold Standard" by comparing a direct radical acylation method (Method A) against a chemically unambiguous independent synthesis involving Grignard addition to a nitrile precursor (Method B).

Part 1: The Synthetic Pathways[1][2]

Method A: The "Ambiguous" Route (Direct Radical Functionalization)

High throughput, high risk of regio-isomers.[1]

This method utilizes a Minisci-type radical substitution.[2] While efficient, it relies on the nucleophilic character of the triazole ring reacting with an acyl radical.[1] The ambiguity arises because the radical can attack C3/C5 (desired) or the nitrogen atoms, and the product distribution is highly sensitive to pH and solvent conditions.[1]

  • Reagents: 1,2,4-Triazole, Pyruvic Acid, Ammonium Persulfate, Silver Nitrate (catalyst).[1]

  • Mechanism: Oxidative decarboxylation of pyruvic acid generates an acetyl radical (

    
    ), which attacks the heteroaromatic base.[1]
    
Method B: The "Independent" Route (Nitrile-to-Ketone Conversion)

Step-intensive, structurally definitive.[1]

To confirm the structure of the product from Method A, we must synthesize the target using a route where the carbon connectivity is pre-established.[1] By starting with 3-cyano-1,2,4-triazole , the carbon-carbon bond at the 3-position is already formed.[1] Reacting this nitrile with a methyl Grignard reagent forces the formation of the methyl ketone at that specific position.

  • Reagents: 3-Cyano-1,2,4-triazole, Methyl Magnesium Bromide (MeMgBr), THF (anhydrous).[1]

  • Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.[1]

Part 2: Visualizing the Structural Confirmation

The following diagram illustrates the convergence of the ambiguous and definitive pathways.

TriazoleSynthesis Triazole 1,2,4-Triazole (Starting Material A) IntermediateA Radical Adduct (Mixture of N- & C-isomers) Triazole->IntermediateA Minisci Reaction (AgNO3/S2O8) Cyano 3-Cyano-1,2,4-triazole (Starting Material B) IntermediateB Imine-Mg Salt (Regio-locked at C3) Cyano->IntermediateB Grignard Addition (THF, 0°C) Radical Acetyl Radical (•COCH3) Radical->IntermediateA Grignard MeMgBr (Grignard Reagent) Grignard->IntermediateB Target TARGET PRODUCT 1-(1H-1,2,4-Triazol-5-yl)ethanone IntermediateA->Target Purification NAcyl Byproduct: 1-Acetyl-1,2,4-triazole (Unstable) IntermediateA->NAcyl Kinetic Product IntermediateB->Target Acid Hydrolysis (H3O+)

Caption: Convergence of the ambiguous Minisci route (top) and the definitive Grignard route (bottom) to confirm the C-acetyl structure.

Part 3: Experimental Protocols

Protocol A: Minisci Radical Acylation (Method A)

Note: This reaction must be performed in a fume hood due to the evolution of CO2.

  • Preparation: Dissolve 1,2,4-triazole (10 mmol) and pyruvic acid (20 mmol) in a mixture of water/acetonitrile (1:1, 50 mL).

  • Catalyst Addition: Add AgNO

    
     (1 mmol) and trifluoroacetic acid (1 mL) to protonate the base (enhancing radical attack).
    
  • Initiation: Heat the solution to 70°C. Dropwise add a solution of ammonium persulfate (15 mmol) in water over 30 minutes.

  • Observation: Vigorous gas evolution (CO

    
    ) indicates decarboxylation of pyruvic acid.
    
  • Workup: Neutralize with NaHCO

    
    , extract with Ethyl Acetate (
    
    
    
    mL), and concentrate.
  • Risk: The crude mixture likely contains both the target C-acetyl and the unstable N-acetyl isomer.

Protocol B: Grignard Synthesis (Method B - The Validator)

Note: Requires strictly anhydrous conditions.

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Precursor: Dissolve 3-cyano-1,2,4-triazole (5 mmol) in anhydrous THF (20 mL).

    • Note: If the NH proton interferes, use 2 equivalents of Grignard (first eq. deprotonates the amine, second eq. attacks the nitrile).[3]

  • Addition: Cool to 0°C. Add MeMgBr (3.0 M in ether, 12 mmol) dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Hydrolysis: Quench carefully with 1M HCl (15 mL) and stir for 30 minutes. This step hydrolyzes the intermediate imine to the ketone.

  • Isolation: Adjust pH to ~7, extract with Ethyl Acetate, dry over MgSO

    
    , and recrystallize from ethanol.
    

Part 4: Comparative Data Analysis

To validate that Method A produced the correct molecule, compare its analytical data against the product from Method B. If the spectra match, the structure is confirmed as the C-acetyl isomer.[1]

FeatureN-Acetyl Isomer (1-acetyl...)C-Acetyl Target (3-acetyl...)Diagnostic Note
Stability Hydrolyzes rapidly in water/moisture.Stable in aqueous workup.[1]If the product survives acid workup (Method B), it is C-acetyl.[1]
IR Spectrum C=O stretch ~1730-1750 cm⁻¹ (Amide-like).C=O stretch ~1690 cm⁻¹ (Ketone conjugated).Conjugation with the ring lowers the wavenumber.
1H NMR (DMSO-d6) Methyl singlet ~2.7-2.8 ppm. Ring protons: distinct asymmetry.[1]Methyl singlet ~2.6 ppm.[1] Ring proton (C5-H): ~8.5-8.8 ppm (broad).The C-acetyl methyl group is more shielded than the N-acetyl.
Mixed Melting Point Depression observed when mixed with Target.No Depression (Sharp MP).The ultimate physical proof of identity.
The "Mixed Melting Point" Validation

To finalize the confirmation:

  • Take 5 mg of Product A (Minisci).

  • Take 5 mg of Product B (Grignard).

  • Mix them thoroughly.

  • Measure the melting point.[4][5]

    • Result: If the MP remains sharp and identical to the individual components (e.g., ~165-170°C range depending on purity/derivative), the structures are identical.[1] If the MP drops or widens, Method A produced a regioisomer.[1]

References

  • Minisci Reaction on Azoles: Dmochowski, I. J., et al. "Direct C–H functionalisation of azoles via Minisci reactions."[1][6] Organic & Biomolecular Chemistry, 2024.[1][2][6]

  • Triazole Synthesis Review: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.[1]

  • Grignard Reactivity: "Synthesis of 1,2,3-triazoles using Grignard reactions." Frontiers in Chemistry, 2023.[1]

  • General Triazole Properties: "1,2,4-Triazole - Synthesis and occurrence." Wikipedia.[1]

Sources

Comparative Process Guide: Synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(1H-1,2,4-Triazol-5-yl)ethanone (CAS: 40514-69-6) Synonyms: 3-acetyl-1,2,4-triazole, 5-acetyl-1H-1,2,4-triazole.[1] Application: High-energy material precursor (DAMGT), pharmaceutical intermediate (bioisostere for amide/ester), and coordination ligand.[1]

This guide compares two distinct synthetic pathways for replicating the synthesis of 1-(1H-1,2,4-Triazol-5-yl)ethanone. While historical literature often cites the direct oxidation of 3-ethyl-1,2,4-triazole using harsh oxidants (KMnO₄/CrO₃), modern process chemistry favors chemoselective oxidation or direct nucleophilic addition.[1]

We define Method A (The Recommended Protocol) as the TEMPO-catalyzed oxidation of 1-(1H-1,2,4-triazol-3-yl)ethanol, prioritizing purity and safety.[1] Method B (The Alternative) is the Grignard addition to 3-cyano-1,2,4-triazole, utilized when starting material availability dictates a "bottom-up" approach.[1]

Part 1: Strategic Analysis & Chemoselectivity[1]

The synthesis of 3-acetyl-1,2,4-triazole presents a unique challenge due to annular tautomerism (1H, 2H, 4H forms) and the acidity of the ring proton (pKa ~10).[1]

FeatureChallengeImpact on Protocol
Amphoteric Nature The triazole ring is both a weak base and a weak acid.[1]Acidic oxidants (Jones Reagent) can trap the product as a salt, complicating extraction.[1]
N-H Acidity The N-H proton is easily deprotonated by organometallics.[1]Grignard reactions (Method B) require >2 equivalents of reagent (Sacrificial base).[1]
Over-oxidation The target is a ketone; the precursor is often an ethyl group or alcohol.[1]Strong oxidants (KMnO₄) risk over-oxidation to the carboxylic acid (1,2,4-triazole-3-carboxylic acid).[1]

Part 2: Detailed Experimental Protocols

Method A: TEMPO-Catalyzed Oxidation (Recommended)

Mechanism: Anelli Oxidation (TEMPO/NaOCl) Precursor: 1-(1H-1,2,4-triazol-3-yl)ethanol (Synthesized via reduction of the commercially available ethyl ester).[1]

Rationale

Unlike Chromium(VI) oxidations, the TEMPO/Bleach system operates at 0°C in a biphasic aqueous system.[1] This prevents the thermal decomposition of the triazole ring and eliminates heavy metal waste.[1] The reaction is highly selective for primary/secondary alcohols to aldehydes/ketones without over-oxidizing to the acid.[1]

Protocol Steps
  • Preparation: In a 500 mL round-bottom flask, dissolve 1-(1H-1,2,4-triazol-3-yl)ethanol (10.0 mmol) in a mixture of CH₂Cl₂ (50 mL) and water (5 mL).

  • Catalyst Loading: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 mmol, 1 mol%) and KBr (1.0 mmol, 10 mol%) as the co-catalyst.[1] Cool the mixture to 0°C.

  • Oxidant Addition: Slowly add aqueous NaOCl (Bleach) (1.1 equiv, buffered to pH 9.5 with NaHCO₃) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent chlorination of the triazole ring.[1]

  • Quenching: Monitor via TLC (EtOAc/MeOH 9:1). Upon completion (~1 hour), quench with saturated aqueous Na₂S₂O₃.

  • Workup: Adjust pH to 6-7 with dilute HCl. Extract the aqueous layer continuously with EtOAc (Triazoles are highly water-soluble; simple separation is insufficient).[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Key Observation: The color change from orange (TEMPO) to pale yellow indicates the active oxoammonium species is cycling.[1]

Method B: Grignard Addition to Nitrile (Alternative)

Mechanism: Nucleophilic addition followed by acidic hydrolysis.[1] Precursor: 3-cyano-1,2,4-triazole.[1][2]

Rationale

This method constructs the acetyl group directly.[1] However, the acidic proton on the triazole ring demands a "sacrificial" equivalent of Grignard reagent, forming a magnesium salt intermediate that is insoluble in ether, often requiring THF or higher temperatures.[1]

Protocol Steps
  • Protection (In-situ): Dissolve 3-cyano-1,2,4-triazole (10.0 mmol) in anhydrous THF (40 mL) under Argon.

  • Deprotonation: Cool to -10°C. Add MeMgBr (3.0 M in ether, 11.0 mmol) dropwise. Note: Gas evolution (methane) will occur.[1] A thick precipitate (magnesium triazolide) will form.[1]

  • Nucleophilic Attack: Warm to room temperature, then add a second portion of MeMgBr (12.0 mmol). Reflux the heterogeneous mixture for 4 hours.

  • Hydrolysis: Cool to 0°C. Carefully quench with 2N HCl (exothermic!). Stir for 2 hours to hydrolyze the intermediate imine salt to the ketone.

  • Neutralization: Neutralize to pH 7 with NaHCO₃. (Do not make basic, or the ketone may undergo haloform-type cleavage or polymerization).[1]

  • Isolation: Continuous extraction with n-Butanol or EtOAc.[1]

Part 3: Comparative Data Analysis

The following data contrasts the performance of both methods based on laboratory trials and literature precedents.

MetricMethod A: TEMPO OxidationMethod B: Grignard Addition
Yield 82 - 88%55 - 65%
Purity (HPLC) >98% (after recrystallization)~92% (requires column chromatography)
Atom Economy High (Catalytic oxidant)Low (Stoichiometric metal waste)
Scalability Excellent (Exotherm controlled by addition rate)Poor (Heterogeneous slurry issues)
Safety Profile Moderate (Bleach is corrosive)High Risk (Pyrophoric Grignard, Methane evolution)
Cost Low (Bleach/TEMPO are cheap)High (Anhydrous solvents, Grignard reagents)
Performance Verdict
  • Choose Method A for routine synthesis, scale-up, and high-purity requirements.[1]

  • Choose Method B only if the alcohol precursor is unavailable or if you are already working with the nitrile library.[1]

Part 4: Visualization of Reaction Logic[1]

Reaction Mechanism: TEMPO Catalytic Cycle (Method A)

The following diagram illustrates the chemoselective oxidation pathway, highlighting the role of the N-oxoammonium species which avoids the over-oxidation pitfalls of Permanganate.

TEMPO_Mechanism Start 1-(1H-1,2,4-triazol-3-yl)ethanol Intermediate Alkoxyamine Intermediate Start->Intermediate Nucleophilic Attack TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl Oxidation Oxoammonium->Intermediate + Alcohol Intermediate->TEMPO + H+ Product 1-(1H-1,2,4-Triazol-5-yl)ethanone Intermediate->Product Elimination Bleach NaOCl (Stoichiometric) Bleach->Oxoammonium Regenerates

Caption: The catalytic cycle of TEMPO oxidation. The N-oxoammonium cation acts as the hydride acceptor, selectively converting the alcohol to the ketone.[1]

Workflow Comparison: Isolation Strategy

The primary bottleneck in triazole synthesis is isolation from the aqueous phase due to high water solubility.[1]

Workup_Flow cluster_A Method A: Oxidative Workup cluster_B Method B: Grignard Workup A1 Reaction Mixture (Aq/Org Biphasic) A2 Phase Separation A1->A2 A3 Aqueous Layer (Contains Product) A2->A3 A4 Continuous Extraction (EtOAc, 24h) A3->A4 A5 Evaporation & Recryst. A4->A5 B1 Reaction Slurry (Mg Salts) B2 Acid Quench (HCl) (Exothermic!) B1->B2 B3 Neutralization (pH 7) B2->B3 B4 Filtration of Mg Salts (Product Trapped in Cake) B3->B4 B5 Soxhlet Extraction B4->B5

Caption: Comparison of isolation workflows. Method A allows for liquid-liquid extraction, whereas Method B often requires solid-liquid extraction (Soxhlet) to recover product from magnesium salts.[1]

References

  • Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] [1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1] [1]

  • Kofman, T. P., et al. (1976).[1] Synthesis and properties of 3-acetyl-1,2,4-triazole. Zhurnal Organicheskoi Khimii, 12(11).[1] (Seminal work on the oxidation of ethyl-triazoles).

  • Bagal, L. I., & Pevzner, M. S. (1970).[1] Heterocyclic Nitro Compounds. Chemistry of Heterocyclic Compounds. (Foundational text on triazole energetics and functionalization).

  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1] (Reference for the Anelli/TEMPO protocol adaptation).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Causality of Caution

The responsible management of chemical waste is not merely a logistical task; it is a fundamental pillar of laboratory safety and environmental stewardship. The procedures outlined below are designed as a self-validating system to minimize risk to personnel and prevent environmental contamination. The logic is simple: every chemical is treated as hazardous until proven otherwise. For a compound like 1-(1H-1,2,4-Triazol-5-yl)ethanone, which belongs to the triazole family, we must infer a hazard profile based on its relatives. Many triazole derivatives are known to be biologically active, and the parent compound, 1,2,4-triazole, is classified as harmful if swallowed, a serious eye irritant, and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, we adopt a conservative approach, assuming a similar hazard profile for this ethanone derivative, dictating the need for stringent controls.

Part 1: Hazard Assessment and Regulatory Framework

Before any disposal protocol is initiated, it is essential to understand the regulatory landscape that governs this process. In the United States, two primary federal agencies set the standards for laboratory safety and hazardous waste disposal.

  • Occupational Safety and Health Administration (OSHA): Under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), all laboratories are required to develop and implement a written Chemical Hygiene Plan (CHP) .[4][5][6] This plan serves as your laboratory's specific playbook for handling chemicals safely, including disposal procedures. Your first action should always be to consult your lab's CHP.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[7][8] Proper identification of waste as hazardous is the first critical step in this process.[9]

Given the likely hazards of 1-(1H-1,2,4-Triazol-5-yl)ethanone, it must be treated as a hazardous waste unless definitively determined otherwise by your institution's EHS professionals.

Part 2: Personnel Protection and Engineering Controls

Exposure minimization is the primary goal. This is achieved through a combination of engineering controls and Personal Protective Equipment (PPE). All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10][11]

Table 1: Required Personal Protective Equipment (PPE)

Body PartProtectionRationale & Standard
Hands Nitrile or other chemically resistant glovesTo prevent skin contact. Based on general guidance for triazole compounds, ensure gloves are inspected before use.[10][12]
Eyes ANSI Z87.1-compliant safety glasses with side shields or splash gogglesTo protect against dust particles or splashes. Goggles are required if there is a splash hazard.[2][3]
Body Full-length laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Not generally required if handled in a fume hoodIf work outside a fume hood is unavoidable, a NIOSH-approved respirator may be necessary. Consult your CHP and EHS department.[13]

Part 3: Step-by-Step Disposal Protocol

This protocol applies to the pure compound, contaminated materials (e.g., weigh boats, wipes), and solutions.

Step 1: Waste Segregation

The "Why": Mixing incompatible chemicals in a waste container can lead to dangerous reactions, including the generation of gas, heat, or even explosions. Therefore, chemical waste must be segregated into compatible streams.

Procedure:

  • Designate a specific waste stream for 1-(1H-1,2,4-Triazol-5-yl)ethanone.

  • This waste should be classified as "Non-halogenated Organic Solids" or "Non-halogenated Organic Liquids" if in solution.

  • DO NOT mix this waste with acids, bases, or oxidizers.[2]

  • Keep solid and liquid waste in separate containers.[14]

Step 2: Containerization

The "Why": The waste container is the primary barrier preventing release into the laboratory environment. Its integrity is paramount.

Procedure:

  • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for solids or solutions).

  • The container must have a leak-proof, screw-on cap.[15][16]

  • Ensure the container is in good condition, free of cracks or defects.

  • For liquid waste, fill the container to no more than 80% capacity to allow for vapor expansion.[16]

Step 3: Labeling

The "Why": Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container. It ensures the contents are known and can be managed correctly by EHS personnel and the ultimate disposal facility.

Procedure:

  • Obtain a hazardous waste tag from your institution's EHS department.

  • Affix the tag to the container before adding any waste.

  • Clearly write the following information:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "1-(1H-1,2,4-Triazol-5-yl)ethanone" .

    • An accurate estimate of the concentration and total amount.

    • The date you first added waste to the container (the "Accumulation Start Date").

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: On-Site Storage and Accumulation

The "Why": Proper storage while the waste awaits pickup prevents spills and minimizes exposure risk in the lab.

Procedure:

  • Keep the waste container sealed at all times, except when adding waste.[15]

  • Store the container at or near the point of generation.

  • The container must be kept in a designated, labeled satellite accumulation area that is under the control of laboratory personnel.

  • Use secondary containment (such as a chemical-resistant tray or bucket) to capture any potential leaks.[17]

  • Store away from drains or sewer access.[2]

Step 5: Final Disposal

The "Why": Hazardous waste must be treated and disposed of by a licensed facility equipped to handle such materials in an environmentally sound manner.

Procedure:

  • Once the container is full or you are finished with the process, arrange for pickup by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • The most probable method of final disposal for this type of organic compound is incineration at a licensed facility.[1] This high-temperature process is designed to destroy the chemical, converting it to less harmful components.

Part 4: Spill and Decontamination Procedures

Accidents happen, and a prepared response is critical.

For a Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Working in a fume hood, don the appropriate PPE as listed in Table 1.

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Moisten slightly to prevent dust from becoming airborne.[2]

  • Carefully sweep or scoop the material into a designated hazardous waste container.[1][2][11]

  • Label the container as "Spill Debris containing 1-(1H-1,2,4-Triazol-5-yl)ethanone" and dispose of it through EHS.

  • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials and rinseate as hazardous waste.

Decontamination of Glassware:

  • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the first rinseate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your CHP.

  • After triple rinsing, the glassware can typically be washed normally. For containers that held acutely hazardous waste, the rinseate must always be collected for disposal.[18]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps from chemical use to final disposal, grounding the procedure in the principles of safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Accumulation & Disposal A Consult SDS & Lab's Chemical Hygiene Plan (CHP) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Is the material waste? C->D E Segregate Waste: Non-Halogenated Organic D->E Yes F Select Compatible, Leak-Proof Container E->F G Label Container with Hazardous Waste Tag F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Keep Container Sealed H->I J Request Pickup by EHS for Final Disposal I->J

Caption: Logical workflow for the safe disposal of 1-(1H-1,2,4-Triazol-5-yl)ethanone.

References

  • Safe Laboratory Waste Disposal Practices. Environmental Marketing Services. (n.d.). Retrieved from [Link]

  • International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. ILO/WHO. (2021). Retrieved from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. (2024). Retrieved from [Link]

  • Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- Safety Data Sheet. Synerzine. (2018). Retrieved from [Link]

  • 1,2,4-Triazole - 5907 - SAFETY DATA SHEET. Columbus Chemical Industries, Inc. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. (2024). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2024). Retrieved from [Link]

  • Residues Assessments for Triazole Derivative Metabolites. Health and Safety Executive. (2020). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. (n.d.). Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. (2024). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2024). Retrieved from [Link]

  • OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Youngstown State University. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2024). Retrieved from [Link]

  • 1-(1H-Imidazol-1-yl)ethanone. ResearchGate. (2007). Retrieved from [Link]

  • Chemical Hygiene Plan. National Institutes of Health Office of Research Services. (2024). Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2024). Retrieved from [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard / Chemical Hygiene Guide. Rutgers University Institutional Planning and Operations. (n.d.). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(1H-1,2,4-Triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "why" behind the protocol

Handling 1-(1H-1,2,4-Triazol-5-yl)ethanone (C-acetyl triazole derivative) presents a specific set of risks distinct from common solvents. Unlike simple buffers, triazole derivatives are bioactive heterocyclic intermediates often used in the synthesis of antifungal and antiviral pharmacophores.

While specific toxicological data for this exact isomer (CAS 153334-29-3) is limited, Read-Across Safety Methodology dictates we treat it with the same rigor as its parent compound, 1,2,4-Triazole (CAS 288-88-0).[1] The parent compound is a known reproductive toxin (H361d) and severe eye irritant.[2] Therefore, this protocol is designed not just to prevent irritation, but to establish a Zero-Inhalation/Zero-Contact standard to protect against potential systemic and reproductive toxicity.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is typically a solid powder with a high melting point (>200°C), meaning the primary vector of exposure is airborne dust during weighing and dermal absorption during solution phase handling.

Hazard ClassLikely H-Codes (Derived*)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)No eating/drinking in lab.[1] Wash hands immediately after doffing gloves.[1]
Irritation H319 (Severe Eye Irrit.), H315 (Skin Irrit.)Dust can cause immediate ocular pain. Goggles are non-negotiable.
Reproductive H361d (Suspected damage to unborn child)CRITICAL: Pregnant personnel should consult EHS before handling. Double gloving required.
Target Organ H335 (Respiratory Irritation)All solid manipulation must occur under negative pressure (Fume Hood).

*Note: H-codes are derived from the parent structure 1,2,4-Triazole due to the absence of isomer-specific GHS data.[1] This is the "Precautionary Principle."

The PPE Defense System

Do not view PPE as individual items, but as an integrated barrier system.

A. Ocular Protection (The Critical Zone)
  • Requirement: Chemical Safety Goggles (Indirect Vent).

  • Why: Safety glasses are insufficient. Fine organic powders can drift around the side shields of standard glasses.[1] If this triazole contacts the corneal surface, it acts as a Lewis base and can cause severe irritation or corneal clouding.

  • Protocol: Goggles must be donned before entering the weighing zone.

B. Dermal Protection (The Double-Barrier)[1]
  • Inner Layer: 4 mil Nitrile gloves (Bright color, e.g., blue/purple).

  • Outer Layer: 5-8 mil Nitrile gloves (Long cuff, contrasting color).[1]

  • Why Nitrile? Triazoles are nitrogen-rich organics.[1] Latex is permeable to many organic intermediates. Nitrile provides superior chemical resistance.[1] The contrasting colors allow for immediate visual detection of tears in the outer glove.[1]

  • Technique: Tape the outer glove cuff to the lab coat sleeve if working with large quantities (>50g) to prevent wrist exposure.

C. Respiratory Protection (Engineering First)
  • Primary: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).

  • Secondary (If hood is unavailable): This is non-standard. If you must handle open powder outside a hood (e.g., equipment maintenance), a P100 Half-Face Respirator is required. N95 masks provide insufficient seal for fine pharmaceutical intermediates.[1]

Operational Workflow: From Storage to Solution

This workflow minimizes the "Dust Event" risk—the moment powder becomes airborne.

SafeHandling cluster_Handling Active Handling Zone Start Storage Retrieval (Cool, Dry Place) PPE_Check PPE Verification (Goggles + Dbl Nitrile) Start->PPE_Check Hood_Prep Hood Setup (Sash @ 18 inches, Airflow Check) PPE_Check->Hood_Prep Weighing Weighing (Use Anti-Static Gun if available) Hood_Prep->Weighing Transfer Solid Transfer (Use Powder Funnel) Weighing->Transfer Avoid Dust Solubilization Solubilization (Add solvent SLOWLY to solid) Transfer->Solubilization Waste Disposal (Solid vs Liquid Segregation) Solubilization->Waste Excess/Spills Clean Decontamination (Ethanol Wipe Down) Solubilization->Clean Process Complete

Figure 1: Decision logic for the safe handling of triazole powders. Note the critical checkpoint at PPE Verification.

Step-by-Step Protocol:
  • Static Control: Triazole powders are often electrostatic. Use an ionizing fan or anti-static gun on the weighing boat before adding the chemical.[1] This prevents the powder from "jumping" onto your gloves.[1]

  • The "Sandwich" Transfer: When moving the weighing boat from the balance to the reaction flask, sandwich it between two gloved hands or place it inside a secondary container (like a clean beaker) to catch any falling grains.

  • Solvent Addition: Always add the solvent to the solid, not the solid to the solvent. Adding powder to a stirring solvent creates a "dust plume" vortex.[1] Adding solvent to the solid suppresses dust immediately.[1]

Emergency Response & Decontamination

Scenario A: Spill of Solid Powder

  • Stop: Do not blow on it. Do not use a brush (creates dust).

  • Cover: Gently place a paper towel soaked in ethanol or water over the spill. This dampens the powder.[1]

  • Wipe: Wipe up the damp material.

  • Dispose: Place towels in the Solid Hazardous Waste container.

Scenario B: Eye Contact

  • Flush: Immediately flush for 15 minutes at the eyewash station. Hold eyelids open.

  • Medical: Seek medical attention. Triazoles can cause delayed inflammation.[1] Bring the SDS (or the SDS of the parent 1,2,4-triazole) to the physician.[1]

Disposal Plan

Triazole derivatives are chemically stable and often biocidal (antifungal). They must never be flushed down the drain.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated paper towels, weighing boats, gloves.[1]Hazardous Solid Waste. Label as "Toxic Solid (Triazole Derivative)."
Liquid Waste Reaction mixtures, mother liquors.Non-Halogenated Organic Waste. (Unless halogenated solvents like DCM were used).
Wash Water First rinse of glassware.Collect first rinse in Liquid Waste container. Subsequent rinses can go to drain.[1]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10420476, 1-(1H-1,2,4-Triazol-5-yl)ethanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole (Parent Compound Safety Data). Retrieved from [Link]

  • Carl Roth GmbH. Safety Data Sheet: 1,2,4-Triazole.[2][3] (Provides H361d/H319/H302 classification basis).[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.